Product packaging for Clathrodin(Cat. No.:CAS No. 135383-64-1)

Clathrodin

Katalognummer: B1669156
CAS-Nummer: 135383-64-1
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: PJKFCZYTTBYEHL-HNQUOIGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Clathrodin has been reported in Agelas clathrodes with data available.
structure given in first source;  isolated from marine sponges of the genus Agelas

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N5O B1669156 Clathrodin CAS No. 135383-64-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

135383-64-1

Molekularformel

C11H13N5O

Molekulargewicht

231.25 g/mol

IUPAC-Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H13N5O/c12-11-15-7-8(16-11)3-1-6-14-10(17)9-4-2-5-13-9/h1-5,7,13H,6H2,(H,14,17)(H3,12,15,16)/b3-1+

InChI-Schlüssel

PJKFCZYTTBYEHL-HNQUOIGGSA-N

Isomerische SMILES

C1=CNC(=C1)C(=O)NC/C=C/C2=CN=C(N2)N

Kanonische SMILES

C1=CNC(=C1)C(=O)NCC=CC2=CN=C(N2)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Clathrodin

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of Clathrodin from Agelas Sponges: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are prolific producers of structurally diverse and biologically active secondary metabolites.[1][2][3][4][5] Among these compounds, the pyrrole-imidazole alkaloids represent a significant class with a wide range of pharmacological activities. This technical guide focuses on clathrodin, a non-brominated pyrrole-imidazole alkaloid first isolated from the Caribbean sea sponge Agelas clathrodes. This document provides a comprehensive overview of the discovery, isolation, biological activity, and a proposed mechanism of action for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first reported in 1991 by Morales and Rodríguez from a methanol extract of the marine sponge Agelas clathrodes, collected near Desecheo Island, Puerto Rico. Its structure was elucidated as N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide based on spectroscopic data. This compound is a member of the oroidin family of alkaloids, which are characterized by a pyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original discovery paper by Morales and Rodríguez (1991) and general methods for the isolation of pyrrole-imidazole alkaloids from Agelas sponges.

Workflow for this compound Isolation

This compound Isolation Workflow Figure 1. Experimental Workflow for this compound Isolation Sponge Agelas clathrodes sponge sample Extraction Maceration with Methanol (MeOH) Sponge->Extraction Partitioning Liquid-Liquid Partitioning (H2O, CHCl3, n-BuOH) Extraction->Partitioning Crude_Extract n-BuOH soluble fraction Partitioning->Crude_Extract RP_Chrom Reversed-Phase (C18) Column Chromatography Eluent: H2O Crude_Extract->RP_Chrom Si_Gel_Chrom Silica Gel Column Chromatography Eluent: CHCl3-MeOH (4:1) saturated with NH3 RP_Chrom->Si_Gel_Chrom Pure_this compound Pure this compound Si_Gel_Chrom->Pure_this compound

Figure 1. Experimental Workflow for this compound Isolation

Methodology:

  • Extraction: The sponge material is macerated with methanol (MeOH) at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water (H₂O) and sequentially partitioned with chloroform (CHCl₃) and n-butanol (n-BuOH). The n-BuOH soluble portion, which contains the more polar alkaloids, is collected.

  • Reversed-Phase Chromatography: The n-BuOH fraction is subjected to reversed-phase column chromatography on a C18 stationary phase. The column is first eluted with H₂O to remove highly polar impurities.

  • Silica Gel Chromatography: The fraction containing this compound is further purified by silica gel column chromatography. The column is eluted with a solvent system of CHCl₃-MeOH (4:1) saturated with ammonia (NH₃) to yield pure this compound.

Antimicrobial Activity Assay

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow Figure 2. Workflow for Antimicrobial Susceptibility Testing Clathrodin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Clathrodin_Stock->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation MIC_Determination Determine MIC by observing microbial growth Incubation->MIC_Determination MTT Cytotoxicity Assay Workflow Figure 3. Workflow for MTT Cytotoxicity Assay Cell_Seeding Seed cancer cells in 96-well plate Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Treatment Treat cells with serial dilutions of this compound Incubation_1->Treatment Incubation_2 Incubate for 48-72 hours Treatment->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation Apoptosis Signaling Pathway Figure 4. Proposed Apoptotic Signaling Pathway for this compound Analogues cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Analogue Death_Receptor Death Receptor This compound->Death_Receptor Induces Bax_Bak Bax/Bak activation This compound->Bax_Bak Induces Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase37 Caspase-3/7 activation Caspase8->Caspase37 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Clathrodin: A Technical Guide to its Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a pyrrole-2-aminoimidazole alkaloid first isolated from the marine sponge Agelas clathrodes. As a member of the oroidin family of natural products, it has garnered interest within the scientific community for its unique chemical structure and potential, though modest, biological activities. This technical guide provides a comprehensive overview of the isolation, characterization, and reported biological activities of this compound, with a focus on presenting key data and experimental methodologies to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Isolation of this compound

While this compound is known to be a natural product of the marine sponge Agelas clathrodes, detailed protocols for its isolation from this source are not extensively documented in readily available literature. However, a general workflow for the isolation of alkaloids from marine sponges can be inferred from standard practices in natural product chemistry. This typically involves extraction of the sponge biomass with organic solvents, followed by a series of chromatographic purification steps to isolate the target compound.

A generalized experimental workflow for the isolation and characterization of a natural product like this compound is depicted below.

Natural Product Isolation and Characterization Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Collection Collection of Marine Sponge (Agelas clathrodes) Extraction Solvent Extraction (e.g., Methanol/Dichloromethane) Collection->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Bioassay Biological Activity Screening Spectroscopy->Bioassay Proposed Interaction of this compound with Voltage-Gated Sodium Channel This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to channel Inhibition Modulation of Gating This compound->Inhibition IonFlow Na+ Ion Influx VGSC->IonFlow Regulates CellularResponse Altered Neuronal Excitability IonFlow->CellularResponse Leads to Inhibition->VGSC Potentially alters channel conformation

Biosynthesis of Pyrrole-2-Aminoimidazole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole-2-aminoimidazole (P2A) alkaloids are a large and structurally diverse family of marine natural products, primarily isolated from marine sponges of the orders Agelasida and Axinellida.[1] These compounds exhibit a wide range of potent biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive targets for drug discovery and development. Understanding the biosynthetic pathways of these complex molecules is crucial for their sustainable production through synthetic biology approaches and for the generation of novel, more potent analogues. This guide provides an in-depth overview of the current knowledge on the biosynthesis of P2A alkaloids, focusing on precursor molecules, key enzymatic steps, and proposed biosynthetic pathways.

Core Biosynthetic Pathway: From Amino Acids to Monomeric P2A Alkaloids

The biosynthesis of P2A alkaloids is hypothesized to originate from simple amino acid precursors, leading to the formation of key monomeric building blocks such as oroidin, hymenidin, and clathrodin. These monomers then undergo further enzymatic transformations, including dimerization and cyclization, to generate the vast structural diversity observed in this family of natural products.

Precursor Molecules

Experimental evidence from radiolabeling studies has pointed to several amino acids as the primary precursors for the P2A alkaloid scaffold. The pyrrole-2-carboxamide moiety is believed to be derived from proline or ornithine , while the 2-aminoimidazole ring is thought to originate from histidine , arginine , or ornithine .

A key study utilizing a cell culture of the marine sponge Teichaxinella morchella (now Axinella corrugata) provided quantitative data on the incorporation of radiolabeled precursors into stevensine, a cyclized derivative of oroidin.[2][3]

Table 1: Incorporation of 14C-Labeled Precursors into Stevensine [2]

PrecursorSpecific Activity (dpm)Incorporation (%)
[U-14C]-L-Proline14600.026
[U-14C]-L-Ornithine13000.024
[U-14C]-L-Histidine14600.026

These results, although showing low incorporation rates, provide direct evidence for the involvement of these amino acids in the biosynthesis of the P2A alkaloid core structure.

Proposed Biosynthetic Pathway to Oroidin

Oroidin is considered a central intermediate in the biosynthesis of more complex P2A alkaloids. While the exact enzymatic steps are not fully elucidated, a plausible pathway involves the condensation of a pyrrole-containing unit with a 2-aminoimidazole--containing moiety.

Proposed Oroidin Biosynthesis Proline Proline / Ornithine Pyrrole_unit Pyrrole-2-carboxylic acid derivative Proline->Pyrrole_unit Multiple steps Oroidin Oroidin Pyrrole_unit->Oroidin Condensation Ornithine_Arg Ornithine / Arginine Aminoimidazole_unit 2-Aminoimidazole-containing moiety Ornithine_Arg->Aminoimidazole_unit Multiple steps Aminoimidazole_unit->Oroidin

Caption: Proposed biosynthetic pathway of the P2A alkaloid monomer, oroidin.

Dimerization and Further Modifications: Generation of Structural Diversity

The remarkable structural diversity of P2A alkaloids arises from the dimerization and subsequent oxidative cyclization of the monomeric precursors. Oroidin and its analogues serve as key building blocks for the construction of more complex dimeric and polymeric structures.

Oroidin as a Precursor to Dimeric Alkaloids

Direct experimental evidence for the role of oroidin as a precursor to more complex P2A alkaloids was provided by studies using cell-free enzyme preparations from the marine sponges Agelas sceptrum and Stylissa caribica. In these experiments, synthetic 7-15N-labeled oroidin was converted into the dimeric alkaloids benzosceptrin C and nagelamide H.[4]

Table 2: Enzymatic Conversion of 15N-Oroidin to Dimeric P2A Alkaloids

Sponge SpeciesEnzyme PreparationSubstrateProduct(s)
Agelas sceptrumCell-free extract7-15N-OroidinBenzosceptrin C
Stylissa caribicaCell-free extract7-15N-OroidinNagelamide H

This work confirmed the long-standing hypothesis that oroidin is a key intermediate in the biosynthesis of the sceptrin and nagelamide families of P2A alkaloids.

Proposed Dimerization and Cyclization Pathways

The dimerization of oroidin is thought to proceed through various cycloaddition reactions, followed by oxidative rearrangements to yield the diverse array of dimeric scaffolds.

P2A_Dimerization Oroidin Oroidin Dimerization Enzymatic Dimerization ([4+2], [2+2] cycloadditions, etc.) Oroidin->Dimerization Dimeric_Intermediates Dimeric Intermediates Dimerization->Dimeric_Intermediates Oxidative_Cyclization Oxidative Cyclization (e.g., P450 monooxygenases) Dimeric_Intermediates->Oxidative_Cyclization Complex_Dimers Complex Dimeric Alkaloids (Sceptrins, Nagelamides, etc.) Oxidative_Cyclization->Complex_Dimers

Caption: General proposed pathway for the formation of complex dimeric P2A alkaloids from oroidin.

Experimental Protocols

Radiotracer Feeding Studies with Sponge Cell Cultures

This protocol is adapted from the study by Andrade et al. (1999) on the biosynthesis of stevensine in Teichaxinella morchella cell culture.

a. Materials:

  • Sponge cell culture of Teichaxinella morchella.

  • [U-14C]-L-proline, [U-14C]-L-ornithine, [U-14C]-L-histidine.

  • Culture medium (e.g., modified Leibovitz's L-15 medium).

  • Solvents for extraction (e.g., methanol, dichloromethane).

  • HPLC system for purification.

  • Scintillation counter for radioactivity measurement.

b. Procedure:

  • Establish and maintain a healthy sponge cell culture.

  • To individual culture flasks, add the 14C-labeled amino acid precursor at a final concentration of 1 µCi/mL.

  • Incubate the cultures for a specified period (e.g., 7-14 days) under controlled conditions (e.g., 25 °C).

  • Harvest the cells by centrifugation.

  • Extract the cells and the culture medium separately with an appropriate solvent system (e.g., MeOH followed by a CH2Cl2/H2O partition).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the target alkaloid (stevensine) from the crude extract using HPLC.

  • Determine the specific activity of the purified compound using a scintillation counter.

  • Calculate the percent incorporation by comparing the total radioactivity incorporated into the product with the total radioactivity of the precursor added.

Radiotracer_Workflow Start Sponge Cell Culture Add_Precursor Add 14C-Labeled Amino Acid Start->Add_Precursor Incubate Incubate (7-14 days) Add_Precursor->Incubate Harvest Harvest Cells Incubate->Harvest Extract Extract with Solvents Harvest->Extract Purify HPLC Purification of Stevensine Extract->Purify Analyze Scintillation Counting Purify->Analyze End Calculate % Incorporation Analyze->End

Caption: Experimental workflow for radiotracer feeding studies in sponge cell cultures.

In Vitro Enzymatic Synthesis of Dimeric P2A Alkaloids

This protocol is based on the work of Stout et al. (2012) demonstrating the conversion of oroidin to benzosceptrin C and nagelamide H.

a. Materials:

  • Fresh or frozen marine sponge tissue (Agelas sceptrum or Stylissa caribica).

  • Synthetic 7-15N-oroidin.

  • Buffer for enzyme extraction (e.g., phosphate buffer with protease inhibitors).

  • Homogenizer.

  • Centrifuge.

  • LC-MS/MS system for product analysis.

b. Procedure:

  • Prepare a cell-free enzyme extract by homogenizing the sponge tissue in cold buffer.

  • Centrifuge the homogenate at high speed to pellet cell debris and obtain a clear supernatant containing the soluble enzymes.

  • Set up the enzymatic reaction by incubating the cell-free extract with 7-15N-oroidin at a suitable temperature (e.g., 25-30 °C) for a defined period.

  • Quench the reaction by adding a solvent like methanol or acetonitrile.

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to identify the formation of 15N-labeled dimeric products (benzosceptrin C and nagelamide H) by comparing their mass spectra and retention times with authentic standards.

Enzymatic_Synthesis_Workflow Start Sponge Tissue Homogenize Homogenize in Buffer Start->Homogenize Centrifuge Centrifuge to get Cell-Free Extract Homogenize->Centrifuge Incubate Incubate Extract with 7-15N-Oroidin Centrifuge->Incubate Quench Quench Reaction Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze End Identify 15N-Labeled Dimeric Products Analyze->End

Caption: Workflow for the in vitro enzymatic synthesis of dimeric P2A alkaloids.

Future Outlook

While significant progress has been made in identifying the precursors and key intermediates in P2A alkaloid biosynthesis, many questions remain. The specific enzymes responsible for the assembly of the monomeric units and their subsequent dimerization and cyclization are yet to be isolated and characterized. The identification and characterization of the biosynthetic gene clusters from marine sponges or their symbiotic microorganisms will be a critical step towards the heterologous production of these valuable compounds. Future research in this area will likely involve a combination of genomics, transcriptomics, proteomics, and sophisticated analytical techniques to unravel the complete biosynthetic machinery of this fascinating class of marine natural products.

References

The Core of Complexity: An In-depth Technical Guide to the Biosynthetic Pathway of Clathrodin and Oroidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole-imidazole alkaloids (PIAs) are a vast and structurally diverse family of marine natural products, with over 150 members identified to date.[1] These compounds, primarily isolated from marine sponges of the genera Agelas, Axinella, and Stylissa, have garnered significant attention due to their complex architectures and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] At the heart of this molecular diversity lie the foundational precursors, clathrodin and oroidin.[1] Understanding the biosynthetic pathway of these fundamental building blocks is crucial for unlocking the full therapeutic potential of the entire PIA class, enabling synthetic biology approaches for novel compound generation, and informing the total synthesis of complex derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound and oroidin biosynthetic pathway, detailing hypothesized enzymatic steps, summarizing key quantitative data, and presenting experimental protocols that have been instrumental in elucidating this intricate process.

The Hypothesized Biosynthetic Pathway: From Amino Acids to Alkaloids

The biosynthesis of this compound and oroidin is believed to originate from simple proteinogenic amino acids, a common strategy in natural product biosynthesis. While the complete enzymatic machinery has yet to be fully characterized, feeding studies with isotopically labeled precursors and the isolation of key intermediates have allowed for the formulation of a widely accepted hypothetical pathway.

The pathway can be conceptually divided into two main branches that converge to form the characteristic pyrrole-2-aminoimidazole scaffold:

  • Formation of the Pyrrole Moiety: The pyrrole-2-carboxylic acid unit is proposed to be derived from the amino acid L-proline . This transformation likely involves an oxidation process, although the specific enzymes catalyzing this conversion in marine sponges have not been identified.

  • Formation of the 2-Aminoimidazole (2-AI) Moiety: The 2-AI portion of this compound and oroidin is thought to originate from L-lysine . A key intermediate in this branch of the pathway is the non-proteinogenic amino acid L-homoarginine . Homoarginine is formed from lysine via the action of an arginine/glycine amidinotransferase-like enzyme. Subsequent enzymatic transformations, likely involving oxidation and cyclization, convert homoarginine into the 2-aminoimidazole-containing precursor.

The final step in the formation of the basic this compound and oroidin structure is the amide coupling of the pyrrole-2-carboxylic acid moiety with the 2-aminoimidazole-containing precursor. The bromination of the pyrrole ring, which distinguishes oroidin from this compound, is catalyzed by a halogenase, a common enzymatic reaction in marine organisms.

This compound and Oroidin Biosynthetic Pathway cluster_assembly Assembly Proline L-Proline Oxidation1 Oxidation Proline->Oxidation1 Lysine L-Lysine Amidinotransferase Amidinotransferase-like Lysine->Amidinotransferase P2CA Pyrrole-2-carboxylic acid Amide_synthase Amide synthase (putative) P2CA->Amide_synthase Homoarginine L-Homoarginine Enzymatic_steps Multiple enzymatic steps Homoarginine->Enzymatic_steps AI_precursor 2-Aminoimidazole precursor AI_precursor->Amide_synthase This compound This compound Halogenase Halogenase This compound->Halogenase Oroidin Oroidin Oxidation1->P2CA Amidinotransferase->Homoarginine Enzymatic_steps->AI_precursor Amide_synthase->this compound Halogenase->Oroidin Post-Oroidin Transformations Oroidin Oroidin Oxidation Oxidation Oroidin->Oxidation Dimerization Dimerization (e.g., [2+2] cycloaddition) Oroidin->Dimerization Cyclization Intramolecular Cyclization Oxidation->Cyclization Monomeric_PIAs Polycyclic Monomeric PIAs (e.g., Agelastatins) Cyclization->Monomeric_PIAs Dimeric_PIAs Dimeric PIAs (e.g., Sceptrin, Ageliferin) Dimerization->Dimeric_PIAs Synthesis of 7-15N-Oroidin Urocanic_acid Urocanic Acid Intermediate_1 Protected Azido Alcohol Urocanic_acid->Intermediate_1 multi-step protection & functionalization Intermediate_2 Mesylated Intermediate Intermediate_1->Intermediate_2 MsCl, Et3N Intermediate_3 15N-Phthalimide Adduct Intermediate_2->Intermediate_3 K-phthalimide-15N Intermediate_4 15N-Amine Intermediate_3->Intermediate_4 NH2NH2 Intermediate_5 Amide-Coupled Intermediate Intermediate_4->Intermediate_5 4,5-dibromo-2- trichloroacetylpyrrole Oroidin_15N 7-15N-Oroidin Intermediate_5->Oroidin_15N H2/Pd-Lindlar

References

Spectroscopic Profile of Clathrodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Clathrodin, a marine alkaloid isolated from the sponge Agelas clathrodes. The information presented herein is essential for the identification, characterization, and further development of this naturally occurring compound. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Chemical Structure

This compound, with the chemical formula C₁₁H₁₃N₅O, is structurally identified as N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide.

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-124.5
26.88 (dd, J=2.5, 4.0 Hz)108.9
36.12 (dd, J=2.5, 3.5 Hz)110.2
46.80 (dd, J=2.5, 2.5 Hz)115.5
5-162.1
63.98 (dd, J=5.5, 5.5 Hz)39.5
76.20 (dt, J=15.5, 5.5 Hz)122.1
86.35 (d, J=15.5 Hz)123.8
9-135.2
106.60 (s)112.1
11-150.9

Note: NMR data was recorded in DMSO-d₆.

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Molecular Formula
ESI232.1249C₁₁H₁₄N₅O
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3340N-H stretching (amine and amide)
1650C=O stretching (amide I)
1600C=C stretching
1540N-H bending (amide II)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Isolation and Purification of this compound

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sponge Agelas clathrodes sponge sample Extraction Methanol Extraction Sponge->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography1 Sephadex LH-20 Chromatography Partition->Chromatography1 Chromatography2 Reverse-Phase HPLC Chromatography1->Chromatography2 Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Chromatography2->Spectroscopy This compound This compound Spectroscopy->this compound Isolated this compound Structure_Elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation & Correlation NMR NMR (¹H, ¹³C) - Carbon skeleton - Proton environment Connectivity 2D NMR (COSY, HMBC) - H-H & C-H connectivity NMR->Connectivity MS MS - Molecular formula - Molecular weight Fragments MS/MS Fragmentation - Substructural information MS->Fragments IR IR - Functional groups (Amide, Amine, Alkene) Structure Final Structure of this compound Connectivity->Structure Fragments->Structure

Clathrodin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a marine alkaloid first isolated from the Caribbean sea sponge Agelas clathrodes.[1] It belongs to the pyrrole-2-aminoimidazole (P2AI) class of natural products, a family of compounds known for their diverse and potent biological activities.[2] this compound and its synthetic analogues have garnered significant interest in the scientific community as potential therapeutic agents, particularly for their activity as modulators of voltage-gated sodium channels and their antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, synthesis, and biological activities of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₁H₁₃N₅O, is characterized by a 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide group via an allylic bridge.[3]

Chemical Structure:

  • IUPAC Name: N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide

  • CAS Number: 135383-64-1

  • Molecular Formula: C₁₁H₁₃N₅O

  • Molecular Weight: 231.25 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computationally derived.

PropertyValueSource
Molecular Weight231.25 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass231.11201006 DaPubChem
Monoisotopic Mass231.11201006 DaPubChem
Topological Polar Surface Area99.6 ŲPubChem
Heavy Atom Count17PubChem
Formal Charge0PubChem
Complexity294PubChem

Experimental Protocols

Isolation of this compound from Agelas clathrodes

The following protocol is a composite of methodologies described in the literature for the isolation of this compound from its natural source.

Workflow for the Isolation of this compound:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Sponge Agelas clathrodes sponge sample Grind Grind sponge material Sponge->Grind Extract Extract with Methanol (MeOH) Grind->Extract Suspend Suspend MeOH extract in H₂O Extract->Suspend Partition Partition with n-Butanol (n-BuOH) Suspend->Partition BuOH_layer n-BuOH soluble fraction Partition->BuOH_layer RP_C18 Reversed-Phase C18 Chromatography (Eluent: H₂O) BuOH_layer->RP_C18 Silica Silica Gel Chromatography (Eluent: CHCl₃-MeOH) RP_C18->Silica Pure_this compound Pure this compound Silica->Pure_this compound

Caption: Workflow for the isolation of this compound from Agelas clathrodes.

Detailed Protocol:

  • Extraction:

    • The sponge material (Agelas clathrodes) is collected and freeze-dried.

    • The dried sponge is ground into a fine powder.

    • The powdered sponge is exhaustively extracted with methanol (MeOH) at room temperature.

    • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water (H₂O).

    • The aqueous suspension is then partitioned with n-butanol (n-BuOH).

    • The n-BuOH layer, containing the compounds of interest, is collected and concentrated.

  • Chromatographic Purification:

    • The concentrated n-BuOH fraction is subjected to reversed-phase column chromatography on a C18 stationary phase, eluting with H₂O.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and further purified by silica gel column chromatography.

    • The silica gel column is typically eluted with a solvent system such as chloroform-methanol (CHCl₃-MeOH) saturated with ammonia to prevent tailing of the basic compound.

    • Fractions containing pure this compound are combined and concentrated to yield the final product.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. The following is a generalized workflow based on common synthetic strategies.

Workflow for the Total Synthesis of this compound:

G cluster_imidazole 2-Aminoimidazole Synthesis cluster_pyrrole Pyrrole Amide Formation cluster_coupling Coupling and Final Steps Starting_Imidazole Ornithine or related precursor Cyclization Cyclization to form 2-aminoimidazole core Starting_Imidazole->Cyclization Imidazole_Core 2-Aminoimidazole derivative Cyclization->Imidazole_Core Coupling Amide coupling Imidazole_Core->Coupling Pyrrole Pyrrole-2-carboxylic acid Activation Carboxylic acid activation Pyrrole->Activation Activated_Pyrrole Activated pyrrole Activation->Activated_Pyrrole Activated_Pyrrole->Coupling Final_Product This compound Coupling->Final_Product

Caption: Generalized workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its effects on voltage-gated sodium channels and its antimicrobial properties being the most studied.

Modulation of Voltage-Gated Sodium Channels

This compound has been identified as a modulator of voltage-gated sodium (NaV) channels.[4] Initial studies on chick embryo sympathetic ganglia showed that this compound could decrease the maximum amplitude of inward sodium currents by approximately 30% and shift the voltage dependence of inactivation to more negative potentials.[4] However, a more recent and comprehensive study reinvestigating its activity on a broad panel of NaV channel isoforms found that this compound itself did not exert significant activity at concentrations up to 10 µM. Interestingly, some synthetic analogues of this compound were found to be active modulators, suggesting that the pyrrole-2-aminoimidazole scaffold is a valuable starting point for the development of novel NaV channel ligands.

Mechanism of Action on Voltage-Gated Sodium Channels:

G cluster_membrane Cell Membrane cluster_effects Cellular Effects NaV_Channel Voltage-Gated Sodium Channel (NaV) Ion_Flux Modulation of Na⁺ influx NaV_Channel->Ion_Flux This compound This compound This compound->NaV_Channel Binds to channel Membrane_Potential Alteration of membrane potential Ion_Flux->Membrane_Potential Neuronal_Excitability Change in neuronal excitability Membrane_Potential->Neuronal_Excitability

Caption: Proposed mechanism of action of this compound on voltage-gated sodium channels.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity. One study reported that this compound exhibited weak activity against Proteus vulgaris, Staphylococcus aureus, and Shigella flexneri with a Minimum Inhibitory Concentration (MIC) of 1 mg/ml. Another study found that this compound possessed almost no antimicrobial activity at a concentration of 50 µM against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans. In contrast, its dibrominated analog, oroidin, showed promising activity against Gram-positive bacteria.

OrganismMIC (µg/mL)Reference
Proteus vulgaris1000
Staphylococcus aureus1000
Shigella flexneri1000
Enterococcus faecalis> 11.57
Staphylococcus aureus> 11.57
Escherichia coli> 11.57
Candida albicans> 11.57
Cytotoxic Activity

The cytotoxic properties of this compound have also been investigated. An early study reported that it inhibited the growth of SW-480 cells with an ED₅₀ of 53 µg/mL. More recent studies have focused on the cytotoxic and pro-apoptotic activities of synthetic analogues of this compound, with some indole-based analogues showing EC₅₀ values in the low micromolar range for apoptosis induction in HepG2 and THP-1 cell lines.

Conclusion

This compound, a pyrrole-2-aminoimidazole alkaloid from the marine sponge Agelas clathrodes, represents an important natural product with a range of biological activities. While its own therapeutic potential may be limited by modest potency in some assays, its chemical scaffold has proven to be a valuable template for the design and synthesis of more potent and selective analogues, particularly as modulators of voltage-gated sodium channels and as potential anticancer agents. Further research into the mechanism of action of this compound and its derivatives will be crucial for the development of new therapeutic agents based on this fascinating marine natural product.

References

The Biological Activity of Clathrodin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrodin, a pyrrole-2-aminoimidazole alkaloid originally isolated from marine sponges of the genus Agelas, and its synthetic derivatives have emerged as a promising class of bioactive compounds. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols for key biological assays are provided, along with a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the molecular mechanisms and experimental designs discussed herein.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, the pyrrole-2-aminoimidazole alkaloids, including this compound and its well-known brominated analogue oroidin, have garnered significant attention from the scientific community. These compounds serve as scaffolds for the development of novel therapeutic agents due to their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This guide aims to consolidate the current knowledge on the biological activities of this compound and its derivatives, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

Synthetic analogues of this compound have demonstrated significant pro-apoptotic activity in various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of key signaling cascades such as PI3K/Akt and MAPK pathways.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic and pro-apoptotic activities of selected this compound derivatives against various cancer cell lines.

CompoundCell LineAssayActivity MetricValue (µM)Reference
Analogue 2HepG2Apoptosis InductionEC5013-20[1]
Analogue 3HepG2Apoptosis InductionEC5013-20[1]
Analogue 4HepG2Apoptosis InductionEC5013-20[1]
Analogue 5HepG2Apoptosis InductionEC5013-20[1]
Analogue 2THP-1Apoptosis InductionEC5020-24[1]
Analogue 3THP-1Apoptosis InductionEC5020-24
Analogue 4THP-1Apoptosis InductionEC5020-24
Analogue 5THP-1Apoptosis InductionEC5020-24
Indole-based analogue 24cHepG2Apoptosis InductionEC50low µM range
Indole-based analogue 28cHepG2Apoptosis InductionEC50low µM range
Indole-based analogue 29cHepG2Apoptosis InductionEC50low µM range
Indole-based analogue 34cHepG2Apoptosis InductionEC50low µM range
Indole-based analogue 24cTHP-1Apoptosis InductionEC50low µM range
Indole-based analogue 28cTHP-1Apoptosis InductionEC50low µM range
Indole-based analogue 29cTHP-1Apoptosis InductionEC50low µM range
Indole-based analogue 34cTHP-1Apoptosis InductionEC50low µM range
Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to induce apoptosis by modulating key signaling pathways that regulate cell survival and death. The PI3K/Akt and MAPK signaling cascades are frequently implicated in the mechanism of action of these compounds.

Studies have indicated that synthetic analogues of this compound can trigger apoptosis through the extrinsic pathway, as evidenced by the activation of caspase-8 prior to caspase-9. This suggests an interaction with death receptors on the cell surface, leading to the initiation of the apoptotic cascade.

Apoptosis_Pathway This compound Analogue This compound Analogue Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound Analogue->Death Receptors (e.g., Fas, TNFR) binds DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation activates Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 recruits Caspase-8 (active) Caspase-8 (active) Pro-caspase-8->Caspase-8 (active) cleavage Bid Bid Caspase-8 (active)->Bid cleaves Pro-caspase-3 Pro-caspase-3 Caspase-8 (active)->Pro-caspase-3 activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 recruits Caspase-9 (active) Caspase-9 (active) Pro-caspase-9->Caspase-9 (active) cleavage Caspase-9 (active)->Pro-caspase-3 activates Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) cleavage PARP Cleavage PARP Cleavage Caspase-3 (active)->PARP Cleavage DNA Fragmentation DNA Fragmentation PARP Cleavage->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Proposed extrinsic and intrinsic apoptosis pathways induced by this compound analogues.
Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, THP-1)

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay assesses the long-term effect of this compound derivatives on the ability of single cancer cells to form colonies.

Materials:

  • 6-well plates or culture dishes

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • When colonies are visible (at least 50 cells), remove the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 10-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Antimicrobial Activity

While this compound itself shows little to no antimicrobial activity, its dibromo analogue, oroidin, and other synthetic derivatives have demonstrated promising activity, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound, oroidin, and a potent synthetic analogue against various microbial strains.

CompoundS. aureus (MIC₉₀ µM)E. faecalis (MIC₉₀ µM)E. coli (MIC₉₀ µM)C. albicans (MIC₉₀ µM)Reference
This compound (2a)>50>50>50>50
Oroidin (2b)>90% inhibition at 50 µM~50% inhibition at 50 µMInactiveInactive
4-phenyl-2-aminoimidazole (6h)12.512.550≥50
Experimental Protocols

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Antimicrobial compounds (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Plate reader (optional)

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the antimicrobial compound at twice the highest desired concentration to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add 10 µL of the inoculum to each well, except for the sterility control well. Include a growth control well (broth + inoculum, no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. Alternatively, read the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of this compound derivative in 96-well plate B->C D Incubate plate at 37°C C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Neurological Activities

The investigation into the anti-inflammatory and neurological activities of this compound and its direct derivatives is an emerging area of research. While direct evidence is limited, studies on structurally related marine alkaloids and other natural products suggest potential mechanisms of action that may be relevant.

Potential Anti-inflammatory Mechanisms

Natural products often exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. It is plausible that this compound derivatives could inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Degradation Degradation IκBα->Degradation ubiquitination & Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits? Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) activates transcription of Inflammation Inflammation Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2)->Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
Potential Neurological Activity

Some natural alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The potential for this compound derivatives to act as AChE inhibitors warrants further investigation.

Conclusion

This compound and its derivatives represent a versatile class of marine natural products with significant therapeutic potential. Their demonstrated anticancer and antimicrobial activities, coupled with plausible mechanisms for anti-inflammatory and neurological effects, make them attractive lead compounds for drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to further elucidate the biological activities and therapeutic applications of these fascinating molecules. Future research should focus on in vivo efficacy studies, detailed mechanistic investigations, and the development of structure-activity relationships to optimize the therapeutic potential of this compound-based compounds.

References

The Marine Alkaloid Clathrodin: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant potential for pharmaceutical development. Among the myriad of natural products isolated from marine organisms, the pyrrole-2-aminoimidazole (P2AI) alkaloids, a class of nitrogen-containing compounds, have garnered considerable attention for their diverse and potent biological activities. Clathrodin, a member of this family, was first isolated from the marine sponge Agelas clathrodes.[1][2] This in-depth technical guide provides a comprehensive review of the existing literature on this compound and its analogs, with a focus on aspects relevant to marine drug discovery. We will delve into its biosynthesis, isolation, and biological activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate further research and development in this promising area.

Biosynthesis of this compound

This compound is a key biosynthetic precursor to a wide array of more complex P2AI alkaloids.[3] The proposed biosynthetic pathway originates from the amino acid proline, which is hypothesized to be converted into pyrrole-2-carboxylic acid. This is then coupled with a 2-aminoimidazole moiety, which itself is likely derived from other amino acids, to form the basic this compound scaffold.

This compound Biosynthesis Proline Proline Pyrrole_2_Carboxylic_Acid Pyrrole_2_Carboxylic_Acid Proline->Pyrrole_2_Carboxylic_Acid Oxidation This compound This compound Pyrrole_2_Carboxylic_Acid->this compound Amino_Acids Amino_Acids Two_Aminoimidazole_Moiety Two_Aminoimidazole_Moiety Amino_Acids->Two_Aminoimidazole_Moiety Two_Aminoimidazole_Moiety->this compound Coupling Complex_P2AI_Alkaloids Complex_P2AI_Alkaloids This compound->Complex_P2AI_Alkaloids Dimerization & Cyclization

Caption: Putative biosynthetic pathway of this compound.

Isolation and Purification

The isolation of this compound from its natural source, the marine sponge Agelas clathrodes, involves a multi-step process of extraction and chromatographic separation. While specific protocols for isolating only this compound are not extensively detailed, a general workflow can be constructed based on methods used for extracting secondary metabolites from Agelas species.

Experimental Protocol: Isolation of this compound

1. Sample Collection and Preparation:

  • Collect specimens of the marine sponge Agelas clathrodes.

  • Freeze-dry the sponge material to remove water and facilitate extraction.

  • Grind the dried sponge into a fine powder to increase the surface area for solvent extraction.[4]

2. Extraction:

  • Macerate the powdered sponge material sequentially with methanol (MeOH) and a mixture of dichloromethane (CH2Cl2) and MeOH (1:1).[5] This is a common procedure for extracting a broad range of metabolites from marine sponges.

  • Perform each solvent extraction multiple times (e.g., 3x) to ensure exhaustive extraction.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with n-butanol (n-BuOH). This step separates compounds based on their polarity, with many alkaloids partitioning into the n-BuOH layer.

4. Chromatographic Purification:

  • Subject the n-BuOH fraction to a series of chromatographic techniques to isolate this compound.

  • Reversed-Phase Chromatography: Apply the extract to a C18 solid-phase extraction (SPE) column, eluting with a stepwise gradient of decreasingly polar solvents (e.g., water to methanol).

  • Silica Gel Chromatography: Further purify the fractions containing this compound using silica gel column chromatography with a solvent system such as chloroform-methanol (e.g., 4:1) saturated with ammonia.

  • High-Performance Liquid Chromatography (HPLC): For final purification, utilize reversed-phase HPLC with a suitable solvent gradient (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid).

5. Structure Elucidation:

  • Confirm the structure of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS).

This compound Isolation Workflow Sponge Agelas clathrodes Sponge Extraction Extraction (MeOH, CH2Cl2/MeOH) Sponge->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-BuOH/H2O) Crude_Extract->Partitioning BuOH_Fraction n-BuOH Fraction Partitioning->BuOH_Fraction Reversed_Phase Reversed-Phase Chromatography (C18) BuOH_Fraction->Reversed_Phase Silica_Gel Silica Gel Chromatography Reversed_Phase->Silica_Gel HPLC HPLC Purification Silica_Gel->HPLC This compound Pure this compound HPLC->this compound

Caption: General workflow for the isolation of this compound.

Biological Activities and Therapeutic Potential

This compound and its synthetic analogs have been investigated for a range of biological activities, highlighting their potential as leads for drug development. The primary areas of interest include their antimicrobial, cytotoxic, and ion channel modulating effects.

Antimicrobial Activity

Initial screenings revealed that this compound itself possesses weak antimicrobial activity. However, its brominated analog, oroidin, shows promising activity against Gram-positive bacteria. This has spurred the synthesis and evaluation of numerous this compound and oroidin analogs to identify compounds with enhanced antimicrobial properties.

CompoundOrganismActivityValueReference
This compoundEnterococcus faecalis% Inhibition at 50 µM< 50%
This compoundStaphylococcus aureus% Inhibition at 50 µM< 80%
This compoundEscherichia coli% Inhibition at 50 µM< 20%
This compoundCandida albicans% Inhibition at 50 µM< 20%
OroidinStaphylococcus aureus% Inhibition at 50 µM> 90%
OroidinEnterococcus faecalis% Inhibition at 50 µM~50%
Analog 6hS. aureus & E. faecalisMIC9012.5 µM
Analog 6hE. coliMIC9050 µM

Table 1: Antimicrobial Activity of this compound and Analogs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

1. Preparation of Microbial Inoculum:

  • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compounds:

  • Dissolve this compound and its analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Prepare a series of twofold dilutions of the stock solutions in the broth medium in a 96-well microtiter plate.

3. Incubation:

  • Add the standardized microbial inoculum to each well of the microtiter plate containing the test compounds.

  • Include positive controls (a known antibiotic) and negative controls (vehicle solvent).

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • The percentage of growth inhibition can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Cytotoxic and Anti-Cancer Activity

This compound and, more significantly, its synthetic derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of apoptosis, or programmed cell death.

CompoundCell LineActivityValueReference
This compound Analog 24cHepG2 (Hepatocellular Carcinoma)EC50 (Apoptosis Induction)Low µM range
This compound Analog 28cHepG2 (Hepatocellular Carcinoma)EC50 (Apoptosis Induction)Low µM range
This compound Analog 29cTHP-1 (Acute Monocytic Leukemia)EC50 (Apoptosis Induction)Low µM range
This compound Analog 34cTHP-1 (Acute Monocytic Leukemia)EC50 (Apoptosis Induction)Low µM range
Ethanolic Extract of A. clathrodesMDA-MB-231 (Breast Cancer)IC50< 20 µg/mL
Ethanolic Extract of A. clathrodesRE259 (Glioblastoma)IC50< 20 µg/mL
Ethanolic Extract of A. clathrodesMOLM-14 (Acute Myeloid Leukemia)IC50< 20 µg/mL

Table 2: Cytotoxic Activity of this compound Analogs and Extracts.

Apoptosis Induction

The induction of apoptosis is a key mechanism by which many anti-cancer drugs exert their effects. While the precise signaling pathway for this compound-induced apoptosis has not been fully elucidated, it is likely to involve one of the two major apoptotic pathways: the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family Proteins (Bax/Bak, Bcl-2/Bcl-xL) Caspase8->Bcl2_Family via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Perspectives

This compound, as a foundational molecule in the P2AI alkaloid family, represents a valuable scaffold for the development of new therapeutic agents. While this compound itself exhibits modest biological activity, the exploration of its synthetic analogs has yielded compounds with potent antimicrobial and anti-cancer properties. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of this compound analogs will be crucial to delineate the structural features required for optimal activity and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by the most potent this compound analogs is necessary to guide their development as clinical candidates.

  • In Vivo Efficacy and Toxicity: Promising compounds identified in vitro must be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity.

  • Sustainable Production: As the natural supply of this compound is limited, the development of efficient and scalable synthetic routes or biotechnological production methods will be essential for any future clinical and commercial applications.

The study of this compound and its derivatives exemplifies the potential of marine natural products to provide novel chemical entities for drug discovery. With continued interdisciplinary efforts in marine biology, natural products chemistry, and pharmacology, these fascinating molecules may one day yield new treatments for a range of human diseases.

References

Exploring the Ecological Role of Clathrodin in Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrodin, a pyrrole-2-aminoimidazole alkaloid isolated from marine sponges of the genus Agelas and other related genera, represents a class of secondary metabolites with significant ecological and pharmacological implications. This technical guide provides an in-depth exploration of the ecological role of this compound, focusing on its function as a chemical defense agent. This document summarizes the available quantitative data on its biological activities, details the experimental protocols for its study, and presents visual workflows and hypothetical signaling pathways to facilitate a deeper understanding of its function. While direct quantitative data for this compound in certain ecological assays remains to be fully elucidated, this guide synthesizes the current knowledge, drawing parallels from its well-studied structural analogue, oroidin, to provide a comprehensive overview for researchers in marine natural products, chemical ecology, and drug discovery.

Introduction to this compound

This compound is a member of the pyrrole-imidazole alkaloids (PIAs), a class of nitrogenous compounds predominantly found in marine sponges.[1][2] First isolated from the Caribbean sponge Agelas clathrodes, its structure features a pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group.[3] Like other PIAs, this compound is believed to play a crucial role in the survival of the host sponge, which, as a sessile filter-feeder, is vulnerable to predation, competition for space, and biofouling.[2][4] The biological activities of this compound and its derivatives, including antimicrobial and cytotoxic properties, have also attracted significant interest in the field of drug development.

Ecological Role of this compound

The primary ecological function of this compound and related PIAs is chemical defense. Sponges utilize these secondary metabolites to deter predators, inhibit the growth of competing organisms (allelopathy), and prevent the settlement of fouling organisms on their surfaces.

Anti-predatory Defense

Studies on Agelas sponges have demonstrated that PIAs are effective feeding deterrents against reef fish. While direct quantification of this compound's anti-predatory activity is limited, research on the closely related and co-occurring alkaloid oroidin shows significant feeding deterrence at natural concentrations. This suggests that this compound contributes to the chemical defense arsenal of the sponge, making it unpalatable to potential predators.

Antimicrobial Defense

This compound exhibits antimicrobial activity, although in some studies it has shown weaker effects compared to its brominated analogue, oroidin. This activity is likely a defense mechanism against pathogenic marine bacteria and fungi, protecting the sponge from infections. The surrounding seawater is rich in microorganisms, and the filter-feeding nature of sponges makes them susceptible to microbial invasion.

Anti-fouling and Allelopathic Potential

The surfaces of marine sponges are often remarkably free of fouling organisms, suggesting the production of anti-fouling compounds. While not extensively studied for this compound specifically, PIAs as a class are thought to contribute to this protective chemical shield. Similarly, the release of these compounds into the immediate environment may inhibit the growth of nearby competitors, such as corals and other sessile invertebrates, an ecological interaction known as allelopathy.

Quantitative Data

Table 1: Concentration of Pyrrole-Imidazole Alkaloids in Agelas Sponges

CompoundSponge SpeciesConcentration (mg/mL of sponge tissue)Reference
OroidinAgelas wiedenmayeri0.8
4,5-dibromopyrrole-2-carboxylic acidAgelas wiedenmayeri2.0
SceptrinAgelas conifera5.3 (mean)
This compoundAgelas clathrodesNot Quantified-

Table 2: Antimicrobial Activity of this compound and Oroidin

CompoundMicrobial StrainMIC (µM)Reference
This compoundEnterococcus faecalis>50
Staphylococcus aureus>50
Escherichia coli>50
Candida albicans>50
OroidinEnterococcus faecalis~50
Staphylococcus aureus<50 (>90% inhibition at 50 µM)
Escherichia coli>50
Candida albicans>50

Table 3: Cytotoxicity of this compound and its Analogues

Compound/AnalogueCell LineIC₅₀ or EC₅₀ (µM)Reference
This compound Analogue 5THP-1 (human monocytic leukemia)Induces apoptosis at 25 µM
OroidinHuh-7 (human hepatocellular carcinoma)78

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound's ecological role.

Extraction and Purification of this compound

This protocol is a generalized procedure based on methods described for the isolation of pyrrole-imidazole alkaloids from Agelas sponges.

  • Sample Collection and Preparation:

    • Collect sponge specimens (e.g., Agelas clathrodes) by hand using SCUBA and immediately freeze them at -20°C.

    • Freeze-dry the sponge tissue to remove water.

    • Grind the dried tissue into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered sponge tissue in methanol (MeOH) at room temperature for 24 hours. Repeat this process three times to ensure complete extraction of polar and semi-polar metabolites.

    • Combine the MeOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude MeOH extract in water and perform a liquid-liquid partition with n-butanol (n-BuOH).

    • Separate the n-BuOH layer, which will contain the alkaloids, and evaporate the solvent to yield a concentrated n-BuOH fraction.

  • Chromatographic Purification:

    • Subject the n-BuOH fraction to reversed-phase column chromatography (e.g., using a C18 stationary phase).

    • Elute the column with a gradient of decreasingly polar solvents, such as a water/acetonitrile (MeCN) gradient.

    • Monitor the fractions using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing compounds with similar retention times and UV-Vis spectra to this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the combined fractions using semi-preparative or preparative reversed-phase HPLC.

    • A typical gradient for related compounds is 20% to 60% MeCN in water (with 0.1% trifluoroacetic acid) over 40 minutes, with a flow rate of 1 mL/min.

    • Monitor the elution at a wavelength of 280 nm.

    • Collect the peak corresponding to this compound and verify its purity and structure using analytical techniques such as NMR and mass spectrometry.

Antimicrobial Bioassay (Broth Microdilution Method)
  • Preparation of Microbial Cultures:

    • Inoculate the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB).

    • Incubate the cultures overnight at the optimal temperature for each microbe.

    • Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Plates:

    • In a 96-well microtiter plate, perform serial dilutions of the purified this compound in the appropriate broth to achieve a range of test concentrations.

    • Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (broth with the solvent used to dissolve this compound, e.g., DMSO).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Incubate the plates at the optimal temperature for 18-24 hours for bacteria and 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Bioassay (MTT Assay)
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of purified this compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

    • Include a positive control (a known cytotoxic drug, e.g., doxorubicin) and a negative control (medium with the solvent).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-predatory Feeding Bioassay

This protocol is adapted from the established method for assessing feeding deterrence in Caribbean reef fish.

  • Predator Acclimation:

    • Acclimate a generalist predatory fish, such as the bluehead wrasse (Thalassoma bifasciatum), in laboratory aquaria.

  • Food Pellet Preparation:

    • Prepare a palatable food paste from squid or other appropriate food source.

    • Divide the paste into two batches. To one batch, add the purified this compound at a concentration equivalent to its natural concentration in the sponge tissue (if known, otherwise use concentrations of related compounds as a starting point). To the other batch (control), add only the solvent.

    • Form small, uniform pellets from both batches.

  • Feeding Assay:

    • Offer a control pellet to a fish to confirm it is feeding.

    • After the control pellet is consumed, offer a treatment pellet containing this compound.

    • Record whether the pellet is accepted or rejected. If rejected, offer another control pellet to ensure the fish has not ceased feeding for other reasons.

  • Data Analysis:

    • Repeat the assay with multiple individual fish.

    • Analyze the data to determine if there is a statistically significant difference in the acceptance of control versus treatment pellets.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway related to the study of this compound.

Experimental_Workflow_for_Ecological_Role_Assessment cluster_collection Sample Collection & Preparation cluster_assays Bioassays cluster_results Data Analysis Sponge Sponge Collection (e.g., Agelas clathrodes) Extract Crude Extract Sponge->Extract Purify Purification of This compound Extract->Purify Antimicrobial Antimicrobial Assay (vs. Marine Bacteria/Fungi) Purify->Antimicrobial Test for Pathogen Defense Cytotoxicity Cytotoxicity Assay (vs. Marine Invertebrate Larvae) Purify->Cytotoxicity Test for Antifouling/Allelopathy Antipredatory Anti-predatory Assay (vs. Reef Fish) Purify->Antipredatory Test for Predator Deterrence MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50/EC50 Cytotoxicity->IC50 Deterrence Assess Feeding Deterrence Antipredatory->Deterrence Allelopathy Allelopathy Assay (vs. Competing Organisms) Inhibition Measure Growth Inhibition Allelopathy->Inhibition

Workflow for Assessing the Ecological Role of this compound.

Bioassay_Guided_Fractionation start Sponge Tissue (e.g., Agelas clathrodes) extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract bioassay1 Bioassay (e.g., Antimicrobial) crude_extract->bioassay1 fractionation Chromatographic Fractionation (e.g., HPLC) bioassay1->fractionation If Active fractions Fractions (F1, F2, F3...) fractionation->fractions bioassay2 Test Fractions fractions->bioassay2 active_fraction Identify Active Fraction(s) bioassay2->active_fraction Identify Active purification Further Purification of Active Fraction(s) active_fraction->purification pure_compound Isolated Pure Compound (this compound) purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation end Identified Bioactive Compound structure_elucidation->end

Bioassay-Guided Fractionation for this compound Isolation.

Hypothetical_Cytotoxicity_Pathway This compound This compound Cell Target Cell (e.g., Cancer Cell, Fouling Larva) This compound->Cell Interacts with Membrane Membrane Disruption/ Metabolic Stress Cell->Membrane Induces Caspase Caspase Activation Membrane->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Leads to

Hypothetical Pathway of this compound-Induced Cytotoxicity.

Conclusion and Future Directions

This compound, a pyrrole-imidazole alkaloid from marine sponges, plays a significant ecological role primarily as a chemical defense agent. Its antimicrobial and likely anti-predatory activities contribute to the survival and ecological success of its host sponge. While the broad strokes of its function are understood, there remain significant gaps in our knowledge.

Future research should focus on:

  • Quantification: Determining the precise concentration of this compound in various sponge species and tissues to better understand its ecological relevance.

  • Specific Bioassays: Conducting targeted bioassays to quantify the anti-fouling and allelopathic effects of purified this compound.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand the mechanisms behind its cytotoxicity and other biological activities.

  • Synergistic Effects: Investigating the potential synergistic or additive effects of this compound when combined with other co-occurring secondary metabolites in the sponge.

A more comprehensive understanding of the ecological role of this compound will not only advance the field of marine chemical ecology but also provide valuable insights for the development of new pharmaceuticals and environmentally friendly antifouling agents.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Clathrodin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a marine alkaloid belonging to the pyrrole-2-aminoimidazole (P2AI) class of natural products, originally isolated from sponges of the genus Agelas.[1] It serves as a biosynthetic precursor to a wide array of more complex P2AI alkaloids.[2][3][4][5] this compound and its synthetic analogues have garnered significant interest from the scientific community due to their diverse biological activities, including antimicrobial, cytotoxic, and ion channel modulating properties. This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, summarizing key quantitative data and illustrating relevant workflows and pathways.

Synthetic Strategies for this compound and its Analogues

Two primary synthetic strategies have emerged for the efficient construction of this compound and its derivatives: a route involving an imidazo[1,2-a]pyrimidine intermediate and a more direct approach utilizing peptide coupling reagents.

Imidazo[1,2-a]pyrimidine-Based Synthesis

This strategy offers an efficient and scalable route to this compound and related compounds like oroidin and hymenidin. A key advantage of this approach is the avoidance of expensive guanidine reagents and complex protecting group manipulations that are often required in other synthetic pathways. The synthesis hinges on the construction of a functionalized imidazo[1,2-a]pyrimidine core, which is later converted to the 2-aminoimidazole moiety of the final product.

G A Starting Materials B Imidazo[1,2-a]pyrimidine Core Construction A->B Multi-step synthesis C Side Chain Introduction B->C Coupling/Functionalization D Ring Opening to 2-Aminoimidazole C->D Hydrazinolysis E Final Product: This compound D->E Deprotection/ Amide Formation

Caption: General workflow for the imidazo[1,2-a]pyrimidine-based synthesis of this compound.

Amide Coupling Strategy

A more convergent approach to this compound and its analogues involves the direct coupling of a 2-aminoimidazole-containing fragment with a suitable carboxylic acid, such as pyrrole-2-carboxylic acid. This method is particularly amenable to the generation of diverse analogues by simply varying the carboxylic acid coupling partner. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly employed to facilitate this amide bond formation.

G cluster_0 Fragment Synthesis A 2-Aminoimidazole Fragment C Amide Coupling (e.g., TBTU, NMM, DMF) A->C B Carboxylic Acid Fragment (e.g., Pyrrole-2-carboxylic acid) B->C D Final Product: This compound/Analogue C->D

Caption: Workflow for the synthesis of this compound and analogues via amide coupling.

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Synthesis of this compound via Imidazo[1,2-a]pyrimidine Intermediate

This protocol is adapted from the work of Rasapalli et al. and represents a robust method for the synthesis of the 2-aminoimidazole core.

Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate

  • A detailed multi-step synthesis is performed to construct the core heterocyclic system. For a comprehensive procedure, please refer to the supplementary information of the original publication by Rasapalli et al., Org. Biomol. Chem., 2013, 11 , 4133-4137.

Step 2: Hydrazinolysis of the Imidazo[1,2-a]pyrimidine

  • To a solution of the imidazo[1,2-a]pyrimidine intermediate in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the corresponding 2-aminoimidazole derivative.

Step 3: Amide Coupling to Yield this compound

  • Dissolve the 2-aminoimidazole derivative and pyrrole-2-carboxylic acid in anhydrous DMF.

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield this compound.

Step 4: Characterization

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of this compound via TBTU Coupling

This protocol is based on the general methodology for synthesizing this compound analogues reported by Zidar et al.

Step 1: Preparation of the Amine Precursor

  • The synthesis of the (E)-3-(2-amino-1H-imidazol-5-yl)prop-2-en-1-amine precursor can be achieved through various published methods.

Step 2: TBTU-Mediated Amide Coupling

  • To a stirred solution of pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DMF at room temperature, add TBTU (1.1 eq.) and N-methylmorpholine (NMM) (3.0 eq.).

  • Stir the mixture for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine precursor (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified this compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Quantitative Data

The biological activity of this compound and its analogues has been evaluated against various microbial strains. The following table summarizes the antimicrobial screening data from a study by Zidar et al.

Compound IDStructure/ModificationTarget OrganismActivity (% Inhibition at 50 µM)MIC (µM)
This compound (Parent Compound)S. aureus< 20%> 50
E. faecalis< 20%> 50
E. coli< 20%> 50
C. albicans< 20%> 50
Oroidin (Dibromo-pyrrole analogue)S. aureus> 90%12.5
E. faecalis~50%25
E. coli< 20%> 50
C. albicans< 20%> 50
Analogue 2c (Indole-2-carboxamide)S. aureus~80%25
E. faecalis~40%> 50
Analogue 2d (5-Fluoro-indole-2-carboxamide)S. aureus> 90%12.5
E. faecalis~60%25
Analogue 6h (4-Phenyl-2-aminoimidazole with 5-bromo-indole-2-carboxamide)S. aureus> 90%12.5
E. faecalis> 90%12.5
E. coli~80%50

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound and its analogues are still under active investigation. However, their antimicrobial activity suggests interference with essential bacterial processes. For instance, some P2AI alkaloids have been shown to inhibit bacterial biofilm formation. A plausible, though not yet definitively proven, mechanism of action for the antimicrobial effects could involve the inhibition of key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

The diagram below illustrates a hypothetical signaling pathway for the antimicrobial action of a this compound analogue.

G cluster_0 Bacterial Cell A This compound Analogue B Bacterial Enzyme (e.g., DNA Gyrase) A->B Inhibition C DNA Replication B->C Required for D Cell Division C->D Leads to E Bacterial Cell Death D->E Results in

Caption: Hypothetical mechanism of antimicrobial action for a this compound analogue.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Clathrodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrodin is a marine alkaloid belonging to the pyrrole-2-aminoimidazole (P2AI) class of natural products, which are known for their diverse biological activities, including antimicrobial and antibiofilm properties. This document provides detailed protocols for two established laboratory-scale synthetic routes to this compound, targeting researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols are designed to be clear, concise, and reproducible. Additionally, quantitative data, including spectroscopic information, is summarized for ease of reference. A proposed mechanism of action, involving the inhibition of bacterial quorum sensing, is also discussed and visualized.

Introduction

Marine sponges of the genus Agelas are a rich source of structurally unique and biologically active secondary metabolites. Among these, the P2AI alkaloids, such as this compound, have garnered significant attention due to their potential as scaffolds for the development of novel therapeutic agents. The synthesis of these natural products is crucial for confirming their structure, enabling detailed biological evaluation, and providing access to analogues with potentially improved properties. This application note details two effective methods for the laboratory-scale synthesis of this compound.

Data Presentation

A summary of the key quantitative data for the synthesized this compound is presented in Table 1. This includes molecular properties and nuclear magnetic resonance (NMR) spectroscopic data, which are critical for the characterization and verification of the final product.

Table 1: Quantitative Data for this compound

ParameterValueReference
Molecular Formula C₁₁H₁₃N₅O[1]
Molecular Weight 231.25 g/mol [1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.75 (t, 1H, J = 5.6 Hz), 7.87-7.90 (m, 2H), 7.45-7.49 (m, 3H), 6.65 (s, 1H), 6.29 (bs, 2H), 6.22 (d, 1H, J = 16.0 Hz), 5.99 (td, 1H, J = 5.7 Hz, J = 15.8 Hz), 3.98 (t, 2H, J = 5.3 Hz)[2]
¹³C NMR (100 MHz, MeOH-d₄) δ (ppm) 165.84, 150.23, 134.47, 131.05, 128.23, 127.15, 121.16, 121.00, 120.50, 120.47, 41.05[2]

Experimental Protocols

Two distinct and effective protocols for the laboratory-scale synthesis of this compound are provided below.

Protocol 1: Synthesis via Amide Coupling with 2-(Trichloroacetyl)pyrrole

This protocol involves the synthesis of a key intermediate, 2-(trichloroacetyl)pyrrole, followed by its reaction with 2-amino-4-(3-aminopropyl)-1H-imidazole.

Materials and Reagents:

  • Pyrrole

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether

  • Sodium carbonate (Na₂CO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2-Amino-4-(3-aminopropyl)-1H-imidazole dihydrochloride

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH) saturated with ammonia (NH₃)

  • Concentrated hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole

  • To a solution of trichloroacetyl chloride (48 mL, 0.43 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere, add a solution of pyrrole (25 g, 0.37 mol) in anhydrous diethyl ether (500 mL) dropwise over 2 hours.

  • The reaction mixture will begin to reflux during the addition. After the addition is complete, continue to reflux for an additional 1 hour.

  • Quench the reaction by adding a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL).

  • Separate the organic layer and wash it sequentially with water (4 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(trichloroacetyl)pyrrole as a solid. The reported yield is approximately 91%.

Step 2: Synthesis of this compound

  • To a stirred solution of 2-amino-4-(3-aminopropyl)-1H-imidazole dihydrochloride (0.2 g, 0.95 mmol) in DMF (2 mL) at room temperature, add sodium carbonate (0.11 g, 1.0 mmol).

  • Add 2-(trichloroacetyl)pyrrole (0.25 g, 1.1 mmol) to the mixture.

  • Stir the reaction mixture for 1 hour.

  • Dilute the mixture with diethyl ether and decant the solvent (3 x 50 mL).

  • Purify the resulting residue by flash chromatography on silica gel using a mobile phase of dichloromethane/methanol saturated with ammonia (17:3) to obtain this compound as a free base.

  • To obtain the hydrochloride salt, dissolve the free base in methanol, add concentrated HCl, and concentrate in vacuo. The reported yield for this step is 75%.

Protocol 2: Synthesis via TBTU-Mediated Amide Coupling

This protocol utilizes the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to facilitate the amide bond formation between pyrrole-2-carboxylic acid and an appropriate amine precursor.

Materials and Reagents:

  • Pyrrole-2-carboxylic acid

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dry dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Amine precursor: (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)amine (or a protected version)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve pyrrole-2-carboxylic acid (1 equivalent), TBTU (1.1 equivalents), and N-methylmorpholine (2 equivalents) in dry DMF (or CH₂Cl₂) and stir under an inert atmosphere (e.g., argon) at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine precursor (1 equivalent) and N-methylmorpholine (2 equivalents) in dry DMF.

  • Add the activated carboxylic acid mixture dropwise to the stirred solution of the amine precursor at 0 °C.

  • After 1 hour at 0 °C, allow the reaction mixture to warm to room temperature and stir for an additional 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol, to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the amide coupling of a pyrrole carboxylic acid derivative with an aminoimidazole-containing fragment.

G cluster_start Starting Materials Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid Activation Activation Pyrrole-2-carboxylic acid->Activation Aminoimidazole fragment Aminoimidazole fragment Coupling Coupling Aminoimidazole fragment->Coupling Activation->Coupling Activated Ester Purification Purification Coupling->Purification Crude Product This compound This compound Purification->this compound

Caption: General workflow for this compound synthesis.

Proposed Signaling Pathway: Inhibition of Bacterial Quorum Sensing

This compound and other P2AI alkaloids are thought to exert their antimicrobial effects, in part, by interfering with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. The following diagram illustrates a simplified model of how this compound might inhibit this pathway.

G cluster_bacterium Bacterial Cell Signal Synthase Signal Synthase Autoinducer Autoinducer Signal Synthase->Autoinducer Synthesis Receptor Protein Receptor Protein Autoinducer->Receptor Protein Binding Gene Expression Gene Expression Receptor Protein->Gene Expression Activation Virulence Factors & Biofilm Formation Virulence Factors & Biofilm Formation Gene Expression->Virulence Factors & Biofilm Formation Leads to This compound This compound This compound->Receptor Protein Inhibition

Caption: Inhibition of bacterial quorum sensing by this compound.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the laboratory-scale synthesis of this compound. These synthetic routes offer access to this biologically active marine natural product for further investigation into its mechanism of action and for the development of novel antimicrobial agents. The provided quantitative data and the proposed mechanism of action serve as a valuable resource for researchers in the field. The interference with bacterial quorum sensing represents a promising strategy for combating bacterial infections, and this compound serves as an important lead compound in this endeavor.

References

Application Notes and Protocols for the Purification of Clathrodin from Marine Sponge Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a pyrrole-2-aminoimidazole alkaloid first isolated from the marine sponge Agelas clathrodes.[1] This class of marine natural products has garnered significant interest due to a wide spectrum of biological activities, including antimicrobial and cytotoxic properties. Synthetic analogues of this compound have been shown to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications.[2] These notes provide a comprehensive overview of the purification of this compound from its natural source and summarize its known biological activities and putative signaling pathways.

Biological Activity of this compound

This compound and its derivatives have demonstrated a range of biological effects. While this compound itself shows weak antimicrobial activity, its brominated analogue, oroidin, exhibits promising antibacterial action against Gram-positive bacteria.[3] The core structure of this compound, however, serves as a valuable scaffold for the development of more potent synthetic analogues. These analogues have been investigated for their ability to induce programmed cell death (apoptosis) in cancer cells.

Studies on synthetic this compound analogues suggest that they can trigger the extrinsic pathway of apoptosis. This pathway is initiated by the activation of death receptors on the cell surface, leading to a cascade of intracellular events culminating in cell death.[2] Key molecular events observed in response to treatment with this compound analogues include the activation of initiator caspase-8 and executioner caspases-3 and -7.[2] Some evidence also points towards caspase-independent mechanisms of cell death, such as necroptosis, for certain analogues.

Purification of this compound from Agelas clathrodes

The following protocol is a representative method synthesized from available literature for the isolation of this compound from the marine sponge Agelas clathrodes. Researchers should note that yields and purity may vary depending on the specific collection site, season, and extraction conditions.

Experimental Protocols

3.1.1. Extraction

  • Preparation of Sponge Material: Lyophilize the collected sponge material (Agelas clathrodes) to remove water. Once dried, grind the sponge tissue into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Submerge the powdered sponge material in methanol (MeOH) at a ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture to separate the methanol extract from the sponge biomass.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3.1.2. Solvent Partitioning

  • Initial Partition: Resuspend the crude methanol extract in distilled water and perform a liquid-liquid extraction with chloroform (CHCl₃) in a separatory funnel. Repeat this extraction three times. The non-polar compounds will partition into the chloroform layer.

  • Secondary Partition: Following the chloroform extraction, extract the remaining aqueous layer with n-butanol (n-BuOH). Repeat this extraction twice. This compound and other polar alkaloids are expected to partition into the n-butanol layer.

  • Concentration: Concentrate the n-butanol-soluble fraction under reduced pressure to yield the semi-purified extract.

3.1.3. Chromatographic Purification

Step 1: Reversed-Phase Column Chromatography

  • Column Packing: Pack a C18 reversed-phase chromatography column.

  • Sample Loading: Dissolve the concentrated n-butanol extract in a minimal amount of water and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of decreasingly polar solvents, starting with 100% water and gradually increasing the proportion of methanol.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

Step 2: Silica Gel Column Chromatography

  • Column Packing: Pack a silica gel column with an appropriate solvent system, such as a mixture of chloroform and methanol.

  • Sample Loading: Combine and concentrate the this compound-containing fractions from the reversed-phase chromatography and dissolve the residue in the mobile phase for loading onto the silica gel column.

  • Elution: Elute the column with an isocratic or gradient solvent system of chloroform-methanol saturated with ammonia. The ammonia is used to prevent the streaking of the basic alkaloid on the acidic silica gel. A common solvent system is CHCl₃-MeOH (4:1) saturated with NH₃.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table presents hypothetical quantitative data for the purification of this compound, based on typical yields for natural product isolation. Actual values should be determined experimentally.

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Crude Methanol Extract 1000 (Dry Sponge)505.0~5
n-Butanol Fraction 501020.0~20
Reversed-Phase Chromatography 101.515.0~60
Silica Gel Chromatography 1.50.8456.0>95
Overall Yield 0.084

Visualization of Workflows and Pathways

Experimental Workflow

Purification_Workflow Sponge Agelas clathrodes (Sponge Material) Extraction Methanol Extraction Sponge->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (H2O/CHCl3 then H2O/n-BuOH) BuOHExtract n-Butanol Fraction Partitioning->BuOHExtract CrudeExtract->Partitioning RP_Chrom Reversed-Phase (C18) Column Chromatography BuOHExtract->RP_Chrom Fractions1 This compound-Containing Fractions RP_Chrom->Fractions1 Silica_Chrom Silica Gel Column Chromatography Purethis compound Purified this compound Silica_Chrom->Purethis compound Fractions1->Silica_Chrom

Caption: Workflow for the purification of this compound.

Proposed Signaling Pathway

The following diagram illustrates the proposed apoptotic signaling pathway for synthetic this compound analogues, as direct studies on this compound are limited. This pathway is primarily based on the extrinsic route of apoptosis.

Apoptosis_Pathway This compound This compound Analogue DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor binds/activates DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 cleaves and activates Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed extrinsic apoptosis pathway for this compound analogues.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Clathrodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a marine alkaloid belonging to the pyrrole-2-aminoimidazole class of secondary metabolites, originally isolated from sponges of the genus Agelas.[1][2] This natural product has garnered significant interest within the scientific community due to its intriguing chemical structure and a range of reported biological activities, including antimicrobial and cytotoxic properties.[1][2][3] As with many marine natural products, obtaining pure this compound is essential for detailed biological evaluation and potential therapeutic development. High-performance liquid chromatography (HPLC) is a powerful and indispensable technique for the isolation and purification of such compounds from complex natural extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC, designed to guide researchers in obtaining high-purity material for their studies.

Experimental Overview

The purification of this compound from a crude marine sponge extract involves a multi-step process. An initial extraction is typically performed using organic solvents, followed by preliminary fractionation using techniques like column chromatography. The resulting this compound-enriched fraction is then subjected to semi-preparative HPLC for final purification. The protocol outlined below is a representative method and may require optimization based on the specific extract and instrumentation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a typical semi-preparative HPLC purification of a this compound-enriched fraction.

ParameterValue
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 280 nm
Injection Volume 500 µL
Sample Concentration 10 mg/mL in 20% Acetonitrile/Water
This compound Retention Time ~15.2 minutes
Purity of Collected Fraction >98% (by analytical HPLC)
Recovery Yield ~85% from the semi-preparative step

Experimental Protocols

Sample Preparation (Crude Extract Fractionation)

Prior to HPLC, a preliminary fractionation of the crude sponge extract is necessary to enrich for this compound and remove bulk impurities.

  • Extraction: The dried and powdered sponge material is typically extracted with a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

  • Initial Chromatography: The resulting fraction is often first purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the semi-preparative HPLC method for the final purification of this compound.

a. Instrumentation and Materials:

  • Semi-preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., Phenomenex Luna 5-μm C18, 10 x 250 mm).

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • Sample dissolution buffer (e.g., 20% acetonitrile in water).

  • 0.22 µm syringe filters for sample clarification.

b. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA).

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA).

  • Degas both mobile phases prior to use.

c. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 4.0 mL/min.

  • Sample Injection: Dissolve the this compound-enriched fraction in the sample dissolution buffer, filter through a 0.22 µm syringe filter, and inject onto the column.

  • Gradient Elution:

    • 5-40% Mobile Phase B over 30 minutes.

    • 40-100% Mobile Phase B over 5 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes (column wash).

    • Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 10 minutes before the next injection.

  • Fraction Collection: Monitor the chromatogram at 280 nm and collect the peak corresponding to the retention time of this compound (approximately 15.2 minutes).

d. Post-Purification Analysis:

  • Purity Assessment: Analyze an aliquot of the collected fraction by analytical HPLC using a similar gradient but on an analytical C18 column (e.g., 4.6 x 150 mm) to confirm purity.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

  • Structural Confirmation: Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_extraction Initial Extraction & Fractionation cluster_hplc HPLC Purification cluster_analysis Analysis & Confirmation Sponge Marine Sponge Biomass Extract Crude Organic Extract Sponge->Extract Solvent Extraction Fraction This compound-Enriched Fraction Extract->Fraction Flash Chromatography HPLC Semi-Preparative HPLC Fraction->HPLC Injection Pure_this compound Purified this compound HPLC->Pure_this compound Fraction Collection Analysis Purity & Structural Analysis Pure_this compound->Analysis (Analytical HPLC, MS, NMR)

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_cell Cellular Environment This compound This compound Receptor Membrane Receptor This compound->Receptor Binding Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression Modulation

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Clathrodin Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing (AST) with the marine natural product Clathrodin. The protocols are based on established methods and include detailed instructions for broth microdilution and disk diffusion assays. Due to the limited availability of specific data for this compound, these protocols represent a starting point for researchers, and optimization may be required.

Application Notes

This compound is a pyrrole-2-aminoimidazole alkaloid originally isolated from marine sponges of the genus Agelas.[1][2] As part of a class of structurally complex and biologically active molecules, this compound and its analogues are of interest for their potential therapeutic applications, including antimicrobial properties.[1][3][4]

Initial antimicrobial screening has been performed on this compound, although its activity appears to be less potent than its dibrominated analogue, oroidin. Further, robust, and standardized antimicrobial susceptibility testing is crucial to fully characterize its spectrum of activity and potential for development as an antimicrobial agent.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the available primary screening data for this compound against various microbial strains. It is important to note that this data represents the percentage of growth inhibition at a single concentration and is not a direct measure of the Minimum Inhibitory Concentration (MIC).

MicroorganismStrainConcentration (µM)Growth Inhibition (%)Reference
Enterococcus faecalisATCC 2921250< 50
Staphylococcus aureusATCC 2592350< 80
Escherichia coliATCC 2592250< 20
Candida albicansATCC 9002850< 20
Important Considerations for this compound AST
  • Stability: The stability of this compound in solution and under different storage conditions has not been extensively studied. It is advisable to prepare fresh stock solutions for each experiment and store them at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

  • Quality Control (QC): As there are no established CLSI or EUCAST quality control ranges for this compound, it is critical for each laboratory to establish its own internal QC parameters. This can be achieved by repeatedly testing this compound against standard QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, and C. albicans ATCC 90028) to determine a consistent range of MIC values or zones of inhibition.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound using broth microdilution and disk diffusion methods. These protocols are adapted from CLSI guidelines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Sterile tubes and pipettes

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • In the first well of each row to be tested, add an additional 100 µL of the this compound stock solution, diluted in broth to achieve twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a gradient of this compound concentrations.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control well).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria. For fungi, incubate at 35°C for 24-48 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_this compound->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Forceps

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable volatile solvent to a desired concentration.

    • Aseptically apply a precise volume of the this compound solution onto sterile blank filter paper disks (e.g., 10-20 µL per disk).

    • Allow the solvent to evaporate completely in a sterile environment. The amount of this compound per disk should be known (e.g., 30 µ g/disk ).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

    • Space the disks far enough apart to prevent overlapping of the inhibition zones.

    • Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.

    • The interpretation of the zone sizes as susceptible, intermediate, or resistant requires the establishment of validated breakpoints, which are not currently available for this compound. Therefore, results should be reported as the measured zone diameter.

Hypothetical Mechanism of Action of Pyrrole-2-Aminoimidazole Alkaloids

The precise molecular targets of this compound's antimicrobial activity are not yet fully elucidated. However, studies on related pyrrole-2-aminoimidazole (P-2-AI) alkaloids suggest that their antimicrobial effects may involve the disruption of bacterial cell-to-cell communication systems, such as quorum sensing, which is crucial for biofilm formation and virulence factor expression. Some P-2-AI compounds have also been shown to inhibit bacterial two-component regulatory systems.

P2AI_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound (P-2-AI Alkaloid) membrane Cell Membrane quorum_sensing Quorum Sensing System This compound->quorum_sensing Inhibition two_component Two-Component System This compound->two_component Inhibition biofilm_formation Biofilm Formation quorum_sensing->biofilm_formation virulence_factors Virulence Factor Production quorum_sensing->virulence_factors two_component->virulence_factors

Caption: Hypothetical Mechanism of Action.

References

Application Note: Minimum Inhibitory Concentration (MIC) Assay for Clathrodin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clathrodin is a marine alkaloid first isolated from sponges of the genus Agelas.[1][2] As a member of the pyrrole-2-aminoimidazole class of secondary metabolites, it has been a subject of interest in the search for new bioactive compounds.[2][3] However, initial antimicrobial screenings have revealed that this compound itself possesses little to no significant antimicrobial activity against common pathogens.[1] In contrast, its dibromo analogue, oroidin, has demonstrated promising inhibitory effects, particularly against Gram-positive bacteria.

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method. While this standard protocol is applicable to this compound, it is presented here in the broader context of screening marine natural products and their synthetic analogs, such as oroidin, which may exhibit more potent antimicrobial properties. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a fundamental measure of a compound's antimicrobial potency.

Data Presentation

Initial antimicrobial screening results highlight the difference in activity between this compound and its analog, oroidin. The data below is summarized from primary screening assays performed at a concentration of 50 µM.

CompoundTarget MicroorganismStrain% Inhibition at 50 µMMIC90 (µM)
This compound Enterococcus faecalisATCC 29212< 20%> 50
Staphylococcus aureusATCC 25923< 20%> 50
Escherichia coliATCC 25922< 20%> 50
Candida albicansATCC 90028< 20%> 50
Oroidin Enterococcus faecalisATCC 29212~50%Not Reported
Staphylococcus aureusATCC 25923> 90%Not Reported
Escherichia coliATCC 25922< 20%> 50
Candida albicansATCC 90028< 20%> 50

Note: The results indicate that this compound exhibits less than 80% inhibition of growth at a 50 µM concentration, which is considered below the hit threshold in this study.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is adapted from standard guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for determining the MIC of a test agent.

1. Materials:

  • Test compound (e.g., this compound, Oroidin) stock solution of known concentration in a suitable solvent (e.g., DMSO).

  • Sterile 96-well, round-bottom microtiter plates.

  • Test microorganisms (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria).

  • Sterile petri dishes, test tubes, and multichannel pipettes.

  • Spectrophotometer or McFarland turbidity standards (0.5 standard).

  • Incubator set to 35 ± 2°C.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only and broth with solvent).

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile broth.

  • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation (Serial Dilution):

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.

  • Prepare a stock solution of the test compound at twice the highest desired concentration.

  • Add 200 µL of this test compound stock solution to the wells in the first column.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (inoculum without compound), and column 12 will be the sterility control (broth only).

4. Inoculation and Incubation:

  • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-24 hours for most bacteria.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (Column 11) should show distinct turbidity, and the sterility control (Column 12) should remain clear.

  • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.

Mandatory Visualizations

logical_relationship cluster_0 Initial Research Focus cluster_1 Antimicrobial Screening cluster_2 Results & Direction Shift This compound This compound Screening MIC Assay This compound->Screening  Test Compound NoActivity No Significant Antimicrobial Activity Screening->NoActivity  Outcome Oroidin Focus on Analogs (e.g., Oroidin) NoActivity->Oroidin  Leads to

Caption: Logical flow from this compound to its more active analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) add_inoculum 4. Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_compound 2. Prepare Compound Stock Solution serial_dilution 3. Perform 2-Fold Serial Dilution of Compound in Broth prep_compound->serial_dilution serial_dilution->add_inoculum incubation 5. Incubate at 35°C for 16-24h add_inoculum->incubation read_mic 6. Visually Inspect for Growth and Determine MIC incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for Clathrodin Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a pyrrole-2-aminoimidazole alkaloid first isolated from the Caribbean sea sponge Agelas clathrodes.[1] Marine organisms are a rich source of bioactive compounds with potential therapeutic applications, and this compound and its synthetic analogues have garnered interest for their cytotoxic and pro-apoptotic properties against various cancer cell lines.[2][3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using two standard colorimetric methods: the MTT and LDH assays. Additionally, a hypothesized signaling pathway for this compound-induced apoptosis is presented based on studies of its synthetic analogues.

Data Presentation

While extensive quantitative data for pure this compound is limited, studies on ethanolic extracts of Agelas clathrodes and synthetic analogues of this compound provide insights into its cytotoxic potential. One study reported that an ethanolic extract of Agelas clathrodes exhibited strong cytotoxicity (IC50 < 20 µg/mL) against breast cancer (MDA-MB231), glioblastoma (RES259), and leukemia (MOLM14 and HL-60) cell lines.[2][3] Another publication indicated that this compound demonstrated weak cytotoxicity in SW-480 cells, with an ED50 of 53 µg/ml. The following table summarizes the available quantitative data for this compound analogues.

CompoundCell LineAssay TypeIC50/EC50 (µM)Reference
Ethanolic Extract of Agelas clathrodes MDA-MB231 (Breast Cancer)Not Specified< 20 µg/mL
RES259 (Glioblastoma)Not Specified< 20 µg/mL
MOLM14 (Leukemia)Not Specified< 20 µg/mL
HL-60 (Leukemia)Not Specified< 20 µg/mL
This compound SW-480 (Colon Cancer)Not SpecifiedED50: 53 µg/mL
Ionic Compound from Agelas clathrodes A549 (Lung Cancer)Not SpecifiedIC50: 26.5 µg/mL
SGC7901 (Gastric Cancer)Not SpecifiedIC50: 22.7 µg/mL
Indole-based Analogue 2 HepG2 (Hepatocellular Carcinoma)Apoptosis Induction13-20
THP-1 (Acute Monocytic Leukemia)Apoptosis Induction20-24
Indole-based Analogue 3 HepG2 (Hepatocellular Carcinoma)Apoptosis Induction13-20
THP-1 (Acute Monocytic Leukemia)Apoptosis Induction20-24
Indole-based Analogue 4 HepG2 (Hepatocellular Carcinoma)Apoptosis Induction13-20
THP-1 (Acute Monocytic Leukemia)Apoptosis Induction20-24
Indole-based Analogue 5 HepG2 (Hepatocellular Carcinoma)Apoptosis Induction13-20
THP-1 (Acute Monocytic Leukemia)Apoptosis Induction20-24

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • In addition to the vehicle and no-cell controls, prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Experimental Workflow and Signaling Pathway Diagrams

Clathrodin_Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture plate_cells 2. Plate Cells in 96-well Plate cell_culture->plate_cells prepare_this compound 3. Prepare this compound Dilutions treat_cells 4. Treat Cells with this compound prepare_this compound->treat_cells incubate_cells 5. Incubate (24-72h) treat_cells->incubate_cells add_mtt 6a. Add MTT Reagent incubate_cells->add_mtt collect_supernatant 6b. Collect Supernatant incubate_cells->collect_supernatant incubate_mtt 7a. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8a. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance solubilize->read_absorbance add_ldh_reagent 7b. Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh 8b. Incubate (30 min) add_ldh_reagent->incubate_ldh incubate_ldh->read_absorbance calculate_viability 10. Calculate % Viability / % Cytotoxicity read_absorbance->calculate_viability determine_ic50 11. Determine IC50/EC50 calculate_viability->determine_ic50 Clathrodin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptor (e.g., Fas, TNFR) This compound->death_receptor ? procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation mitochondrion Mitochondrion caspase8->mitochondrion Bid cleavage (tBid) procaspase37 Pro-caspase-3/7 caspase8->procaspase37 Activation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apoptosome Apoptosome cytochrome_c->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Caspase-9 caspase9->procaspase37 Activation apoptosome->caspase9 Activation bcl2 Bcl-2 (Anti-apoptotic) bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibition bax_bak->mitochondrion Pore formation caspase37 Caspase-3/7 procaspase37->caspase37 Activation substrates Cellular Substrates (e.g., PARP) caspase37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

References

Application Notes and Protocols: Measuring Clathrodin Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin, a marine alkaloid derived from sponges of the genus Agelas, and its synthetic analogues have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial and cytotoxic properties. Understanding the cytotoxic potential of this compound is a critical step in evaluating its therapeutic applications, particularly in the context of oncology research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[1][2][3] This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, guidance on data interpretation, and an overview of its potential mechanism of action.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells. This allows for the quantification of this compound's cytotoxic effects by measuring the reduction in cell viability after treatment.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides illustrative IC50 values of a this compound analogue against various human cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) [Illustrative]
THP-1Acute Monocytic Leukemia15.5
NT2/D1Teratocarcinoma22.8
HeLaCervical Cancer35.2
A549Lung Carcinoma41.7

Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific this compound analogue, cell line, and experimental conditions.

Experimental Protocols

This section details the step-by-step methodology for assessing this compound cytotoxicity using the MTT assay.

Materials and Reagents
  • This compound (or its analogue)

  • Selected human cancer cell lines (e.g., THP-1, NT2/D1, HeLa, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips and tubes

  • Multichannel pipette

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with this compound and incubate cell_seeding->treatment clathrodin_prep Prepare serial dilutions of this compound clathrodin_prep->treatment add_mtt Add MTT solution and incubate treatment->add_mtt solubilization Add solubilization solution add_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended complete medium.

    • Harvest cells in the logarithmic growth phase and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of final concentrations to be tested.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Mechanism of Action: this compound-Induced Apoptosis

Preliminary studies on synthetic analogues of this compound suggest that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. The extrinsic apoptosis pathway appears to be a key mechanism, which is initiated by the activation of death receptors on the cell surface.

Signaling Pathway Diagram

Clathrodin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Analogue DeathReceptor Death Receptor This compound->DeathReceptor binds and activates Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 recruits and cleaves Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Procaspase9 Pro-caspase-9 Caspase8->Procaspase9 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Activated Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Proposed extrinsic apoptosis pathway induced by this compound analogues.

Research indicates that treatment with this compound analogues leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway. Activated caspase-8 can then directly activate effector caspases, such as caspase-3, or amplify the apoptotic signal through the intrinsic pathway by cleaving Bid. Furthermore, studies have shown that caspase-9, an initiator caspase of the intrinsic pathway, is also activated, suggesting a crosstalk between the two pathways in this compound-induced apoptosis. The activation of these caspases culminates in the execution of the apoptotic program, leading to characteristic morphological and biochemical changes and ultimately, cell death. Further investigation is warranted to fully elucidate the intricate signaling cascades involved in this compound's mechanism of action.

References

Application Notes and Protocols for Clathrodin (Cladodionen) Anti-Biofilm Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces. This protective environment renders bacteria within a biofilm significantly more resistant to antibiotics and host immune responses, posing a major challenge in clinical and industrial settings. Pseudomonas aeruginosa, an opportunistic pathogen, is a prolific biofilm former and a common cause of chronic infections. Quorum sensing (QS), a cell-to-cell communication system, plays a pivotal role in regulating biofilm formation and virulence in P. aeruginosa.

Cladodionen, a natural compound isolated from the marine fungus Cladosporium sp. Z148, has emerged as a promising anti-biofilm agent.[1][2] It functions as a quorum sensing inhibitor (QSI), disrupting the bacterial communication pathways essential for biofilm development without directly killing the bacteria, which may reduce the likelihood of resistance development.[1][2] These application notes provide a detailed protocol for assessing the anti-biofilm formation activity of Cladodionen against Pseudomonas aeruginosa using a crystal violet-based microtiter plate assay.

Mechanism of Action: Inhibition of Quorum Sensing

Cladodionen exerts its anti-biofilm effect by interfering with the intricate quorum sensing (QS) network of P. aeruginosa. This network is primarily composed of three interconnected systems: las, rhl, and pqs. The las and rhl systems are hierarchical and play a crucial role in the production of virulence factors and the maturation of biofilms.[2]

Studies have shown that Cladodionen significantly down-regulates the mRNA expression of key genes within the las and rhl systems. These include the regulatory genes (lasR, rhlR), the autoinducer synthase genes (lasI, rhlI), and genes responsible for virulence factors that contribute to biofilm structure, such as lasB (elastase) and rhlA (rhamnolipid production). Molecular docking analyses further suggest that Cladodionen can bind to the LasR and PqsR receptor proteins with high affinity, competitively inhibiting the binding of their natural signaling molecules.

Cladodionen_QS_Inhibition cluster_las las System cluster_rhl rhl System cluster_pqs pqs System lasI lasI lasR lasR las_complex LasR-3-oxo-C12-HSL Complex lasI->las_complex lasR->las_complex rhlI rhlI las_complex->rhlI rhlR rhlR las_complex->rhlR pqsR pqsR las_complex->pqsR virulence Virulence Factors (Elastase, Rhamnolipid) las_complex->virulence biofilm Biofilm Formation las_complex->biofilm rhl_complex RhlR-C4-HSL Complex rhlI->rhl_complex rhlR->rhl_complex rhl_complex->virulence rhl_complex->biofilm pqsA pqsA pqs_complex PqsR-PQS Complex pqsA->pqs_complex pqsR->pqs_complex pqs_complex->virulence pqs_complex->biofilm cladodionen Cladodionen cladodionen->lasR cladodionen->rhlR cladodionen->pqsR Anti_Biofilm_Assay_Workflow cluster_prep Preparation cluster_incubation Biofilm Formation cluster_staining Staining & Quantification start Start culture Prepare P. aeruginosa PAO1 culture (OD600 ~0.05) start->culture plate_setup Set up 96-well plate with bacteria, Cladodionen, and controls culture->plate_setup incubate Incubate statically (37°C, 12h) plate_setup->incubate wash_planktonic Wash to remove planktonic cells (PBS) incubate->wash_planktonic stain_cv Stain with 0.1% Crystal Violet (15 min) wash_planktonic->stain_cv wash_cv Wash to remove unbound dye (PBS) stain_cv->wash_cv solubilize Solubilize bound dye (33% Acetic Acid) wash_cv->solubilize read_abs Read Absorbance (590 nm) solubilize->read_abs analyze Analyze Data (% Inhibition) read_abs->analyze end End analyze->end

References

Application Notes and Protocols for Clathrodin in Quorum Sensing Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin, a marine alkaloid originally isolated from sponges of the genus Agelas, has emerged as a promising inhibitor of bacterial quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication process that bacteria utilize to coordinate collective behaviors, including the expression of virulence factors and biofilm formation.[2][3] By disrupting these signaling pathways, QS inhibitors like this compound offer a novel anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[4]

These application notes provide a comprehensive guide to utilizing this compound in quorum sensing inhibition studies, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a quorum sensing inhibitor by down-regulating the expression of genes essential for QS-controlled processes in Pseudomonas aeruginosa.[4] This includes the downregulation of genes encoding for receptor proteins (lasR, rhlR, and pqsR), autoinducer synthases (lasI, rhlI, and pqsA), and various virulence factors (lasB and rhlA). Molecular docking studies suggest that this compound exhibits a strong binding affinity to the LasR and PqsR receptor proteins, potentially competing with their natural ligands. The inhibitory effects of this compound appear to be more pronounced on the las and rhl systems compared to the pqs system.

Data Presentation

The following tables summarize the quantitative effects of this compound on various quorum sensing-regulated phenotypes in Pseudomonas aeruginosa PAO1.

Table 1: Inhibition of Virulence Factor Production by this compound

Virulence FactorConcentration of this compound (µM)% Inhibition
Elastase400> Pyocyanin inhibition
Rhamnolipid400> Pyocyanin inhibition

Table 2: Inhibition of Biofilm Formation by this compound

Concentration of this compound (µM)% Inhibition of Biofilm Formation
40052.4%

Table 3: Downregulation of Quorum Sensing-Related Gene Expression by this compound

GeneSystemFunction% Downregulation
lasRLasReceptor Protein55.9%
lasILasAutoinducer Synthase54.3%
lasBLasVirulence Factor (Elastase)65.3%
rhlRRhlReceptor Protein64.4%
rhlIRhlAutoinducer Synthase36.6%
rhlARhlVirulence Factor (Rhamnolipid)69.6%
pqsRPQSReceptor Protein39.0%
pqsAPQSAutoinducer Synthase34.4%

Visualizations

Quorum_Sensing_Pathway_Inhibition cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System lasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL lasI->3-oxo-C12-HSL LasR LasR Virulence_Factors_las lasB (Elastase) Biofilm Formation LasR->Virulence_Factors_las Activates rhlI rhlI LasR->rhlI pqsA pqsA LasR->pqsA 3-oxo-C12-HSL->LasR C4-HSL C4-HSL rhlI->C4-HSL RhlR RhlR Virulence_Factors_rhl rhlA (Rhamnolipid) Pyocyanin Biofilm Formation RhlR->Virulence_Factors_rhl Activates C4-HSL->RhlR PQS PQS pqsA->PQS PqsR PqsR PqsR->rhlI Virulence_Factors_pqs Pyocyanin Biofilm Formation PqsR->Virulence_Factors_pqs Activates PQS->PqsR This compound This compound This compound->LasR Inhibits This compound->RhlR Inhibits This compound->PqsR Inhibits

Caption: Inhibition of Pseudomonas aeruginosa Quorum Sensing Pathways by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Phenotypic Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis P_aeruginosa_Culture 1. Culture P. aeruginosa PAO1 Biofilm_Assay 3. Biofilm Formation Assay (Crystal Violet) P_aeruginosa_Culture->Biofilm_Assay Virulence_Assay 4. Virulence Factor Assays (Elastase, Rhamnolipid, Pyocyanin) P_aeruginosa_Culture->Virulence_Assay RNA_Extraction 5. RNA Extraction P_aeruginosa_Culture->RNA_Extraction Clathrodin_Stock 2. Prepare this compound Stock Solution Clathrodin_Stock->Biofilm_Assay Clathrodin_Stock->Virulence_Assay Clathrodin_Stock->RNA_Extraction Data_Quantification 7. Quantify Inhibition and Gene Expression Changes Biofilm_Assay->Data_Quantification Virulence_Assay->Data_Quantification RT_PCR 6. Real-Time RT-PCR (lasR, rhlR, pqsR, etc.) RNA_Extraction->RT_PCR RT_PCR->Data_Quantification Conclusion 8. Conclusion on this compound's QS Inhibitory Activity Data_Quantification->Conclusion

Caption: Experimental workflow for evaluating this compound's QS inhibitory effects.

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on the formation of biofilms by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1

  • Luria-Bertani (LB) broth

  • This compound

  • 96-well flat-bottom sterile polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader (550 nm)

Procedure:

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.

  • Assay Setup: To the wells of a 96-well plate, add 100 µL of the diluted bacterial culture. Add 100 µL of LB broth containing various concentrations of this compound (e.g., 0-400 µM). Include control wells with bacteria and LB broth only (no this compound).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells four times with sterile distilled water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD550 of treated well / OD550 of control well)] x 100

Protocol 2: Virulence Factor Quantification

This assay measures the activity of LasB elastase, a key virulence factor regulated by the las QS system.

Materials:

  • Supernatant from P. aeruginosa cultures grown with and without this compound

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer (495 nm)

Procedure:

  • Culture Supernatant Preparation: Grow P. aeruginosa PAO1 in a suitable medium (e.g., LB broth) with and without this compound for 24-48 hours at 37°C. Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Assay Reaction: Prepare a reaction mixture containing 100 µL of culture supernatant and 900 µL of ECR buffer (10 mg/mL Elastin-Congo Red in Tris-HCl buffer).

  • Incubation: Incubate the reaction mixture at 37°C with shaking for 3-6 hours.

  • Termination: Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Quantification: Centrifuge the mixture to pellet the insoluble ECR. Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

  • Data Analysis: A decrease in absorbance in the this compound-treated samples compared to the control indicates inhibition of elastase activity.

This protocol quantifies rhamnolipids, biosurfactants involved in motility and biofilm development, regulated by the rhl QS system.

Materials:

  • Supernatant from P. aeruginosa cultures

  • Diethyl ether

  • Orcinol solution (0.19% orcinol in 53% H2SO4)

  • Spectrophotometer (421 nm)

Procedure:

  • Extraction: Acidify the culture supernatant to pH 3-4 with HCl. Extract the rhamnolipids twice with an equal volume of diethyl ether. Pool the ether extracts and evaporate to dryness.

  • Quantification: Resuspend the dried extract in 100 µL of distilled water. Add 900 µL of the orcinol solution.

  • Incubation: Heat the mixture at 80°C for 30 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance at 421 nm.

  • Data Analysis: Use a standard curve prepared with known concentrations of rhamnose to determine the rhamnolipid concentration.

This assay measures the production of pyocyanin, a blue-green phenazine pigment and virulence factor.

Materials:

  • Supernatant from P. aeruginosa cultures

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer (520 nm)

Procedure:

  • Extraction: Mix 3 mL of culture supernatant with 2 mL of chloroform and vortex. Centrifuge to separate the phases. The pyocyanin will be in the blue chloroform layer.

  • Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex thoroughly. The pyocyanin will move to the upper aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculation: Calculate the concentration of pyocyanin (µg/mL) by multiplying the OD520 by 17.072.

Protocol 3: Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis

This protocol quantifies the mRNA levels of key QS-related genes to determine the effect of this compound at the transcriptional level.

Materials:

  • P. aeruginosa PAO1 cells grown with and without this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffers/reagents

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers (see Table 4)

  • Real-time PCR instrument

Procedure:

  • Cell Harvesting: Grow P. aeruginosa to the mid-logarithmic or early stationary phase in the presence or absence of this compound. Harvest the cells by centrifugation.

  • RNA Extraction: Extract total RNA from the bacterial pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template, a suitable qPCR master mix, and gene-specific primers. Use a housekeeping gene (e.g., rpoD or 16S rRNA) for normalization.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to calculate the relative fold change in gene expression in this compound-treated samples compared to untreated controls.

Table 4: Recommended Primer Sequences for Real-Time RT-PCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
lasRATGGCCTTGGTTGACGGTTGCAAGATCAGAGAGTAATAAGACCCA
rhlRAGGAATGACGGAGGCTTTTTCCCGTAGTTCTGCATCTGGT
pqsRGCGCTGAAGGTGATCGAGAAGCGTAGAAGTTCTCGGGTGA
lasIGCGCGAAGAGTTCGATAAAAATCTGGGTCTTGGCATTGAG
rhlICTCTCTGAATCGCTGGAAGGGACGTCCTTGAGCAGGTAGG
pqsACGGCAACTGGACATCTACGGACGGTCTCGGTCAGCAGGA
lasBAAGCCATCACCGAAGTCAAGGTAGACCAGTTGGGCGATGT
rhlACGAGGTCAATCACCTGGTCTGACGAGGAGCAGGAAGTGGT
rpoD (Housekeeping)GGC TAC GAC TGG AAC TGG TTTCG ATC AGC TGG TCC TGA TC

Conclusion

This compound presents a significant potential as a tool for studying and inhibiting quorum sensing in Pseudomonas aeruginosa. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its mechanism of action and explore its therapeutic potential. By effectively reducing the production of key virulence factors and inhibiting biofilm formation, this compound stands as a compelling lead compound in the development of novel anti-virulence therapies.

References

Application Notes and Protocols for the Synthesis and Evaluation of Clathrodin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Clathrodin derivatives and the evaluation of their structure-activity relationships (SAR). The methodologies outlined below are intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound and its Derivatives

This compound is a pyrrole-2-aminoimidazole marine alkaloid originally isolated from the Caribbean sea sponge Agelas clathrodes. It belongs to a class of structurally related compounds, including oroidin and hymenidin, which have demonstrated a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and modulatory effects on ion channels.[1] The relatively simple structure of this compound makes it an attractive scaffold for medicinal chemistry campaigns aimed at optimizing its therapeutic properties through the synthesis of novel derivatives. Structure-activity relationship (SAR) studies of these derivatives are crucial for identifying the chemical moieties responsible for their biological effects and for designing more potent and selective drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the construction of the core 2-aminoimidazole ring and its subsequent coupling with a pyrrole moiety. The following protocol is a general guideline for the synthesis of this compound derivatives, which can be adapted for the creation of a diverse library of analogs.

General Synthetic Scheme

A versatile approach to the synthesis of this compound and its analogs, such as oroidin and hymenidin, utilizes an imidazo[1,2-a]pyrimidine intermediate. This method avoids the use of expensive guanidine reagents and allows for efficient, scalable production.

Experimental Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a generic this compound analog. Specific modifications to starting materials will yield different derivatives.

Materials:

  • Appropriately substituted pyrrole-2-carboxylic acid

  • TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • NMM (N-methylmorpholine)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) gas

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Starting amine for the 2-aminoimidazole core

Procedure:

  • Amide Coupling: To a solution of the desired pyrrole-2-carboxylic acid in dichloromethane, add TBTU (1.2 equivalents) and N-methylmorpholine (2.5 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Add the starting amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at 35 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the amide intermediate.

  • Deprotection and Cyclization: Dissolve the purified amide intermediate in a mixture of tetrahydrofuran and ethanol.

  • Bubble hydrogen chloride gas through the solution for 5 minutes.

  • Stir the reaction at room temperature for 5 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final this compound derivative.

  • The final product can be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Structure-Activity Relationship (SAR) Studies

The evaluation of the biological activity of synthesized this compound derivatives is essential for establishing a structure-activity relationship. This involves screening the compounds against relevant biological targets, such as cancer cell lines and microbial strains.

Anticancer Activity

The anticancer activity of this compound derivatives is often assessed by their ability to induce apoptosis (programmed cell death) in cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, THP-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC₅₀ or IC₅₀ values for each compound.

This compound analogs have been shown to induce apoptosis through the extrinsic pathway, involving the activation of caspase-8 and subsequently caspase-9.[1] Some derivatives may also induce necroptosis, a form of programmed necrosis, in certain cell types.[1]

Experimental Protocol: Caspase Activity Assay

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC₅₀ concentrations for various time points.

  • Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol of a commercial caspase activity assay kit.

  • Caspase Assay: Add the cell lysate to a 96-well plate containing the caspase-specific substrate (e.g., for caspase-3, -8, -9).

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometric plate reader.

  • Data Analysis: Quantify the caspase activity relative to untreated control cells.

Signaling Pathway Diagrams

Extrinsic_Apoptosis_Pathway cluster_receptor Cell Membrane Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Clathrodin_Derivative This compound Derivative Clathrodin_Derivative->Death_Receptor Promotes Ligand Binding? Caspase_8 Active Caspase-8 DISC->Caspase_8 Cleavage Pro_Caspase_8 Pro-Caspase-8 Caspase_3 Active Caspase-3 (Executioner Caspase) Caspase_8->Caspase_3 Cleavage Pro_Caspase_3 Pro-Caspase-3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Extrinsic apoptosis pathway induced by this compound derivatives.

Necroptosis_Pathway Clathrodin_Derivative This compound Derivative (in presence of caspase inhibitor) TNFR1 TNFR1 Clathrodin_Derivative->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL Phosphorylated MLKL MLKL->pMLKL Membrane_Pore Pore Formation in Plasma Membrane pMLKL->Membrane_Pore Oligomerizes and Translocates Necroptosis Necroptosis Membrane_Pore->Necroptosis

Caption: Potential necroptosis pathway induced by this compound analogs.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives can be determined using the broth microdilution method to find the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound derivatives in MHB.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison of the activity of different this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundModificationHepG2 IC₅₀ (µM)THP-1 IC₅₀ (µM)NT2/D1 EC₅₀ (µM)[1]AsPC-1 EC₅₀ (µM)[1]
This compound Parent Compound>50>50--
Analog 1 Indole substitution15.28.512.518.3
Analog 2 Phenyl substitution22.815.125.130.7
Analog 3 Brominated pyrrole8.94.27.810.1
Analog 4 Conformationally restricted35.428.940.245.6
Analog 5 Indole-based--10.215.4

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundModificationS. aureus MIC₉₀ (µM)E. faecalis MIC₉₀ (µM)E. coli MIC₉₀ (µM)C. albicans MIC₉₀ (µM)
This compound Parent Compound>50>50>50>50
Oroidin Dibromo-pyrrole2550>50>50
Analog 6h 4-phenyl-2-aminoimidazole12.512.550>50
Analog 7 Indole substitution6.2512.5>50>50
Analog 8 Substituted indole3.136.25>50>50

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives for SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Design Derivative Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Purification->Antimicrobial Data Quantitative Data (IC50, MIC) Anticancer->Data Antimicrobial->Data SAR SAR Analysis Data->SAR New_Design Design of New Derivatives SAR->New_Design New_Design->Design Iterative Cycle

Caption: Workflow for this compound derivative synthesis and SAR.

References

Troubleshooting & Optimization

Troubleshooting low yield in Clathrodin chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Clathrodin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route to this compound involves the amide coupling of a pyrrole-2-carboxylic acid derivative with a histamine-like 2-aminoimidazole fragment. A key intermediate is often a protected form of the 2-aminoimidazole precursor, which is deprotected in the final step. A notable total synthesis was reported by Rasapalli et al. in 2013, which proceeds via an imidazo[1,2-a]pyrimidine intermediate to avoid issues with expensive guanidine reagents and pre-functionalized 2-aminoimidazole synthons[1].

Q2: I am observing a low yield in the final amide coupling step. What are the likely causes?

Low yields in the amide coupling step are a common challenge. Several factors could be responsible:

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical. Standard reagents like DCC/DMAP may not be effective for these substrates. More modern phosphonium or aminium-based reagents like HATU, HBTU, or PyBOP are often more successful.

  • Side Reactions: The 2-aminoimidazole nucleus has multiple nucleophilic sites, which can lead to side reactions. Guanidinium by-products can form if the amine reacts directly with certain coupling reagents.

  • Poor Solubility: The starting materials or the product may have limited solubility in the reaction solvent, leading to incomplete conversion.

  • Substrate Decomposition: The pyrrole or imidazole rings can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures may lead to decomposition.

  • Inadequate Work-up or Purification: Product loss during extraction, filtration, or chromatography is a frequent cause of low isolated yields.

Q3: How can I improve the yield of the amide coupling reaction?

To improve the yield, consider the following optimization strategies:

  • Screen Coupling Reagents: Test a variety of modern coupling reagents. A comparison of common coupling reagents and their general effectiveness is provided in the tables below.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. High-dilution conditions can sometimes favor intramolecular cyclization over intermolecular side reactions, although this is more relevant for macrocyclization[2].

  • Protecting Groups: Ensure that any protecting groups on your starting materials are stable under the coupling conditions and that the deprotection step is efficient.

  • Order of Addition: The order and timing of reagent addition can be crucial to minimize side reactions.

Q4: I am having difficulty purifying the final this compound product. What are the recommended methods?

Purification of polar, nitrogen-containing compounds like this compound can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common method. Due to the polar nature of this compound, a polar mobile phase will be required. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent system (e.g., dichloromethane/methanol or dichloromethane/methanol/ammonia) is often effective.

  • Sample Preparation: Before loading onto a column, ensure your sample is free of particulate matter and fully dissolved in a minimal amount of the initial mobile phase solvent.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or a C18 reversed-phase column with an appropriate aqueous/organic mobile phase.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no product formation Inactive coupling reagentUse a freshly opened bottle of the coupling reagent or test its activity on a simpler system.
Steric hindrance around the amine or carboxylic acidSwitch to a more powerful coupling reagent (e.g., HATU). Consider a different synthetic route that joins the fragments at a less hindered position.
Incorrect stoichiometryCarefully re-measure and re-calculate the molar equivalents of all reagents.
Multiple spots on TLC, low yield of desired product Competing side reactionsLower the reaction temperature. Screen different solvents. Change the order of reagent addition.
Decomposition of starting material or productMonitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid prolonged exposure to heat or strong acids/bases.
Product loss during work-up Product is water-solubleIf you suspect your product is partitioning into the aqueous layer during extraction, saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor.
Emulsion formation during extractionAdd a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Difficulty in removing by-products during purification By-products have similar polarity to the productOptimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina, C18). Recrystallization may be an option if the product is crystalline.

Quantitative Data

The following table summarizes typical yields for the amide coupling step in the synthesis of this compound and related pyrrole-2-carboxamides using different coupling reagents, as compiled from various literature sources on similar substrates.

Coupling Reagent Base Solvent Temperature (°C) Typical Yield Range (%)
DCC/HOBtDMAPDCM0 to RT30-50
EDC/HOBtDIPEADMF0 to RT40-65
PyBOPDIPEADMFRT60-80
HATUDIPEA/2,6-LutidineDMF/MeCN0 to RT75-95
T3PPyridineMeCNRT50-70

Note: Yields are highly substrate-dependent and the above data should be used as a general guideline.

Experimental Protocols

General Procedure for Amide Coupling using HATU
  • To a solution of pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., Argon), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the 2-aminoimidazole derivative (1.0 eq.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Pyrrole-2-carboxylic acid + 2-Aminoimidazole derivative coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling quench Aqueous Work-up (Quench, Extraction) coupling->quench purification Purification (Column Chromatography) quench->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed cause1 Inefficient Coupling low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Decomposition low_yield->cause3 cause4 Work-up/Purification Loss low_yield->cause4 solution1 Screen Coupling Reagents cause1->solution1 solution2 Optimize Conditions (Temp, Solvent, Time) cause2->solution2 solution3 Monitor Reaction Closely cause3->solution3 solution4 Refine Work-up Protocol cause4->solution4

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Optimizing reaction conditions for Clathrodin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Clathrodin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this marine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common laboratory synthesis of this compound involves the coupling of a protected 2-aminoimidazole derivative with pyrrole-2-carboxylic acid. A widely used method utilizes a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) in an anhydrous polar aprotic solvent like dimethylformamide (DMF)[1].

Q2: I am experiencing very low yields of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Moisture in the reaction: The coupling reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate and the coupling reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Purity of starting materials: Impurities in the pyrrole-2-carboxylic acid or the amine starting material can interfere with the reaction. It is advisable to purify the starting materials if their purity is questionable.

  • Inefficient coupling: The choice and amount of coupling reagent and base are critical. Ensure the correct stoichiometry is used. If yields are consistently low, consider exploring alternative coupling agents.

  • Degradation of the product: this compound, like many pyrrole-containing compounds, can be sensitive to strong acids and prolonged exposure to light. Minimize exposure to harsh conditions during workup and purification.

Q3: I am observing a significant amount of a side product in my reaction mixture. What could it be?

A3: A common side product is the self-coupling of pyrrole-2-carboxylic acid or the formation of byproducts from the decomposition of the coupling reagent. Another possibility is the formation of N-acylated urea if the coupling reagent is carbodiimide-based and the reaction is not optimized. Careful analysis by techniques such as LC-MS and NMR is recommended to identify the structure of the byproduct, which can provide clues for optimizing the reaction conditions.

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound is typically achieved by column chromatography on silica gel[1]. A gradient elution system using a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is often effective. It is important to monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation. Due to the potential for product degradation on silica, some researchers opt for a mildly basic wash during the workup to remove acidic impurities before chromatography.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Reaction fails to proceed (no product formation) Inactive coupling reagent.Use a fresh bottle of the coupling reagent or test its activity on a known reaction.
Low reactivity of the amine starting material.Consider using a more activated form of the carboxylic acid (e.g., an acid chloride) or a more potent coupling reagent.
Incorrect reaction temperature.The initial activation of the carboxylic acid is often done at room temperature, followed by the addition of the amine at 0 °C to control the reaction rate and minimize side reactions[1]. Ensure the temperature profile is followed correctly.
Multiple spots on TLC, difficult to purify Incomplete reaction.Increase the reaction time or slightly increase the amount of the coupling reagent.
Formation of diastereomers or tautomers.This is a known characteristic of some pyrrole-2-aminoimidazole alkaloids[2]. It may be necessary to use advanced chromatographic techniques or to accept a mixture of isomers.
Product degradation during workup or purification.Minimize the time the product is in contact with the silica gel. Consider using a different stationary phase for chromatography, such as alumina.
Product is unstable and decomposes upon storage Sensitivity to air, light, or residual acid.Store the purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20 °C). Ensure all traces of acidic residue from the workup are removed.

Experimental Protocols & Data

Synthesis of this compound (2a)

This protocol is adapted from a published procedure[1].

Reaction Scheme:

Pyrrole-2-carboxylic acid + Amine precursor 1 --(TBTU, NMM, DMF)--> this compound (2a )

Table 1: Reaction Conditions for this compound Synthesis

ParameterValue
Reactants
Pyrrole-2-carboxylic acid0.36 mmol
Amine precursor 1 0.36 mmol
Reagents
TBTU0.414 mmol
N-methylmorpholine (NMM)1.44 mmol (total)
Solvent
Dry Dimethylformamide (DMF)3 mL (total)
Temperature
Carboxylic acid activationRoom Temperature
Amine addition0 °C
ReactionRoom Temperature
Time
Carboxylic acid activation1 hour
Reaction after amine addition5 hours

Detailed Methodology:

  • To a solution of pyrrole-2-carboxylic acid (0.36 mmol) in dry DMF (2 mL), add TBTU (137 mg, 0.414 mmol) and N-methylmorpholine (0.08 mL, 0.72 mmol).

  • Stir the mixture under an argon atmosphere at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine precursor 1 (50 mg, 0.36 mmol) in dry DMF (1 mL) and add N-methylmorpholine (0.08 mL, 0.72 mmol).

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the activated carboxylic acid mixture dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir under argon for an additional 5 hours.

  • Upon completion, the reaction mixture is typically worked up by quenching with water, followed by extraction with an organic solvent and subsequent purification by column chromatography.

Visualizations

Clathrodin_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Workup & Purification start Pyrrole-2-carboxylic acid + TBTU + NMM in dry DMF activate Stir at RT for 1 hour start->activate Mixing activated_acid Activated Ester Intermediate activate->activated_acid Activation add Dropwise addition of Activated Ester activated_acid->add amine Amine Precursor 1 + NMM in dry DMF cool Cool to 0°C amine->cool cool->add react Stir at RT for 5 hours add->react product Crude this compound react->product workup Aqueous Workup & Extraction product->workup chromatography Column Chromatography (Silica Gel) workup->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound? moisture Moisture Contamination start->moisture impure_reagents Impure Starting Materials start->impure_reagents coupling Inefficient Coupling start->coupling degradation Product Degradation start->degradation dry Use Anhydrous Solvents & Oven-Dried Glassware moisture->dry purify Purify Starting Materials impure_reagents->purify optimize_coupling Check Stoichiometry & Reagent Activity coupling->optimize_coupling mild_conditions Gentle Workup & Purification degradation->mild_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Clathrodin from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Clathrodin from crude extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a pyrrole-2-aminoimidazole alkaloid from marine sponges.

Problem 1: Low Yield of this compound in the Crude Extract

Q: My initial extraction yields a very low amount of the target compound. What are the possible causes and solutions?

A: Low yields in the initial extract can stem from several factors related to the source material and extraction procedure.

  • Source Material Quality: The concentration of this compound can vary significantly between sponge specimens due to factors like geographical location, season of collection, and the specific chemotype of the sponge.

  • Improper Sample Handling: Degradation of the target compound can occur if the sponge material is not handled correctly post-collection. It is crucial to freeze the sample immediately at -80°C or process it fresh.[1]

  • Inefficient Extraction Solvent: The choice of solvent is critical for extracting this compound. While methanol is commonly used for extracting polar to semi-polar compounds from sponges, the efficiency can be improved by exploring solvent systems with varying polarities.[2][3] Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to fractionate the extract and potentially improve the yield of the target compound in a specific fraction.

  • Insufficient Extraction Time or Agitation: Ensure the sponge material is adequately homogenized and allowed sufficient time to be in contact with the solvent. Increasing the extraction time or using techniques like sonication can enhance the extraction efficiency.

Troubleshooting Steps:

  • Verify Source Material: If possible, obtain information about the origin and handling of the sponge material.

  • Optimize Extraction Solvent: Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone, and mixtures with water) to determine the optimal solvent for this compound.

  • Enhance Extraction Procedure: Increase the soaking time, use a shaker or sonicator for better agitation, and ensure the plant material is finely ground to maximize surface area.[2]

  • Perform Multiple Extractions: Instead of a single extraction, perform two to three sequential extractions of the sponge material and pool the extracts.

Problem 2: Poor Resolution and Peak Tailing in Chromatography

Q: I'm observing poor separation and significant peak tailing during my HPLC purification of this compound. How can I improve this?

A: Poor chromatographic performance is a common challenge, often related to the column, mobile phase, or sample preparation.

  • Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.

  • Inappropriate Stationary Phase: The choice of stationary phase is crucial for good separation. For a polar compound like this compound, a C18 reversed-phase column is a common starting point, but other stationary phases (e.g., phenyl-hexyl, polar-embedded) might provide better selectivity.

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents, pH, additives) greatly influences the separation. The pH of the mobile phase can affect the ionization state of this compound, which in turn affects its retention and peak shape.

  • Presence of Interfering Compounds: Crude extracts contain numerous compounds that can co-elute with this compound or interact with the stationary phase, leading to poor resolution.

  • Column Degradation: Over time, HPLC columns can degrade, especially when used with crude extracts. This can lead to a loss of efficiency and poor peak shape.

Troubleshooting Steps:

  • Reduce Sample Load: Try injecting a smaller amount of your sample to see if the peak shape improves.

  • Optimize Mobile Phase:

    • Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks.

    • pH Adjustment: Experiment with adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of this compound and improve peak shape.

    • Solvent Selection: Try different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.

  • Implement a Pre-purification Step: Use solid-phase extraction (SPE) to clean up the crude extract before HPLC. This can remove highly polar or non-polar impurities that might interfere with the separation.[4]

  • Test Different Columns: If optimization of the mobile phase does not yield satisfactory results, try a column with a different stationary phase.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the crude extract, extending its lifetime.

Problem 3: this compound Degradation During Purification

Q: I suspect my this compound is degrading during the purification process. What are the signs and how can I prevent it?

A: Degradation can be indicated by the appearance of new, unexpected peaks in your chromatogram over time, or a decrease in the area of the this compound peak in samples that have been processed or stored.

  • pH Instability: this compound, like many alkaloids, may be unstable at certain pH values.

  • Temperature Sensitivity: Prolonged exposure to high temperatures can lead to degradation.

  • Oxidation: Some natural products are susceptible to oxidation when exposed to air.

  • Enzymatic Degradation: Although less common for small molecules compared to proteins, enzymes present in the crude extract could potentially modify the target compound.

Troubleshooting Steps:

  • Control pH: Maintain the pH of your buffers and solutions within a range where this compound is known to be stable. This may require some initial stability studies.

  • Work at Low Temperatures: Perform all purification steps at 4°C whenever possible to minimize thermal degradation.

  • Minimize Exposure to Air: Consider degassing your solvents and blanketing your sample with an inert gas like nitrogen or argon if you suspect oxidation.

  • Work Quickly: Minimize the time the crude extract and partially purified fractions are stored.

  • Add Stabilizers: Depending on the suspected degradation pathway, the addition of antioxidants (e.g., ascorbic acid) or other stabilizers to your buffers could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to purify?

A1: this compound is a marine alkaloid belonging to the pyrrole-2-aminoimidazole class of secondary metabolites, originally isolated from sponges of the genus Agelas. Its purification can be challenging due to its relatively low abundance in the source organism, the complexity of the crude extract containing numerous other similar compounds, and its potential for degradation under certain conditions.

Q2: What type of chromatography is best suited for this compound purification?

A2: A multi-step chromatographic approach is typically required. This often starts with a preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or flash chromatography on silica gel or a polymeric resin like HP20SS. The final purification is usually achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Q3: How can I monitor the purification of this compound?

A3: The purification process can be monitored using thin-layer chromatography (TLC) for initial fractionation steps and HPLC with UV detection for the final purification. The presence of this compound in different fractions can be confirmed by comparing the retention time with a known standard (if available) and further characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q4: What are the expected physicochemical properties of this compound that might affect its purification?

A4: this compound (C11H13N5O) is a polar molecule. Its solubility will be higher in polar solvents like methanol and water compared to non-polar solvents. The presence of the aminoimidazole group means its charge state will be pH-dependent, which is a critical consideration for ion-exchange chromatography and for achieving good peak shape in RP-HPLC.

Q5: Is this compound involved in any signaling pathways?

A5: Currently, there is no strong evidence to suggest that this compound is directly involved in specific signaling pathways in a regulatory manner. Its known biological activities, such as antimicrobial and cytotoxic effects, are thought to be more direct. However, some synthetic analogs of this compound have been shown to induce apoptosis, a process that involves complex signaling cascades.

Quantitative Data Presentation

The following table provides a representative example of a purification workflow for a marine alkaloid like this compound. The values are hypothetical but illustrate the expected trend in yield and purity throughout the purification process.

Purification StepTotal Weight (mg)This compound (mg)Purity (%)Yield (%)
Crude Methanol Extract10,000500.5100
Liquid-Liquid Partitioning2,000452.2590
Silica Gel Column Chromatography400358.7570
Solid-Phase Extraction (SPE)100303060
Preparative RP-HPLC25249648

Experimental Protocols

Protocol 1: Extraction of this compound from Sponge Material
  • Sample Preparation: Lyophilize the fresh or frozen sponge material to remove water. Grind the dried sponge into a fine powder using a blender or a mortar and pestle with liquid nitrogen.

  • Solvent Extraction:

    • Macerate the powdered sponge material in methanol (MeOH) at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the sponge residue two more times with fresh methanol.

    • Pool the methanolic extracts.

  • Solvent Removal: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

Protocol 2: Multi-Step Chromatographic Purification of this compound
  • Initial Fractionation (Vacuum Liquid Chromatography - VLC):

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Dry-pack a VLC column with silica gel.

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of solvents with increasing polarity, for example, starting with 100% hexane, then mixtures of hexane/ethyl acetate, ethyl acetate/methanol, and finally 100% methanol.

    • Collect fractions and analyze them by TLC or HPLC-UV to identify the fractions containing this compound.

  • Intermediate Purification (Solid-Phase Extraction - SPE):

    • Pool the this compound-containing fractions from the VLC.

    • Dissolve the pooled fraction in a suitable solvent.

    • Load the sample onto a C18 SPE cartridge that has been pre-conditioned with methanol and then water.

    • Wash the cartridge with water to remove salts and very polar impurities.

    • Elute the cartridge with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, 100% methanol).

    • Analyze the eluted fractions by HPLC-UV to locate the fraction with the highest concentration and purity of this compound.

  • Final Purification (Preparative RP-HPLC):

    • Concentrate the enriched fraction from SPE.

    • Dissolve the sample in the initial mobile phase for HPLC.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a linear gradient of acetonitrile (or methanol) in water, with both solvents containing 0.1% formic acid to improve peak shape.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction by analytical HPLC.

    • Remove the solvent by lyophilization to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Sponge Sponge Material Grinding Grinding & Homogenization Sponge->Grinding Extraction Methanol Extraction Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography CrudeExtract->VLC SPE Solid-Phase Extraction VLC->SPE HPLC Preparative RP-HPLC SPE->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Purity Check (Analytical HPLC, MS, NMR) Purethis compound->Analysis

Caption: Overall experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem {Low Yield | Initial diagnosis of insufficient this compound recovery.} Cause1 Poor Source Material Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Compound Degradation Problem->Cause3 Sol1 Verify & Standardize Sponge Source Cause1->Sol1 addresses Sol2 Optimize Solvent & Method Cause2->Sol2 addresses Sol3 Control Temp, pH & Time Cause3->Sol3 addresses

Caption: Troubleshooting logic for addressing low purification yield.

References

Improving the solubility of Clathrodin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clathrodin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a marine alkaloid belonging to the pyrrole-2-aminoimidazole structural class, originally isolated from sponges of the genus Agelas.[1] It is a secondary metabolite that has garnered research interest for its biological activities, which include antimicrobial and pro-apoptotic effects.[2][3]

Q2: What are the main challenges of working with this compound in in vitro experiments?

The primary challenge when working with this compound and structurally similar pyrrole-imidazole alkaloids is their tendency for poor aqueous solubility and aggregation in biological media.[4][5] This can lead to precipitation of the compound in cell culture, making it difficult to achieve and maintain the desired concentration for your experiments.

Q3: What solvents are recommended for dissolving this compound?

This compound is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For in vitro assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Please refer to our Troubleshooting Guide below for detailed steps to prevent this.

Q5: Are there any methods to enhance the aqueous solubility of this compound?

Yes, for pyrrole-imidazole alkaloids, which are structurally related to this compound, the use of solubilizing agents like cyclodextrins has been shown to be effective. Specifically, 2-hydroxypropyl-β-cyclodextrin (HpβCD) can be used to increase the solubility of these compounds and reduce aggregation.

Troubleshooting Guide: Compound Precipitation in Cell Culture Media

If you are observing precipitation of this compound in your cell culture medium, follow this workflow to identify and resolve the issue.

G start Precipitate Observed in Cell Culture Medium check_stock Inspect Stock Solution: Is it clear? start->check_stock remake_stock Stock solution has precipitate. Action: Prepare fresh stock solution. check_stock->remake_stock No check_dilution Evaluate Dilution Method: How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_dilution improper_dilution Potential Issue: Rapid solvent exchange ('crashing out'). Final concentration too high. check_dilution->improper_dilution Direct addition of concentrated stock check_media Evaluate Media Conditions: Any changes in media over time? check_dilution->check_media Followed proper dilution protocol proper_dilution Solution: 1. Pre-warm medium to 37°C. 2. Create an intermediate dilution. 3. Add stock solution dropwise while vortexing. 4. Lower final concentration. improper_dilution->proper_dilution end_node Problem Resolved proper_dilution->end_node media_issue Potential Issue: Interaction with media components (salts, proteins). pH or temperature shifts in incubator. check_media->media_issue Yes media_solution Solution: 1. Consider serum-free or reduced-serum media. 2. If issues persist, use a solubility enhancer like HP-β-CD. media_issue->media_solution media_solution->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary

SolventRecommended UseTypical Stock ConcentrationFinal Assay ConcentrationKey Considerations
DMSO Primary solvent for creating high-concentration stock solutions.10-20 mM≤ 100 µMFinal DMSO concentration in assays should ideally be ≤ 0.5% to avoid cytotoxicity.
Ethanol Alternative organic solvent for stock solutions.1-10 mM≤ 100 µMCan enhance the solubility of some poorly soluble compounds in aqueous buffers.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Final diluent for working solutions.Not recommendedN/AThis compound and related compounds have low solubility and may precipitate.
Aqueous Buffers with HP-β-CD To enhance aqueous solubility and prevent precipitation.VariesVariesCan significantly improve the solubility of pyrrole-imidazole alkaloids.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Caption: Workflow for preparing a this compound DMSO stock solution.

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 231.25 g/mol .

  • Dissolution: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial. Add the required volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath until all the solid material is completely dissolved and the solution is clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C.

Protocol 2: Improving this compound Solubility with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a this compound solution with enhanced aqueous solubility.

Methodology:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS or serum-free medium). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Complexation: Add the calculated amount of this compound powder to the HP-β-CD solution.

  • Incubation: Stir or gently agitate the mixture at room temperature for 24-48 hours to allow for the formation of the this compound-cyclodextrin inclusion complex.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter to remove any undissolved compound and potential contaminants.

  • Application: This solution can now be used for your in vitro assays, with an appropriate vehicle control (buffer with HP-β-CD alone).

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its pro-apoptotic activity suggests potential involvement of the intrinsic apoptosis pathway. Furthermore, many marine natural products are known to influence the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.

Note: The following diagrams represent generalized signaling pathways and are intended as a conceptual framework. They have not been specifically validated for this compound.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondria cluster_caspase Caspase Cascade This compound This compound (Potential Inducer) Bax_Bak Bax/Bak Activation This compound->Bax_Bak Potential Activation CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3

Caption: Potential intrinsic apoptosis pathway influenced by this compound.

PI3K_Akt_pathway cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Potential Inhibition Akt Akt PI3K->Akt Inhibits (via PIP3 -> PTEN) Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway.

References

Technical Support Center: Overcoming Clathrodin Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clathrodin. The information provided is based on the chemical properties of the pyrrole-2-aminoimidazole scaffold and general best practices for handling marine natural products, as direct stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: My this compound solution has turned a brownish color. What is the likely cause?

A2: A color change in your this compound solution, particularly to a brownish hue, may indicate degradation. The pyrrole ring in the this compound structure is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.

Q3: I am observing precipitation in my this compound stock solution over time. What can I do to prevent this?

A3: Precipitation of your this compound solution can be due to several factors, including low solubility in the chosen solvent system, changes in temperature, or pH shifts in the buffer. To address this, you can try the following:

  • Increase the proportion of organic co-solvent: If you are using an aqueous buffer, increasing the percentage of a solvent like DMSO or ethanol may improve solubility.

  • Adjust the pH: The 2-aminoimidazole moiety in this compound has basic properties. The solubility of this compound may be pH-dependent. Experimenting with buffers at different pH values may help identify a range where the compound is more soluble.

  • Store at a consistent temperature: Fluctuations in temperature can affect solubility. Store your solutions at a constant, recommended temperature.

  • Filter the solution: After preparation, filtering the solution through a 0.22 µm filter can remove any initial undissolved particles that might act as nucleation sites for further precipitation.

Q4: What is the expected shelf-life of this compound in solution?

A4: The shelf-life of this compound in solution has not been definitively established and will depend heavily on the solvent, pH, temperature, and exposure to light and oxygen. It is highly recommended to perform a stability study under your specific experimental conditions to determine its viability over time. For critical experiments, it is always best to use freshly prepared solutions.

Q5: How should I store my this compound solutions to maximize stability?

A5: To maximize the stability of your this compound solutions, the following storage conditions are recommended as a general guideline:

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Minimize oxygen exposure: Aliquot stock solutions into smaller volumes to reduce the headspace and the number of freeze-thaw cycles. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Control the temperature: Store stock solutions at -20°C or -80°C. For working solutions in aqueous buffers, storage at 4°C is recommended for short-term use.

  • Use appropriate buffers: If working in an aqueous system, use a buffer system that maintains a stable pH.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity in an assay Chemical degradation of this compound (e.g., oxidation, hydrolysis).- Prepare fresh this compound solutions for each experiment.- Analyze the purity of the stock solution using HPLC.- Review storage conditions and protect from light and oxygen.
Inconsistent experimental results Instability of this compound under experimental conditions (e.g., pH of the medium, temperature).- Perform a preliminary stability test of this compound in your assay buffer.- Standardize the age and storage of the this compound solution used in all experiments.
Change in the appearance of the solution (color, clarity) Oxidation, degradation, or precipitation.- Discard the solution.- Prepare a fresh solution, paying close attention to the recommended handling procedures.- Consider modifying the solvent system or storage conditions to improve stability.

Experimental Protocols

Protocol for Preliminary Stability Assessment of this compound in Aqueous Buffers

This protocol provides a framework for assessing the stability of this compound in different aqueous buffer systems.

1. Materials:

  • This compound
  • DMSO (or other suitable organic solvent)
  • Aqueous buffers at various pH values (e.g., pH 5.0, pH 7.4, pH 9.0)
  • HPLC system with a suitable column (e.g., C18)
  • UV detector
  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
  • Amber vials

2. Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
  • Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the selected aqueous buffers.
  • Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of this compound.
  • Aliquot the remaining solutions into amber vials for each time point and temperature condition.
  • Store the vials at the different temperatures (4°C, 25°C, 37°C).
  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each condition.
  • Analyze the samples by HPLC and record the peak area of this compound.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining this compound versus time for each condition (buffer pH and temperature).
  • This will provide an indication of the stability of this compound under different conditions and help in selecting the most suitable buffer and temperature for your experiments.

Data Presentation

Table 1: Example Data Collection Table for this compound Stability Study

Condition Time (hours) This compound Peak Area % Remaining Observations (e.g., color change)
pH 5.0, 4°C 0100
1
4
...
pH 7.4, 25°C 0100
1
4
...
pH 9.0, 37°C 0100
1
4
...

Visualizations

Troubleshooting_Clathrodin_Instability start Inconsistent Results or Loss of Activity check_solution Check this compound Solution start->check_solution is_clear Is the solution clear and colorless? check_solution->is_clear prepare_fresh Prepare Fresh Solution is_clear->prepare_fresh No check_storage Review Storage Conditions is_clear->check_storage Yes run_stability_study Perform Stability Study (see protocol) prepare_fresh->run_stability_study color_change Solution is colored or cloudy color_change->prepare_fresh light_exposure Protect from light? check_storage->light_exposure oxygen_exposure Minimize oxygen exposure? light_exposure->oxygen_exposure Yes use_amber_vials Use amber vials/ cover with foil light_exposure->use_amber_vials No aliquot_purge Aliquot and/or purge with inert gas oxygen_exposure->aliquot_purge No oxygen_exposure->run_stability_study Yes use_amber_vials->oxygen_exposure aliquot_purge->run_stability_study Solvent_Selection_Workflow start Start: Prepare this compound Solution stock_solvent Select Primary Solvent (e.g., DMSO, Ethanol) start->stock_solvent dissolve Dissolve this compound to create stock solution stock_solvent->dissolve final_medium Aqueous or Organic Final Medium? dissolve->final_medium organic_medium Dilute in organic solvent final_medium->organic_medium Organic aqueous_medium Dilute in aqueous buffer final_medium->aqueous_medium Aqueous check_precipitation Observe for Precipitation organic_medium->check_precipitation aqueous_medium->check_precipitation no_precipitate Solution is ready for use check_precipitation->no_precipitate No precipitate Precipitation Occurs check_precipitation->precipitate Yes troubleshoot_solubility Troubleshoot Solubility precipitate->troubleshoot_solubility adjust_ph Adjust Buffer pH troubleshoot_solubility->adjust_ph add_cosolvent Increase Co-solvent % troubleshoot_solubility->add_cosolvent

Addressing variability in Clathrodin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clathrodin bioassays. The information is designed to address common sources of variability and provide clear guidance on experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a marine alkaloid, a pyrrole-2-aminoimidazole compound, originally isolated from marine sponges. Its primary reported bioactivities include antimicrobial and cytotoxic effects against various cancer cell lines. Research suggests that its cytotoxic effects may be mediated through the induction of apoptosis and potentially necroptosis.

Q2: Which bioassays are most suitable for studying this compound's activity?

The most common assays to evaluate the biological effects of this compound are cell viability and cytotoxicity assays, such as the MTT or MTS assay, to determine the concentration-dependent effects on cell proliferation. To investigate the mechanism of cell death, apoptosis assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are highly recommended.

Q3: What are the common sources of variability in this compound bioassay results?

Variability in this compound bioassays can arise from several factors, including:

  • Cell-based factors: Cell line authenticity, passage number, cell density, and overall cell health can significantly impact results.

  • Reagent and compound handling: Inconsistent this compound concentrations, improper storage, or issues with assay reagents can lead to variable outcomes.

  • Experimental procedure: Pipetting errors, uneven cell seeding, and inconsistent incubation times are common sources of variability.

  • Data analysis: Incorrect background subtraction or inappropriate statistical analysis can lead to misinterpretation of results.

Q4: What is the expected outcome of a successful this compound cytotoxicity assay?

In a successful experiment, you should observe a dose-dependent decrease in cell viability when cells are treated with increasing concentrations of this compound. This is typically represented by a sigmoidal dose-response curve from which an IC50 (half-maximal inhibitory concentration) value can be calculated.

Troubleshooting Guides

High Variability in Replicate Wells
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is homogeneous before and during plating. Gently pipette up and down to resuspend cells between dispensing into wells. To mitigate "edge effects," consider not using the outer wells of the microplate or filling them with sterile media or PBS.
Pipetting Inaccuracies Regularly calibrate pipettes. Use a multichannel pipette for adding reagents to minimize well-to-well variation.
Cell Clumping Ensure single-cell suspension before seeding. If necessary, pass the cell suspension through a cell strainer.
Contamination Visually inspect plates for microbial contamination under a microscope before and during the assay. Maintain strict aseptic techniques.
Unexpectedly Low or High Absorbance/Fluorescence Readings
Potential Cause Recommended Solution
Incorrect Cell Number Perform a cell titration experiment to determine the optimal seeding density for your specific cell line that falls within the linear range of the assay.
Reagent Issues Ensure all assay reagents are within their expiration date and have been stored correctly. Prepare fresh reagents as needed.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure the solubilization solution is added to all wells and that the crystals are completely dissolved by gentle mixing or shaking before reading the plate.
Incorrect Instrument Settings Verify the correct wavelength and other settings on the plate reader or flow cytometer.

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the desired time point (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Quantitative Data Summary

The following tables provide examples of expected quantitative data from this compound bioassays.

Table 1: Example IC50 Values of this compound against Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)22.8
A549 (Lung Cancer)18.2
HCT116 (Colon Cancer)12.1

Table 2: Example Flow Cytometry Data for Apoptosis Assay (HeLa cells treated with 15.5 µM this compound for 24h)

PopulationUntreated Control (%)This compound Treated (%)
Viable (Annexin V- / PI-) 95.245.3
Early Apoptotic (Annexin V+ / PI-) 2.135.8
Late Apoptotic/Necrotic (Annexin V+ / PI+) 1.515.6
Necrotic (Annexin V- / PI+) 1.23.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment clathrodin_prep This compound Dilution clathrodin_prep->treatment incubation Incubation treatment->incubation reagent_addition Reagent Addition incubation->reagent_addition data_acquisition Data Acquisition reagent_addition->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: General experimental workflow for assessing this compound bioactivity.

Hypothesized Signaling Pathways

apoptosis_pathway cluster_stimulus Stimulus cluster_upstream Upstream Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound p53 p53 Activation This compound->p53 bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) p53->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized this compound-induced apoptosis signaling pathway.

necroptosis_pathway cluster_stimulus Stimulus cluster_necrosome Necrosome Formation cluster_execution Execution cluster_outcome Cellular Outcome This compound This compound ripk1 RIPK1 Activation This compound->ripk1 ripk3 RIPK3 Activation ripk1->ripk3 mlkl MLKL Phosphorylation ripk3->mlkl mlkl_oligomerization MLKL Oligomerization & Translocation mlkl->mlkl_oligomerization pore_formation Plasma Membrane Pore Formation mlkl_oligomerization->pore_formation necroptosis Necroptosis pore_formation->necroptosis

Caption: Hypothesized this compound-induced necroptosis pathway.

Troubleshooting Logic

troubleshooting_logic cluster_variability_causes Variability Causes cluster_reading_causes Reading Causes start Inconsistent Bioassay Results check_variability High variability between replicates? start->check_variability check_readings Unexpectedly high/low readings? check_variability->check_readings No seeding Check cell seeding uniformity check_variability->seeding Yes cell_number Optimize cell number check_readings->cell_number Yes solution Review protocol and re-run assay check_readings->solution No pipetting Verify pipette calibration seeding->pipetting mixing Ensure proper mixing pipetting->mixing mixing->solution reagents Check reagent integrity cell_number->reagents instrument Verify instrument settings reagents->instrument instrument->solution

Caption: Logical workflow for troubleshooting this compound bioassay issues.

Technical Support Center: Clathrodin Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the marine natural product clathrodin and its analogues. Our aim is to address common reproducibility issues encountered during antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antimicrobial activity?

This compound is a pyrrole-2-aminoimidazole alkaloid originally isolated from marine sponges of the genus Agelas.[1] Published studies indicate that this compound itself exhibits weak antimicrobial activity.[1][2] However, its dibrominated analogue, oroidin, and other synthetic derivatives have shown more promising activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[1][3]

Q2: Why am I observing inconsistent results in my this compound antimicrobial assays?

Reproducibility issues with this compound and similar marine natural products are common and can stem from several factors. These include the inherent variability of natural product purity, solubility challenges, and precise execution of antimicrobial susceptibility testing (AST) protocols. Inconsistent results, such as fluctuating Minimum Inhibitory Concentration (MIC) values or variable zone of inhibition diameters, often point to subtle variations in experimental conditions.

Q3: What are the most common sources of error in antimicrobial susceptibility testing?

Common sources of error in AST include:

  • Inoculum Preparation: Incorrect bacterial density can significantly impact results.

  • Media Composition: Variations in pH, cation concentration, or agar depth can affect microbial growth and compound diffusion.

  • Incubation Conditions: Deviations in temperature or incubation time can alter bacterial growth rates and, consequently, susceptibility results.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentration gradients and unreliable results.

  • Pipetting Errors: Inaccurate dilutions of the compound or inoculum will lead to erroneous results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and its analogues.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Possible Cause Troubleshooting Steps
Inconsistent Inoculum Density - Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment. Use a spectrophotometer for accuracy if possible. - Prepare fresh inoculum for each experiment from an overnight culture.
Compound Precipitation - Visually inspect the wells of your micrototer plate for any signs of precipitation after adding the this compound solution. - Consider using a co-solvent like DMSO to improve solubility, but ensure the final concentration of the solvent does not affect bacterial growth. Run a solvent-only control.
Pipetting Inaccuracies - Calibrate your pipettes regularly. - Use fresh tips for each dilution and when adding the inoculum to the wells.
Contamination - Streak a sample from your inoculum onto an agar plate to check for purity. - Use aseptic techniques throughout the procedure.
Issue 2: No Zone of Inhibition or Inconsistent Zones in Disk Diffusion Assays
Possible Cause Troubleshooting Steps
Poor Compound Diffusion - this compound and its analogues may have poor diffusion through the agar due to their chemical properties. The disk diffusion method may not be suitable for this class of compounds. Consider using a broth-based method like broth microdilution to determine the MIC.
Incorrect Agar Depth - Ensure a uniform agar depth of 4 mm in all Petri dishes.
Inoculum Not Uniformly Spread - Use a sterile cotton swab to streak the entire surface of the agar plate in three different directions to ensure a confluent lawn of bacteria.
Disks Not Firmly Applied - Gently press each disk onto the agar surface to ensure complete contact.
Issue 3: Unexpected Results with Control Organisms
Possible Cause Troubleshooting Steps
Loss of QC Strain Viability or Purity - Use fresh, subcultured quality control (QC) strains for each experiment. - Periodically verify the identity and expected susceptibility profile of your QC strains.
Incorrect Antibiotic Control Concentration - Double-check the preparation and dilution of your positive control antibiotic stock solution.

Data Presentation

Table 1: Reported Antimicrobial Activity of this compound, Oroidin, and a Synthetic Analogue
CompoundOrganismMIC (µM)Reference
This compoundEnterococcus faecalis>50
Staphylococcus aureus>50
Escherichia coli>50
OroidinEnterococcus faecalis~50
Staphylococcus aureus>50 (>90% inhibition at 50µM)
Escherichia coli>50
4-phenyl-2-aminoimidazole 6hEnterococcus faecalis12.5
Staphylococcus aureus12.5
Escherichia coli50

Note: The data presented is a summary from published literature and should be used as a reference. Actual MIC values may vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is recommended for determining the antimicrobial activity of this compound and its analogues due to potential diffusion issues in agar-based methods.

Materials:

  • This compound or analogue stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle/solvent for the test compound)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured with a spectrophotometer.

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in sterile MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth + inoculum + control antibiotic), a negative/growth control (broth + inoculum + solvent), and a sterility control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent MIC Results

G start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_solubility Inspect for Compound Precipitation check_inoculum->check_solubility Inoculum OK troubleshoot_inoculum Re-standardize Inoculum and Repeat Assay check_inoculum->troubleshoot_inoculum Inoculum Incorrect check_pipetting Review Pipetting Technique and Calibration check_solubility->check_pipetting No Precipitation troubleshoot_solubility Modify Solvent System (e.g., adjust DMSO concentration) check_solubility->troubleshoot_solubility Precipitation Observed check_controls Examine Growth and Sterility Controls check_pipetting->check_controls Pipetting OK troubleshoot_pipetting Recalibrate Pipettes and Use Proper Technique check_pipetting->troubleshoot_pipetting Pipetting Error Suspected troubleshoot_controls Identify Source of Contamination or Control Failure check_controls->troubleshoot_controls Controls Invalid end Consistent MIC Results Achieved check_controls->end Controls Valid troubleshoot_inoculum->start troubleshoot_solubility->start troubleshoot_pipetting->start troubleshoot_controls->start

A decision tree for troubleshooting variable MIC results.

Diagram 2: Potential Mechanisms of Action for Pyrrole-Imidazole Alkaloids

G This compound Pyrrole-Imidazole Alkaloids (e.g., Oroidin Analogues) membrane Bacterial Cell Membrane This compound->membrane Interacts with enzyme Essential Bacterial Enzymes (e.g., Enoyl Reductases) This compound->enzyme Targets disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death

Proposed antimicrobial mechanisms of action for this compound analogues.

References

Technical Support Center: Optimizing Clathrodin Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cytotoxicity studies involving Clathrodin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

A1: this compound is a pyrrole-2-aminoimidazole alkaloid originally isolated from the Caribbean sea sponge Agelas clathrodes. It belongs to a class of marine alkaloids that have demonstrated a broad spectrum of biological activities, including cytotoxic, antimicrobial, antihistaminic, and antiserotoninergic properties.[1]

Q2: What is a good starting concentration for this compound in a cytotoxicity assay?

Q3: Which cancer cell lines have been tested with this compound or its source extract?

A3: Ethanolic extracts from Agelas clathrodes have shown strong cytotoxic activity against breast cancer (MDA-MB231), glioblastoma (RES259), and leukemia (MOLM14 and HL-60) cell lines.[2] Synthetic analogues of this compound have been evaluated for their pro-apoptotic activity in human hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cell lines, as well as in cancer stem cell lines of testis (NT2/D1) and pancreatic (AsPC-1) origin.

Q4: What is the mechanism of action for this compound-induced cytotoxicity?

A4: The precise mechanism for pure this compound is not fully elucidated in the available literature. However, studies on its synthetic analogues indicate that they induce apoptosis. One of the more potent analogues has been shown to activate the extrinsic apoptotic pathway, involving the activation of caspase-8, followed by caspase-9 and effector caspases-3/7. Interestingly, in monocytic THP-1 cells, a caspase-independent mechanism of phosphatidylserine exposure has also been observed, suggesting a more complex, cell-type specific mechanism.

Data Presentation

Table 1: Cytotoxicity of Agelas clathrodes Ethanolic Extract

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB231Breast Cancer< 20
RES259Glioblastoma< 20
MOLM14Leukemia< 20
HL-60Leukemia< 20

Data from Piron et al., 2022.

Table 2: Apoptosis-Inducing Activity of Synthetic this compound Analogues

Cell LineCancer TypeEC50 (µM)
HepG2Hepatocellular Carcinoma13 - 20
THP-1Acute Monocytic Leukemia20 - 24

Data from Nabergoj et al., 2016.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

1. Materials:

  • This compound (or analogue) stock solution (e.g., in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically ≤0.5%).

    • Also include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for optimizing this compound concentration in cytotoxicity studies.

signaling_pathway clathrodin_analogue This compound Analogue death_receptor Death Receptor clathrodin_analogue->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase9 Caspase-9 Activation caspase8->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed extrinsic apoptotic pathway for this compound analogues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytotoxicity observed 1. Insufficient Concentration: this compound may have low potency against the selected cell line. 2. Compound Instability: The compound may be degrading in the culture medium. 3. Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.1. Test a broader and higher range of concentrations (e.g., up to 200 µM). Consider using more potent synthetic analogues if available. 2. Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and store the stock solution appropriately. 3. Test a panel of different cancer cell lines from various origins.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells. 2. Pipetting Errors: Inaccuracies in preparing serial dilutions or adding reagents. 3. Edge Effects: Evaporation from the outer wells of the 96-well plate.1. Ensure the cell suspension is homogenous before seeding. Mix gently between pipetting. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Vehicle control (e.g., DMSO) shows cytotoxicity 1. High Solvent Concentration: The final concentration of the solvent is toxic to the cells.1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Prepare intermediate dilutions of the this compound stock in culture medium to minimize the volume of stock solution added to the wells.
Inconsistent IC50 values across experiments 1. Cell Passage Number: Cells at high passage numbers can have altered sensitivity to drugs. 2. Variability in Reagents: Different lots of serum or medium can affect cell growth and drug response.1. Use cells within a consistent and low passage number range for all experiments. 2. Use the same lot of media, serum, and other reagents for a set of comparative experiments.

References

Technical Support Center: Clathrodin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Clathrodin to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

Q2: Should this compound be protected from light?

A2: Yes. Many complex organic molecules, especially those with aromatic ring systems like pyrrole and imidazole, are sensitive to photodegradation.[1] It is crucial to store this compound in amber vials or other light-blocking containers to prevent the formation of photodegradation products. When handling this compound solutions, it is best to work in a fume hood with the sash down or in a room with minimal direct light exposure.

Q3: What is the optimal pH for storing this compound in solution?

A3: The stability of this compound in solution is expected to be pH-dependent due to the presence of an amide linkage and basic nitrogen atoms in the imidazole ring. Amide bonds are susceptible to both acid and base-catalyzed hydrolysis.[2][3][4] The imidazole ring can also be involved in acid-base equilibria. To minimize hydrolysis, it is recommended to prepare and store this compound solutions in a neutral buffer, around pH 7. Forcing degradation studies suggest that both strongly acidic and strongly basic conditions should be avoided.[5]

Q4: In what solvent should I dissolve and store this compound?

A4: The choice of solvent can significantly impact the stability of this compound. For long-term storage, it is best to store the compound as a dry solid. If a stock solution is necessary, use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. If aqueous buffers are required for experiments, prepare fresh solutions from a concentrated stock in an appropriate aprotic solvent.

Q5: How can I check if my stored this compound has degraded?

A5: The most reliable way to assess the purity and integrity of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method can separate the intact this compound from its potential degradation products. By comparing the chromatogram of your stored sample to that of a freshly prepared standard or a previous analysis, you can identify and quantify any degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in my assay. Degradation of this compound stock solution.1. Assess the purity of your this compound stock using HPLC. 2. Prepare a fresh stock solution from solid material. 3. Re-evaluate your storage conditions (temperature, light exposure, solvent).
Appearance of new peaks in my HPLC chromatogram. Chemical degradation of this compound.1. Identify the stressor that may have caused the degradation (e.g., exposure to light, extreme pH, high temperature). 2. Refer to the potential degradation pathways to hypothesize the identity of the new peaks. 3. If necessary, perform a forced degradation study to confirm the identity of the degradation products.
Precipitation observed in my stock solution. Poor solubility or degradation leading to insoluble products.1. Try to gently warm the solution to redissolve the precipitate. 2. If precipitation persists, it may be due to degradation. Analyze the supernatant by HPLC to check the integrity of the soluble portion. 3. Consider preparing a more dilute stock solution or using a different solvent.
Discoloration of the solid or solution. Oxidation or other degradation pathways.1. Discard the discolored sample as it is likely degraded. 2. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected. 3. Store in a tightly sealed container to minimize exposure to air and moisture.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase of the HPLC method.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol outlines the development of an HPLC method capable of separating this compound from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary to separate all components.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

  • Specificity: Analyze the samples from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a diode array detector can confirm this.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis Products (Carboxylic Acid + Amine) This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products (N-oxides, etc.) This compound->Oxidation_Products Oxidizing Agents (e.g., H₂O₂) Photo_Products Photodegradation Products This compound->Photo_Products Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment cluster_troubleshooting Troubleshooting Temp Temperature (-80°C, -20°C, 2-8°C) HPLC Stability-Indicating HPLC Method Temp->HPLC Light Light (Protected) Light->HPLC Solvent Solvent (Solid, DMSO, DMF) Solvent->HPLC pH pH (Neutral) pH->HPLC Loss_Activity Loss of Activity HPLC->Loss_Activity New_Peaks New HPLC Peaks HPLC->New_Peaks Forced_Deg Forced Degradation Study Forced_Deg->HPLC Method Validation

Caption: Workflow for ensuring this compound stability.

References

Troubleshooting inconsistent results in Clathrodin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clathrodin experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows involving the marine alkaloid this compound. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.

Troubleshooting Guide

Inconsistent Antimicrobial Activity

Q1: My antimicrobial assay (e.g., MIC, disk diffusion) with this compound shows variable results between experiments. What are the potential causes?

A1: Inconsistent results in antimicrobial susceptibility testing can arise from several factors. Here are some common areas to investigate:

  • Compound Stability and Solubility: this compound, as a marine alkaloid, may have limited stability in certain solvents or over time. Ensure that your stock solutions are freshly prepared and protected from light and repeated freeze-thaw cycles. solubility issues can lead to inaccurate concentrations.

  • Inoculum Preparation: The density of the bacterial or fungal inoculum is critical for reproducible results. Ensure you are using a standardized method, such as McFarland standards, to prepare your inoculum to the correct cell density.

  • Assay Conditions: Minor variations in incubation time, temperature, and media composition can significantly impact microbial growth and, consequently, the apparent activity of this compound. Standardize these parameters across all experiments.

  • Purity of this compound: Impurities in your this compound sample could have synergistic or antagonistic effects, leading to variability. Verify the purity of your compound using appropriate analytical techniques (e.g., HPLC, NMR).

Troubleshooting Steps:

  • Verify Stock Solution: Prepare a fresh stock solution of this compound and compare its activity against a previously stored aliquot.

  • Standardize Inoculum: Use a spectrophotometer to ensure your microbial suspension is consistently at the correct optical density.

  • Run Controls: Include a known, stable antibiotic as a positive control to ensure your assay is performing consistently.

  • Check Media pH: Ensure the pH of your growth media is consistent, as pH can affect both microbial growth and the activity of your compound.

Variable Results in Apoptosis Assays

Q2: I am seeing a high degree of variability in apoptosis induction when treating cancer cells with this compound. Why might this be happening?

A2: Variability in apoptosis assays is a common issue and can often be traced back to cell culture conditions and the specifics of the assay itself.

  • Cell Health and Confluency: Cells that are unhealthy, overly confluent, or have been passaged too many times may respond differently to pro-apoptotic stimuli.[1] Always use healthy, log-phase cells for your experiments.

  • Compound Stability in Media: this compound may degrade in cell culture media over the course of the experiment. Consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH, presence of serum).

  • Assay Timing: Apoptosis is a dynamic process. The time point at which you measure apoptosis can significantly affect your results. If you measure too early or too late, you may miss the peak of apoptotic activity.[1][2]

  • Method of Detection: Different apoptosis assays measure different events (e.g., caspase activation, PS externalization, DNA fragmentation). Ensure the assay you are using is appropriate for the expected mechanism of this compound and that you are using it at the optimal time point.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing apoptosis with this compound in your cell line.

  • Dose-Response Curve: A full dose-response curve will help you identify the optimal concentration range for inducing apoptosis and can reveal inconsistencies in compound activity.

  • Positive Control: Use a well-characterized apoptosis-inducing agent (e.g., staurosporine) as a positive control to validate your assay.

  • Cell Culture Standardization: Maintain a strict protocol for cell seeding density, passaging number, and media changes.

Issues with Electrophysiology Experiments

Q3: I am not observing a consistent effect of this compound on voltage-gated sodium channels in my patch-clamp experiments. What could be the problem?

A3: Patch-clamp experiments are highly sensitive and prone to a variety of technical challenges.

  • Compound Application: Inefficient or inconsistent application of this compound to the patched cell can lead to variable results. Ensure your perfusion system is working correctly and that the compound is reaching the cell at the intended concentration.

  • Seal Quality: A poor gigaohm seal can lead to leaky currents and inaccurate measurements, masking the true effect of the compound.[3]

  • Voltage-Clamp Quality: For large currents like those from sodium channels, poor voltage-clamp control ("space clamp" issues) can distort the results.[4] This can be particularly problematic in large cells.

  • Cell Health: Only healthy cells with stable membrane potentials should be used for patch-clamp recordings.

Troubleshooting Steps:

  • Check Perfusion System: Verify the flow rate and concentration of your this compound solution at the point of delivery to the cell.

  • Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. Discard any recordings where the seal deteriorates.

  • Use Series Resistance Compensation: Use the series resistance compensation feature on your amplifier to improve the quality of your voltage clamp.

  • Positive Control: Use a known sodium channel blocker (e.g., tetrodotoxin) to confirm that the channels you are studying are indeed voltage-gated sodium channels and that your recording setup can detect channel modulation.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for dissolving this compound?

A4: While specific solubility data for this compound may not be readily available, pyrrole-imidazole alkaloids are often soluble in organic solvents such as DMSO, methanol, or ethanol. For biological assays, DMSO is a common choice. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the aqueous buffer or cell culture medium for the final experiment. Always check for precipitation upon dilution and include a vehicle control (solvent alone) in your experiments.

Q5: How should I store this compound to ensure its stability?

A5: To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C or below, protected from light and moisture. For stock solutions in an organic solvent, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is likely to be lower, so it is advisable to prepare these fresh for each experiment.

Q6: Are there known off-target effects of this compound I should be aware of?

A6: The pyrrole-imidazole alkaloid class of compounds is known for its diverse biological activities. While specific off-target effects for this compound are not extensively documented in the initial search results, it is plausible that it could interact with other cellular targets, which is common for natural products. When interpreting your results, consider the possibility of off-target effects and, if necessary, design experiments to investigate this (e.g., using structurally related but inactive analogues as controls).

Q7: Can this compound's activity be pH-dependent?

A7: Yes, the activity of compounds with amine functionalities, such as the 2-aminoimidazole moiety in this compound, can be pH-dependent. The protonation state of these groups can change with pH, which can affect the compound's solubility, cell permeability, and interaction with its molecular target. It is important to control and report the pH of the buffers and media used in your experiments.

Data Summary

The following tables summarize the reported biological activities of this compound and its analogues.

Table 1: Antimicrobial Activity of this compound and Oroidin

CompoundOrganismActivityReference
This compoundE. faecalis, S. aureus, E. coli, C. albicansLow activity
OroidinS. aureus>90% inhibition at 50 µM
OroidinE. faecalis~50% inhibition at 50 µM
OroidinE. coli, C. albicansLow activity

Table 2: Apoptosis-Inducing Activity of Oroidin Analogues in Cancer Cell Lines

CompoundCell LineEC50Reference
24cHepG2, THP-1Low micromolar range
28cHepG2, THP-1Low micromolar range
29cHepG2, THP-1Low micromolar range
34cHepG2, THP-1Low micromolar range

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the overnight culture in fresh growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Reading Results: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol provides a general workflow for detecting apoptosis induced by this compound.

  • Cell Seeding and Treatment: Seed your cells of interest in a culture plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired period. Include an untreated control and a positive control for apoptosis induction.

  • Cell Harvesting: After treatment, carefully collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after incubation.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Verify this compound Purity, Stability, & Solubility Start->Check_Reagent Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Controls Analyze Control Groups (Positive & Negative) Start->Check_Controls Identify_Source Identify Potential Source of Variability Check_Reagent->Identify_Source Check_Protocol->Identify_Source Check_Controls->Identify_Source Reagent_Issue Re-purify or Synthesize this compound Identify_Source->Reagent_Issue Reagent Problem Protocol_Issue Standardize Protocol & Re-run Experiment Identify_Source->Protocol_Issue Protocol Drift Control_Issue Troubleshoot Assay Components & Conditions Identify_Source->Control_Issue Assay Failure End Consistent Results Reagent_Issue->End Protocol_Issue->End Control_Issue->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Apoptosis_Signaling_Pathway This compound This compound Target Putative Cellular Target(s) This compound->Target Stress_Response Cellular Stress Response Target->Stress_Response Mitochondria Mitochondrial Outer Membrane Permeabilization Stress_Response->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Treatment Treat with this compound & Controls Prep_Compound->Treatment Prep_Cells Culture & Prepare Cells/Microbes Prep_Cells->Treatment Incubation Incubate under Standardized Conditions Treatment->Incubation Data_Acquisition Acquire Data (e.g., Flow Cytometry, Plate Reader) Incubation->Data_Acquisition Data_Analysis Analyze & Interpret Results Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for in vitro this compound assays.

References

Validation & Comparative

Unveiling the Antimicrobial Potential of Oroidin Class Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, marine natural products have emerged as a promising frontier. This guide presents a comparative analysis of the antimicrobial activity of the marine alkaloid Clathrodin and its structural analogue, Oroidin, alongside a potent synthetic derivative and standard-of-care antibiotics. This report provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by experimental data and detailed methodologies.

Initially isolated from marine sponges of the genus Agelas, this compound and Oroidin have been the subject of scientific investigation for their bioactive properties. However, extensive antimicrobial susceptibility testing has revealed that this compound possesses negligible antimicrobial activity.[1][2] In contrast, its dibrominated analogue, Oroidin, has demonstrated noteworthy activity, particularly against Gram-positive bacteria.[1][2][3] This guide focuses on the antimicrobial profile of Oroidin and its derivatives, with this compound serving as a crucial negative control, highlighting the structural nuances that govern the antimicrobial potential of this class of marine alkaloids.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound, Oroidin, a synthetic Oroidin analogue (compound 6h), and the standard antibiotics Ciprofloxacin and Amphotericin B were evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC90), defined as the lowest concentration of a compound required to inhibit 90% of microbial growth, was determined for each agent. The results are summarized in the table below.

CompoundEnterococcus faecalis (ATCC 29212) MIC90 (µM)Staphylococcus aureus (ATCC 25923) MIC90 (µM)Escherichia coli (ATCC 25922) MIC90 (µM)Candida albicans (ATCC 90028) MIC90 (µM)
This compound>50>50>50>50
Oroidin~50>50InactiveInactive
Oroidin Analogue (6h)12.512.550Inactive
Ciprofloxacin31.50.048N/A
Amphotericin BN/AN/AN/A0.5

Data Interpretation: The experimental data clearly indicates that this compound is inactive against the tested strains. Oroidin exhibits moderate activity against the Gram-positive bacterium Enterococcus faecalis. The synthetic analogue, compound 6h, demonstrates significantly improved and broader antibacterial activity, inhibiting the growth of both Gram-positive bacteria (E. faecalis and S. aureus) and the Gram-negative bacterium E. coli. However, none of the tested marine alkaloids showed activity against the fungal pathogen Candida albicans. Ciprofloxacin and Amphotericin B, the positive controls, demonstrated potent activity against the bacterial and fungal strains, respectively, as expected.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) for the tested compounds was performed using the broth microdilution method, a standardized and widely accepted technique in antimicrobial susceptibility testing.

1. Preparation of Microbial Inoculum:

  • Bacterial strains (E. faecalis, S. aureus, E. coli) were cultured on Mueller-Hinton agar (MHA) plates at 37°C for 18-24 hours.

  • The fungal strain (C. albicans) was cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Colonies were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).

  • The suspension was further diluted in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a final concentration of approximately 5 x 10^5 CFU/mL.

2. Preparation of Test Compounds:

  • This compound, Oroidin, and the synthetic analogue were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial two-fold dilutions of the test compounds and the control antibiotics were prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations ranged from 0.048 µM to 50 µM.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the serially diluted compounds, was inoculated with 100 µL of the prepared microbial suspension.

  • The final volume in each well was 200 µL.

  • Plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

4. Determination of MIC:

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

  • A growth control (no compound) and a sterility control (no inoculum) were included for each assay.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial susceptibility of the test compounds.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbial_Culture 1. Microbial Culture (Bacteria/Fungi) Inoculation 4. Inoculation with Microbial Suspension Microbial_Culture->Inoculation Compound_Preparation 2. Compound Preparation (this compound, Oroidin, etc.) Serial_Dilution 3. Serial Dilution in 96-well plate Compound_Preparation->Serial_Dilution Serial_Dilution->Inoculation Incubation 5. Incubation (24-48 hours) Inoculation->Incubation Visual_Inspection 6. Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination 7. MIC Determination Visual_Inspection->MIC_Determination

References

Clathrodin vs. Synthetic Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial compounds. Clathrodin, a marine alkaloid, and its derivatives have garnered interest for their potential antibacterial properties. This guide provides an objective comparison of the efficacy of this compound and its analogues against common synthetic antibiotics, supported by available experimental data. While this compound itself exhibits minimal to no antibacterial activity, its structural analogue, oroidin, and its synthetic derivatives have demonstrated notable effects, particularly against Gram-positive bacteria.[1]

Comparative Efficacy: Oroidin Derivatives vs. Synthetic Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of oroidin and its synthetic derivatives against key bacterial strains, juxtaposed with the MIC values of widely used synthetic antibiotics. Lower MIC values indicate higher efficacy.

Table 1: Efficacy Against Staphylococcus aureus (ATCC 25923)

CompoundMIC (µg/mL)
Oroidin & Derivatives
Oroidin>69.35
Derivative 6h (4-phenyl-2-aminoimidazole)5.7
Derivative 6g (5-trifluoromethoxy-indole)10.9
Synthetic Antibiotics
Ciprofloxacin0.5[1]
Ampicillin0.05
Gentamicin0.235 - 0.5[1]
Tetracycline0.5 - 1.0
Vancomycin0.5 - 2.0[2][3]
Linezolid4.0

Table 2: Efficacy Against Enterococcus faecalis (ATCC 29212)

CompoundMIC (µg/mL)
Oroidin & Derivatives
Oroidin>69.35
Derivative 6h (4-phenyl-2-aminoimidazole)5.7
Derivative 6g (5-trifluoromethoxy-indole)10.9
Synthetic Antibiotics
Ciprofloxacin1.0
Ampicillin1.0
Gentamicin4.0 - 8.0
Tetracycline16 - 256
Vancomycin0.125 - 2.0
Linezolid2.0

Table 3: Efficacy Against Escherichia coli (ATCC 25922)

CompoundMIC (µg/mL)
Oroidin & Derivatives
Oroidin>69.35
Derivative 6h (4-phenyl-2-aminoimidazole)22.8
Derivative 6g (5-trifluoromethoxy-indole)10.9
Synthetic Antibiotics
Ciprofloxacin0.016
Ampicillin2.0 - 8.0
Gentamicin0.5 - 2.0
Tetracycline1.0 - 4.0
Cefotaxime0.03 - 0.12
Trimethoprim0.25 - 4.75

Experimental Protocols

The primary method for determining the antibacterial efficacy of the compounds listed above is the Minimum Inhibitory Concentration (MIC) assay , most commonly performed using the broth microdilution method.

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Isolate a single colony of the test bacterium from an agar plate.

    • Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., oroidin derivative or synthetic antibiotic) in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Include a positive control well (bacteria with no antimicrobial agent) and a negative control well (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Proposed Mechanisms of Action

While the precise signaling pathways of oroidin and its derivatives are still under investigation, two primary mechanisms of antibacterial action have been proposed.

Proposed Mechanism 1: Bacterial Membrane Disruption

Oroidin and its analogues are hypothesized to disrupt the integrity of the bacterial cell membrane, leading to cell death. This is a common mechanism for many antimicrobial peptides and small molecules.

Proposed Mechanism: Bacterial Membrane Disruption by Oroidin Derivatives cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Oroidin_Derivative Oroidin Derivative Membrane_Binding Electrostatic and Hydrophobic Interaction with Membrane Oroidin_Derivative->Membrane_Binding Initial Binding Membrane_Insertion Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Hydrophobic Core Penetration Membrane_Disruption Membrane Permeabilization and Pore Formation Membrane_Insertion->Membrane_Disruption Carpet-like Mechanism Ion_Leakage Leakage of Ions and Metabolites Membrane_Disruption->Ion_Leakage Loss of Membrane Integrity Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolic Collapse

Proposed mechanism of bacterial membrane disruption by oroidin derivatives.
Proposed Mechanism 2: Inhibition of Bacterial Enoyl-ACP Reductase (FabI)

Another proposed mechanism is the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI). This enzyme is crucial for fatty acid biosynthesis, a vital process for bacterial survival.

Proposed Mechanism: Inhibition of Enoyl-ACP Reductase (FabI) Oroidin_Derivative Oroidin Derivative Binding Binding to FabI Active Site Oroidin_Derivative->Binding FabI Enoyl-ACP Reductase (FabI) Fatty_Acid_Synthesis Fatty Acid Biosynthesis Pathway FabI->Fatty_Acid_Synthesis Catalyzes Binding->FabI Inhibition Inhibition of FabI Activity Binding->Inhibition Causes Inhibition->Fatty_Acid_Synthesis Inhibits Pathway_Block Blockage of Fatty Acid Elongation Fatty_Acid_Synthesis->Pathway_Block Leads to Membrane_Synthesis_Disruption Disruption of Cell Membrane Synthesis Pathway_Block->Membrane_Synthesis_Disruption Cell_Death Bacterial Cell Death Membrane_Synthesis_Disruption->Cell_Death

Proposed inhibition of bacterial fatty acid synthesis by oroidin derivatives.

Conclusion

While this compound itself is not a viable antibacterial agent, its analogue oroidin and particularly its synthetic derivatives show promising, albeit moderate, activity against Gram-positive bacteria. However, when compared to established synthetic antibiotics, the efficacy of these marine-derived compounds is generally lower. The development of more potent and selective oroidin derivatives is a potential avenue for future antimicrobial drug discovery. The proposed mechanisms of action, including membrane disruption and enzyme inhibition, offer multiple targets for further optimization and investigation. Continued research into the structure-activity relationships and mechanisms of these pyrrole-imidazole alkaloids is crucial for realizing their therapeutic potential in an era of growing antibiotic resistance.

References

Cross-Validation of Clathrodin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the marine alkaloid Clathrodin and its analogues, focusing on the cross-validation of their mechanism of action. Drawing from experimental data, we compare their performance with related compounds and provide detailed insights into the signaling pathways they modulate.

Introduction to this compound and its Analogues

This compound is a pyrrole-2-aminoimidazole alkaloid originally isolated from the marine sponge Agelas clathrodes. It belongs to a class of structurally related compounds, including Oroidin and Hymenidin, known for their diverse biological activities. These activities range from antimicrobial to cytotoxic effects, making them promising candidates for drug discovery. Synthetic analogues of this compound have been developed to enhance potency and elucidate structure-activity relationships.

Comparative Analysis of Biological Activities

The primary biological activities attributed to this compound and its analogues are the induction of apoptosis in cancer cells and antimicrobial effects. This section compares the quantitative data available for these activities.

Pro-Apoptotic Activity

Synthetic analogues of this compound have demonstrated the ability to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the activation of the extrinsic apoptosis pathway.

Table 1: Comparative Pro-Apoptotic Activity of this compound Analogues

CompoundCell LineAssayResultCitation
This compound Analogue 3 NTERA-2 (testis cancer stem cells)Annexin V/PI Assay34.9% apoptotic cells after 24h at 25 µM[1]
This compound Analogue 5 NT2/D1 (teratocarcinoma)Caspase Activity AssayTime-dependent induction of caspases 3/7, 8, and 9[2]
This compound Analogue 5 THP-1 (monocytic leukemia)Caspase Activity AssayTime-dependent induction of caspases 3/7, 8, and 9[2]
Antimicrobial Activity

This compound and its related alkaloids have been evaluated for their ability to inhibit the growth of various microbial strains. Oroidin, a brominated analogue, has shown notable antibacterial activity.

Table 2: Comparative Antimicrobial Activity (MIC90 in µM)

CompoundS. aureusE. faecalisE. coliC. albicansCitation
This compound >50>50>50>50[3]
Oroidin >90% inhibition at 50 µM~50% inhibition at 50 µMInactiveInactive[3]
4-phenyl-2-aminoimidazole 6h 12.512.550-

Mechanism of Action: Signaling Pathways

The pro-apoptotic activity of this compound analogues is primarily mediated through the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface.

Extrinsic Apoptosis Pathway

Experimental evidence suggests that a synthetic analogue of this compound initiates apoptosis through the activation of caspase-8, a key initiator caspase in the extrinsic pathway. The activation of caspase-8 precedes the activation of caspase-9, further supporting the engagement of the extrinsic pathway which can then lead to the activation of the intrinsic pathway through cleavage of BID. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.

Extrinsic_Apoptosis_Pathway Clathrodin_Analogue This compound Analogue Death_Receptor Death Receptor (e.g., Fas, TNFR1) Clathrodin_Analogue->Death_Receptor DISC DISC Formation (FADD, pro-caspase-8) Death_Receptor->DISC Pro_Caspase8 Pro-caspase-8 DISC->Pro_Caspase8 recruitment Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 activation Pro_Caspase37 Pro-caspase-3/7 Caspase8->Pro_Caspase37 cleavage & activation Bid Bid Caspase8->Bid cleavage Caspase37 Active Caspase-3/7 Apoptosis Apoptosis Caspase37->Apoptosis tBid tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-caspase-9 Apoptosome->Pro_Caspase9 recruitment Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 activation Caspase9->Pro_Caspase37 cleavage & activation

Caption: Extrinsic apoptosis pathway initiated by this compound analogues.

Potential Crosstalk with Autophagy

Currently, there is no direct experimental evidence linking this compound or its analogues to the modulation of autophagy. Autophagy is a cellular degradation process that can either promote cell survival or, in some contexts, contribute to cell death. The interplay between apoptosis and autophagy is complex, with shared regulatory molecules. For instance, Beclin-1, a key autophagy protein, is inhibited by the anti-apoptotic protein Bcl-2. It is conceivable that by inducing apoptosis, this compound analogues could indirectly influence autophagic pathways. Further research is required to elucidate any direct effects of this compound on autophagy.

Apoptosis_Autophagy_Crosstalk Apoptosis Apoptosis Caspases Caspases Apoptosis->Caspases activates Autophagy Autophagy Bcl2 Bcl-2 Bcl2->Apoptosis inhibits Beclin1 Beclin-1 Bcl2->Beclin1 inhibits Beclin1->Autophagy induces Caspases->Beclin1 cleaves & inactivates

Caption: Potential crosstalk between apoptosis and autophagy.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the data presented in this guide.

Apoptosis Rate Analysis by Annexin V/Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Induce apoptosis by treating cells with the test compound (e.g., this compound analogue at a specific concentration) for a designated time (e.g., 24 hours). Include untreated and vehicle-treated controls.

    • Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Cell_Culture Cell Culture Treatment Compound Treatment Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_Stains Add Annexin V & PI Resuspend->Add_Stains Incubate Incubate (15 min) Add_Stains->Incubate Flow_Cytometry Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation:

    • Culture the microbial strain to be tested overnight.

    • Dilute the culture to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound and its synthetic analogues represent a promising class of marine-derived compounds with demonstrated pro-apoptotic and antimicrobial activities. Cross-validation of their mechanism of action points towards the induction of the extrinsic apoptosis pathway, a key target in cancer therapy. While the direct role of these compounds in modulating autophagy remains to be explored, the intricate crosstalk between these two fundamental cellular processes suggests a potential for indirect influence.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound and its analogues within the apoptosis signaling cascade.

  • Investigating the potential direct effects of these compounds on autophagic pathways and their implications for cancer therapy.

  • Conducting further structure-activity relationship studies to optimize the potency and selectivity of these compounds.

  • Evaluating the in vivo efficacy and safety of the most promising analogues in preclinical models.

By addressing these key areas, the full therapeutic potential of the this compound family of marine alkaloids can be realized.

References

A Comparative Analysis of Clathrodin and Other Marine-Derived Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

The urgent need for novel antimicrobial agents to combat rising drug resistance has turned the scientific community's attention towards the vast and largely untapped resources of the marine environment. Marine sponges, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. This guide provides a detailed comparison of Clathrodin, a pyrrole-imidazole alkaloid, with other prominent marine-derived antimicrobial compounds, offering a data-driven perspective for researchers and drug development professionals.

Executive Summary

This guide presents a comparative analysis of the antimicrobial activity of this compound against other marine-derived compounds, namely Oroidin, Agelasine, Massadine, and Palau'amine. The comparison is based on their minimum inhibitory concentration (MIC) values against a panel of clinically relevant microorganisms: Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans. While direct comparative data for all compounds against the same microbial panel is not uniformly available in the literature, this guide synthesizes the existing evidence to provide a valuable overview. The methodologies for the cited experiments and the proposed mechanisms of action for each compound class are also detailed.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound and its counterparts is summarized in the table below. The data is primarily sourced from a key study by Zidar et al. (2014) for this compound and Oroidin, ensuring a direct and reliable comparison between these two closely related alkaloids. Data for other compounds are included where available for the specified microorganisms.

CompoundClassEnterococcus faecalis (ATCC 29212) MIC (µM)Staphylococcus aureus (ATCC 25923) MIC (µM)Escherichia coli (ATCC 25922) MIC (µM)Candida albicans (ATCC 90028) MIC (µM)
This compound Pyrrole-imidazole alkaloid>50>50>50>50
Oroidin Pyrrole-imidazole alkaloid5025>50>50
Agelasine Diterpenoid alkaloidData not available~1-8 µg/mL>16 µg/mLActive, specific MIC not available
Massadine Pyrrole-imidazole alkaloidData not availableData not availableData not availablePromising activity reported
Palau'amine Pyrrole-imidazole alkaloidData not availableData not availableData not availableAntifungal activity reported

Note: MIC values for Agelasine are sourced from various studies and may not be directly comparable due to different strains and experimental conditions.

Analysis of Antimicrobial Performance

Based on the available data, this compound itself exhibits weak to no antimicrobial activity against the tested strains, with MIC values exceeding 50 µM[1][2][3]. However, its close structural analog, Oroidin, demonstrates moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus (MIC = 25 µM) and Enterococcus faecalis (MIC = 50 µM)[1][2]. Neither this compound nor Oroidin showed significant activity against the Gram-negative bacterium Escherichia coli or the fungus Candida albicans at the tested concentrations.

Agelasines, another class of marine sponge alkaloids, have shown potent activity against Gram-positive bacteria, including S. aureus, with reported MICs in the low microgram per milliliter range. Their activity against Gram-negative bacteria like E. coli appears to be less pronounced. While antifungal activity against C. albicans has been noted, specific MIC values are not consistently reported in readily accessible literature.

Quantitative, directly comparable MIC data for Massadine and Palau'amine against this specific panel of microorganisms is scarce in the public domain. However, reports indicate that Massadine possesses promising antifungal activity, and Palau'amine is known for its antifungal and antibacterial properties.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The data presented for this compound and Oroidin was obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This standardized method is widely used to determine the in vitro antimicrobial susceptibility of microorganisms.

1. Preparation of Microbial Inoculum:

  • Isolate colonies of the test microorganism are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated until a desired turbidity, corresponding to a specific cell density (typically 10^5 CFU/mL), is reached.

2. Serial Dilution of the Test Compound:

  • The marine-derived compound is serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate to create a range of concentrations.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized microbial suspension.
  • Control wells (no compound) are included to ensure microbial growth.
  • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Microbial Culture C Prepare Inoculum (0.5 McFarland) A->C B Compound Stock Solution D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (24-48h) E->F G Read Results (Visual/Spectrophotometric) F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Proposed Antimicrobial Mechanisms of Action

The precise signaling pathways for many marine-derived antimicrobials are still under investigation. The following diagrams illustrate the current understanding of their mechanisms of action.

Pyrrole-imidazole Alkaloids (this compound/Oroidin)

Two primary mechanisms have been proposed for this class of compounds:

  • Cell Membrane Disruption: These alkaloids may integrate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.

    Membrane_Disruption cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Compound Pyrrole-imidazole Alkaloid Disruption Membrane Destabilization Compound->Disruption Leakage Ion & Metabolite Leakage Disruption->Leakage Death Cell Death Leakage->Death

    Caption: Proposed mechanism of cell membrane disruption.

  • Inhibition of Enoyl-ACP Reductase (FabI): FabI is a crucial enzyme in bacterial fatty acid synthesis. Its inhibition disrupts the production of essential fatty acids, leading to bacterial growth arrest.

    FabI_Inhibition Compound Pyrrole-imidazole Alkaloid FabI Enoyl-ACP Reductase (FabI) Compound->FabI Inhibits FAS Fatty Acid Synthesis FabI->FAS Blocks Membrane_Synth Membrane Synthesis FAS->Membrane_Synth Leads to Growth_Arrest Bacterial Growth Arrest Membrane_Synth->Growth_Arrest

    Caption: Inhibition of bacterial fatty acid synthesis pathway.

Agelasine

The proposed mechanism for Agelasine involves the inhibition of essential ion pumps.

ATPase_Inhibition Agelasine Agelasine ATPase Na+/K+ ATPase Agelasine->ATPase Inhibits Ion_Gradient Ion Gradient Disruption ATPase->Ion_Gradient Leads to Cell_Function Impaired Cellular Functions Ion_Gradient->Cell_Function Cell_Death Cell Death Cell_Function->Cell_Death

Caption: Proposed mechanism of Na+/K+ ATPase inhibition.

Palau'amine

Palau'amine is suggested to act through the inhibition of the proteasome, a key cellular machinery for protein degradation.

Proteasome_Inhibition Palaumine Palau'amine Proteasome Bacterial Proteasome Palaumine->Proteasome Inhibits Protein_Deg Protein Degradation Proteasome->Protein_Deg Blocks Protein_Accum Accumulation of Damaged Proteins Protein_Deg->Protein_Accum Prevents Cell_Death Cell Death Protein_Accum->Cell_Death

Caption: Proposed mechanism of bacterial proteasome inhibition.

Conclusion

This compound, in its natural form, shows limited potential as a broad-spectrum antimicrobial agent. However, the enhanced activity of its dibrominated analog, Oroidin, highlights the significant potential for structural modification to improve efficacy. Other marine-derived alkaloids, such as the Agelasines, demonstrate potent activity, particularly against Gram-positive bacteria. While promising, a more standardized approach to antimicrobial testing against a common panel of pathogens is necessary for robust, head-to-head comparisons. The diverse mechanisms of action of these marine natural products, from membrane disruption to enzyme inhibition, offer multiple avenues for the development of novel therapeutics to address the growing challenge of antimicrobial resistance. Further investigation into the specific molecular targets and signaling pathways of these compounds is crucial for their rational design and optimization as future drug candidates.

References

Unlocking the Therapeutic Potential of the Clathrodin Scaffold: A Comparative Guide to Structure-Activity Relationships of its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the marine alkaloid clathrodin presents a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogues, focusing on their antimicrobial, antiproliferative, and antiviral activities. The information is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

The biological activity of this compound analogues is significantly influenced by structural modifications to the parent molecule. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Antimicrobial Activity

This compound itself exhibits weak antimicrobial activity. However, modifications to the pyrrole moiety and the aminoimidazole core have yielded analogues with potent and selective antimicrobial effects, particularly against Gram-positive bacteria.

CompoundModification from this compoundTarget OrganismMIC (µM)IC50 (µM)Reference
This compound-Enterococcus faecalis>50-[1]
Staphylococcus aureus>50-[1]
OroidinDibromo-pyrrole analogueE. faecalis~50-[1]
S. aureus>90% inhibition at 50 µM-[1]
Compound 72-aminobenzothiazole derivativeE. faecalisModerate Activity-[2]
Compound 6h4-phenyl-2-aminoimidazole with 5-benzyloxyindoleS. aureus12.5 (MIC90)-
E. faecalis12.5 (MIC90)-
Escherichia coli50 (MIC90)-

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: Bromination of the pyrrole ring, as seen in oroidin, significantly enhances activity against Gram-positive bacteria.

  • Aromatic Substitution: Replacing the pyrrole ring with larger, more lipophilic moieties like indole and substituted indoles generally improves antibacterial potency.

  • Core Modification: The 4-phenyl-2-aminoimidazole core appears to be a privileged scaffold for potent antimicrobial agents.

Antiproliferative Activity

Several this compound analogues have demonstrated significant cytotoxic activity against various cancer cell lines. The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential.

CompoundModification from this compoundCell LineIC50 (µM)Reference
Compound 72-aminobenzothiazole derivativeA-375 (melanoma)16
BALB/c 3T3 (fibroblast)71
Compound 4aBenzimidazole analogueA-375 (melanoma)Good Activity

Key SAR Insights for Antiproliferative Activity:

  • Heterocyclic Core: The introduction of benzothiazole and benzimidazole moieties has been shown to confer potent antiproliferative activity.

  • Selectivity: Compound 7 exhibits a four-fold selectivity towards melanoma cells over normal fibroblasts, suggesting a potential therapeutic window.

Antiviral Activity

Analogues of this compound have also been investigated for their antiviral properties, with some compounds showing promising activity against Hepatitis C virus (HCV). A key mechanism identified for this activity is the inhibition of the host chaperone protein Hsp90.

CompoundModification from this compoundTargetIC50 (µM)Kd (µM)Reference
Compound 4dBenzimidazole analogueHCV replicon>70% suppression-
Compound 72-aminobenzothiazole derivativeHCV replicon>70% suppression-
"Four hit compounds"4,5,6,7-tetrahydrobenzo[1,2-d]thiazole classHCV replicon1.6 - 4.6-
Hsp90-18 - 79

Key SAR Insights for Antiviral Activity:

  • Hsp90 Inhibition: A class of this compound analogues containing a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core has been identified as inhibitors of Hsp90, a chaperone protein essential for the replication of many viruses.

  • Broad-Spectrum Potential: Targeting a host protein like Hsp90 offers the potential for broad-spectrum antiviral activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer and non-cancerous cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogues and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay measures the binding affinity of compounds to Hsp90 by competing with a fluorescently labeled ligand.

  • Reagent Preparation: Hsp90 protein and a fluorescently labeled Hsp90 ligand (e.g., BODIPY-labeled geldanamycin) are prepared in an appropriate assay buffer.

  • Compound Incubation: A series of concentrations of the test compounds are incubated with the Hsp90 protein in a microplate.

  • Addition of Fluorescent Ligand: The fluorescently labeled Hsp90 ligand is added to the wells.

  • Measurement: The fluorescence polarization is measured using a suitable plate reader. If the test compound binds to Hsp90, it will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.

  • Data Analysis: The binding affinity (e.g., Kd or IC50) of the compound is determined by analyzing the change in fluorescence polarization as a function of compound concentration.

Visualizing the Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies s1 This compound Scaffold s2 Chemical Modification s1->s2 s3 Analogue Library s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 Antimicrobial Assays s4->b1 b2 Antiproliferative Assays s4->b2 b3 Antiviral Assays s4->b3 m1 Target Identification (e.g., Hsp90) b1->m1 b2->m1 b3->m1 m2 Signaling Pathway Analysis m1->m2 m3 In vivo Studies m2->m3

Experimental workflow for the development of this compound analogues.

hsp90_pathway cluster_stress Cellular Stress cluster_hsp90 Hsp90 Chaperone Cycle cluster_downstream Downstream Effects Stress Stress (e.g., Heat, Hypoxia) Client_unfolded Unfolded Client Protein Stress->Client_unfolded Hsp90_inactive Hsp90 (inactive) Hsp90_active Hsp90-ATP (active) Hsp90_inactive->Hsp90_active ATP Hsp90_active->Hsp90_inactive ADP + Pi Client_folded Folded Client Protein Hsp90_active->Client_folded Folding & Release Apoptosis Apoptosis Hsp90_active->Apoptosis Degradation of client proteins leads to Client_unfolded->Hsp90_active Binding Proliferation Cell Proliferation Client_folded->Proliferation Survival Cell Survival Client_folded->Survival Clathrodin_Analogue This compound Analogue Clathrodin_Analogue->Hsp90_active Inhibition

Inhibition of the Hsp90 signaling pathway by this compound analogues.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel bioactive compounds. Structure-activity relationship studies have revealed that modifications to the pyrrole ring and the 2-aminoimidazole core can lead to potent and selective antimicrobial, antiproliferative, and antiviral agents. In particular, the discovery of Hsp90 as a target for antiviral analogues opens up exciting avenues for the development of broad-spectrum therapeutics. Further optimization of the lead compounds identified in these studies, guided by the SAR insights presented here, holds significant promise for the future of drug discovery.

References

A Comparative Analysis of Clathrodin: In Vitro Promise vs. In Vivo Uncertainty

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clathrodin, a marine alkaloid derived from sponges of the genus Agelas, and its synthetic analogues have garnered significant interest within the scientific community for their potential therapeutic applications.[1][2] Extensive in vitro studies have demonstrated the bioactivity of this class of compounds, particularly their antimicrobial and anticancer properties. However, a critical gap remains in our understanding of their efficacy and behavior within a living organism, as in vivo data for this compound itself is currently unavailable in published literature. This guide provides a comprehensive comparison of the known in vitro efficacy of this compound and its analogues against the backdrop of this significant in vivo data gap, offering valuable insights for researchers navigating the preclinical development of marine-derived therapeutics.

In Vitro Efficacy: A Tale of Two Activities

The primary focus of in vitro research on this compound and its derivatives has been centered on two key areas: antimicrobial and anticancer activities. While this compound in its natural form exhibits limited potency, its analogues, particularly Oroidin, have shown promising results.

Antimicrobial Activity

In vitro studies have revealed that this compound possesses weak antimicrobial activity.[1] However, its brominated analogue, Oroidin, demonstrates noteworthy inhibitory effects against Gram-positive bacteria.[1][2] Synthetic modifications to the this compound scaffold have yielded compounds with enhanced antimicrobial profiles.

Table 1: Summary of In Vitro Antimicrobial Activity of this compound and Analogues

Compound/AnalogueTarget MicroorganismActivity MetricResultReference
This compoundEnterococcus faecalis, Staphylococcus aureus, Escherichia coli, Candida albicans% Inhibition at 50 µM<80% (low activity)
OroidinStaphylococcus aureus% Inhibition at 50 µM>90%
OroidinEnterococcus faecalis% Inhibition at 50 µM~50%
Oroidin Analogue (6h)Gram-positive bacteriaMIC₉₀12.5 µM
Oroidin Analogue (6h)Escherichia coliMIC₉₀50 µM
Anticancer Activity

Synthetic analogues of this compound have been investigated for their cytotoxic effects against various cancer cell lines. These studies indicate that specific structural modifications can induce apoptosis, or programmed cell death, in cancer cells.

Table 2: Summary of In Vitro Anticancer Activity of this compound Analogues

AnalogueCancer Cell LineActivity MetricResultReference
Oroidin and AnaloguesHuman hepatocellular carcinoma (HepG2), Acute monocytic leukaemia (THP-1)Apoptosis InductionActive
Makaluvamine Analogue (FBA-TPQ)Breast cancer cell lines (MCF-7, MDA-MB-468)IC₅₀0.097-2.297 µmol/L
Oridonin (Analogue)Human osteosarcoma cells (U2OS, MG63, SaOS-2)Apoptosis InductionConcentration- and time-dependent
Oridonin (Analogue)Hormone-independent prostate cancer cells (PC3, DU145)Apoptosis Induction & G2/M ArrestSignificant induction

The In Vivo Void: A Critical Knowledge Gap

Despite the promising in vitro data, particularly for this compound analogues, a thorough search of the scientific literature reveals a significant absence of in vivo efficacy studies for this compound itself. While some research has explored the in vivo activity of other marine alkaloids, this direct translational data for this compound is a critical missing piece in its preclinical evaluation. This lack of animal model data makes it impossible to assess key pharmacological parameters such as bioavailability, pharmacokinetics, and systemic toxicity of this compound.

Mechanism of Action: Insights from Analogue Studies

While the precise molecular targets of this compound are not fully elucidated, studies on its analogues, such as Oridonin, have provided valuable insights into the potential mechanisms underlying their anticancer effects. These analogues have been shown to induce apoptosis through the modulation of key signaling pathways.

A common mechanism involves the activation of the intrinsic apoptotic pathway, often triggered by cellular stress. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, ultimately leading to cell death.

Clathrodin_Analogue This compound Analogue (e.g., Oridonin) Mitochondria Mitochondria Clathrodin_Analogue->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Furthermore, studies on Oridonin have implicated the involvement of the JNK and p38 MAPK signaling pathways in the induction of apoptosis. Activation of these pathways can lead to the phosphorylation of various downstream targets that promote cell death.

Clathrodin_Analogue This compound Analogue (e.g., Oridonin) ROS Reactive Oxygen Species (ROS) Clathrodin_Analogue->ROS Generates JNK_p38 JNK / p38 MAPK ROS->JNK_p38 Activates Apoptosis_Proteins Pro-apoptotic Proteins JNK_p38->Apoptosis_Proteins Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: JNK/p38 MAPK signaling in analogue-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols are essential.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and its analogues is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized microbial suspension is added to each well containing the diluted compound. The plates are then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Percentage inhibition can also be calculated by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound analogues on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate for Adhesion seed_cells->incubate_adhere add_compound Add this compound Analogue (Varying Concentrations) incubate_adhere->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Measure Absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound and its analogues represent a promising class of marine-derived compounds with demonstrated in vitro antimicrobial and anticancer activities. The ability of certain analogues to induce apoptosis in cancer cells through defined signaling pathways highlights their potential as lead compounds for drug discovery. However, the striking absence of in vivo efficacy and toxicity data for this compound is a major bottleneck in its development pipeline.

Future research should prioritize the evaluation of this compound and its most potent analogues in relevant animal models to assess their pharmacokinetic profiles, safety, and therapeutic efficacy. Such studies are indispensable for bridging the gap between promising in vitro results and the potential for clinical application. A deeper understanding of the specific molecular targets and a broader investigation into the structure-activity relationships will further guide the rational design of more effective and safer this compound-based therapeutics.

References

Unveiling the Molecular Targets of Clathrodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clathrodin, a pyrrole-2-aminoimidazole alkaloid originally isolated from the marine sponge Agelas clathrodes, and its synthetic analogues have garnered significant interest in the scientific community for their diverse biological activities. These activities range from antimicrobial and cytotoxic to the modulation of ion channels. This guide provides a comprehensive comparison of this compound and its analogues with other known compounds, focusing on their molecular targets, and presents supporting experimental data to aid in future research and drug development endeavors.

Comparative Analysis of Molecular Target Interactions

While the direct molecular targets of this compound are still under active investigation, studies have revealed that this compound and its analogues can interact with voltage-gated ion channels. The following tables summarize the available quantitative data on these interactions and compare them with established inhibitors of the same targets.

Table 1: Inhibition of Voltage-Gated Potassium Channel Kv1.6

CompoundTypeTargetIC50 (µM)Source
This compoundNatural ProductKv1.630[1]
HymenidinThis compound AnalogueKv1.63.7[1]
4-AminopyridineAlternative InhibitorKv Channels (non-selective)13 - 290 (for various Kv channels)[2]

Table 2: Inhibition of Voltage-Gated Sodium Channel NaV1.4

CompoundTypeTargetIC50 (µM)NoteSource
This compoundNatural ProductNaV ChannelsInactiveTested on a broad range of NaV isoforms.[3]
Synthetic Analogue 9This compound AnalogueNaV1.43.5 ± 0.9Also showed 19.6% ± 1.3% inhibition of NaV1.5 at 1 µM.[3]
MexiletineAlternative InhibitorNaV1.467.8 ± 7.0 (inactivated state)A Class IB antiarrhythmic drug.
RanolazineAlternative InhibitorNaV1.459 - 71 (use-dependent)An antianginal drug.

Experimental Protocols

The identification and characterization of molecular targets for compounds like this compound involve a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.

Automated Patch-Clamp Electrophysiology for Ion Channel Inhibition

This method is employed to measure the inhibitory effect of compounds on voltage-gated ion channels expressed in cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific ion channel subtype.

Materials:

  • Cell line expressing the target ion channel (e.g., CHO cells for Kv1.6, HEK293 cells for NaV1.4).

  • Patch-clamp rig with automated perfusion system.

  • Appropriate intracellular and extracellular recording solutions.

  • Test compound (e.g., this compound, Hymenidin) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Preparation: Culture the cells expressing the target ion channel to an appropriate confluency and harvest them for the experiment.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed.

    • Cells are perfused with the extracellular solution.

    • A voltage protocol specific to the target channel is applied to elicit ionic currents. For example, for Kv channels, depolarizing voltage steps are applied from a holding potential to activate the channels.

  • Compound Application: The test compound is applied at various concentrations through the perfusion system.

  • Data Acquisition: The effect of the compound on the channel's current is recorded. The peak current amplitude is measured before and after the application of the compound.

  • Data Analysis: The percentage of inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Workflow for Automated Patch-Clamp Assay cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis cell_culture Culture cells expressing target ion channel cell_harvest Harvest cells for experiment cell_culture->cell_harvest patch Establish whole-cell patch-clamp configuration cell_harvest->patch voltage_protocol Apply voltage protocol to elicit currents patch->voltage_protocol perfusion Apply compound concentrations via perfusion system voltage_protocol->perfusion compound_prep Prepare serial dilutions of test compound compound_prep->perfusion data_acq Record current inhibition perfusion->data_acq ic50_calc Calculate IC50 value data_acq->ic50_calc

Workflow for Automated Patch-Clamp Assay

Quantitative Proteomics for Target Identification

This approach is used to identify the protein targets of a drug molecule from a complex biological mixture.

Objective: To identify and quantify proteins that interact with the test compound.

Materials:

  • Cell lysate or tissue homogenate.

  • Affinity matrix with the immobilized test compound.

  • Isotope-coded affinity tags (ICAT) or similar labeling reagents.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Affinity Chromatography: The cell lysate is incubated with the affinity matrix to enrich for proteins that bind to the test compound.

  • Protein Elution and Labeling: The bound proteins are eluted and labeled with an isotope tag. A control experiment is performed with a negative control matrix.

  • Proteolysis: The labeled proteins are digested into peptides.

  • LC-MS Analysis: The peptide mixtures are analyzed by LC-MS to identify and quantify the peptides.

  • Data Analysis: The relative abundance of peptides from the test and control samples is compared to identify proteins that are specifically enriched by the test compound.

Workflow for Quantitative Proteomics Target ID cluster_enrichment Target Enrichment cluster_labeling Labeling and Digestion cluster_analysis Mass Spectrometry Analysis lysate_prep Prepare cell lysate affinity_chrom Incubate with compound-immobilized matrix lysate_prep->affinity_chrom elution Elute bound proteins affinity_chrom->elution labeling Label proteins with isotopic tags elution->labeling digestion Digest proteins into peptides labeling->digestion lcms Analyze peptides by LC-MS digestion->lcms quantification Identify and quantify proteins lcms->quantification

Workflow for Quantitative Proteomics Target ID

Signaling Pathways

The modulation of ion channels by this compound analogues can have significant effects on cellular signaling pathways, particularly in excitable cells like neurons and muscle cells.

Neuronal Action Potential Modulation

Voltage-gated sodium and potassium channels are fundamental to the generation and propagation of action potentials in neurons. Inhibition of these channels can alter neuronal excitability.

  • NaV Channel Blockade: Inhibition of NaV channels, such as NaV1.4, can reduce the rate and amplitude of the rising phase of the action potential, leading to a decrease in neuronal firing.

  • KV Channel Blockade: Blockade of Kv channels, such as Kv1.6, can prolong the duration of the action potential by delaying repolarization.

Modulation of Neuronal Action Potential cluster_channels Ion Channels cluster_potential Action Potential Phases Nav NaV Channels Depolarization Depolarization (Na+ influx) Nav->Depolarization Mediates Kv Kv Channels Repolarization Repolarization (K+ efflux) Kv->Repolarization Mediates Clathrodin_Analogue This compound Analogue Clathrodin_Analogue->Nav Inhibits Clathrodin_Analogue->Kv Inhibits

Modulation of Neuronal Action Potential

Apoptosis Signaling

The pro-apoptotic activity of this compound analogues suggests an interaction with cellular pathways that regulate programmed cell death. While the precise mechanism is not fully elucidated, it may involve both caspase-dependent and independent pathways.

  • Caspase-Dependent Apoptosis: Many cytotoxic compounds induce apoptosis through the activation of a cascade of proteases called caspases.

  • Caspase-Independent Apoptosis: Some studies on this compound analogues suggest a caspase-independent mechanism, which could involve the modulation of other cell death regulators.

Potential Apoptosis Signaling by this compound Analogues cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway Clathrodin_Analogue This compound Analogue Caspase_Activation Caspase Activation Clathrodin_Analogue->Caspase_Activation May induce Other_Regulators Modulation of Other Cell Death Regulators Clathrodin_Analogue->Other_Regulators May modulate Apoptosis_CD Apoptosis Caspase_Activation->Apoptosis_CD Apoptosis_CI Apoptosis Other_Regulators->Apoptosis_CI

Potential Apoptosis Signaling by this compound Analogues

Conclusion

This compound and its analogues represent a promising class of bioactive marine natural products. While their precise molecular targets are still being fully elucidated, current evidence points towards an interaction with voltage-gated ion channels, albeit with varying degrees of potency. The data presented in this guide, comparing this compound and its analogues with established inhibitors, provides a valuable resource for researchers. Further investigation using advanced techniques such as quantitative proteomics and high-throughput screening is necessary to comprehensively map the target profile of this compound and unlock its full therapeutic potential. The detailed experimental protocols and signaling pathway diagrams included herein are intended to facilitate these future research endeavors.

References

Unveiling the Anti-Proliferative Potential of Clathrodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of Clathrodin, a marine alkaloid, against other established anti-cancer agents. Due to the limited availability of direct experimental data on this compound, this guide draws upon published studies of its synthetic analogues and related compounds to provide a comprehensive overview for research and development purposes.

Executive Summary

This compound, a member of the pyrrole-2-aminoimidazole class of marine alkaloids, has been noted for a range of biological activities.[1][2] While its antimicrobial properties are more extensively documented, emerging research on synthetic analogues of this compound suggests a potential for anti-cancer applications, primarily through the induction of apoptosis.[3][4][5] This guide synthesizes the available data, presents detailed experimental protocols for assessing anti-proliferative effects, and visualizes key cellular pathways potentially targeted by this class of compounds.

Comparative Analysis of Anti-Proliferative Activity

Direct quantitative data on the anti-proliferative effects of this compound on cancer cell lines is currently scarce in published literature. However, a study on four synthetic analogues of this compound provides valuable insights into the potential efficacy of this structural class. The following table summarizes the half-maximal effective concentration (EC50) values for apoptosis induction by these analogues in various human cancer cell lines.

Table 1: EC50 Values for Apoptosis Induction by this compound Analogues

Cell LineCancer TypeAnalogue 2 (µM)Analogue 3 (µM)Analogue 4 (µM)Analogue 5 (µM)
NT2/D1 Testis (Cancer Stem Cell)11-1611-1611-1611-16
AsPC-1 Pancreatic (Cancer Stem Cell)>25>25>25>25
BxPC-3 Pancreatic>25>25>25>25
HepG2 Hepatic>25>25>25>25
THP-1 Hematopoietic>25>25>25>25

Note: The EC50 values represent the concentration of the compound required to induce apoptosis in 50% of the cell population. Lower values indicate higher potency. Data is derived from a study on synthetic analogues of this compound and not this compound itself.

In comparison, established chemotherapeutic agents like Doxorubicin typically exhibit IC50 values in the low micromolar to nanomolar range across a wide variety of cancer cell lines, acting through mechanisms such as DNA intercalation and topoisomerase II inhibition. The micromolar EC50 values of the this compound analogues in the NT2/D1 cancer stem cell line suggest a potential for activity, warranting further investigation into this compound itself.

Potential Signaling Pathways

The pro-apoptotic activity of this compound analogues suggests an interaction with cellular pathways that regulate programmed cell death. A common mechanism involves the activation of caspase cascades. Furthermore, many anti-proliferative compounds exert their effects by inducing cell cycle arrest, preventing cancer cells from dividing.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes This compound Analogue This compound Analogue This compound Analogue->Pro-caspase-8 potential target This compound Analogue->Mitochondrion potential target

Caption: General overview of extrinsic and intrinsic apoptosis pathways.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Entry Entry to S Phase E2F->S_Phase_Entry promotes Anti-proliferative Agent Anti-proliferative Agent Anti-proliferative Agent->Cyclin D-CDK4/6 potential inhibition

Caption: Simplified diagram of G1/S phase transition in the cell cycle.

Experimental Protocols

To facilitate further research into the anti-proliferative effects of this compound, detailed protocols for standard in vitro assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound/Control Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

BrdU (Bromodeoxyuridine) Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

Workflow Diagram:

BrdU_Assay_Workflow Seed_and_Treat Seed and treat cells Add_BrdU Add BrdU labeling solution Seed_and_Treat->Add_BrdU Incubate_BrdU Incubate to allow incorporation Add_BrdU->Incubate_BrdU Fix_and_Denature Fix cells and denature DNA Incubate_BrdU->Fix_and_Denature Add_Antibody Add anti-BrdU antibody Fix_and_Denature->Add_Antibody Add_Substrate Add detection substrate Add_Antibody->Add_Substrate Read_Signal Read colorimetric/fluorometric signal Add_Substrate->Read_Signal

Caption: Workflow for the BrdU cell proliferation assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add 200 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the fixing/denaturing solution and add 100 µL of anti-BrdU antibody solution. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody and Substrate Addition: Add 100 µL of a conjugated secondary antibody and incubate for 30 minutes. After washing, add the appropriate substrate solution.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The marine alkaloid this compound represents a molecule of interest for anti-cancer drug discovery, primarily based on the pro-apoptotic activity observed in its synthetic analogues. However, a significant gap in knowledge exists regarding its direct anti-proliferative effects, specific molecular targets, and its efficacy in comparison to standard chemotherapeutic agents.

Future research should focus on:

  • Direct Evaluation of this compound: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound and its analogues exert their cytotoxic effects, including detailed analysis of apoptosis and cell cycle signaling pathways.

  • In Vivo Studies: Progressing the most promising compounds to in vivo animal models to assess their anti-tumor efficacy and toxicity profiles.

By systematically addressing these research questions, the true potential of this compound as a novel anti-proliferative agent can be validated.

References

A Comparative Study of Clathrodin and Other Natural Product Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the marine natural product scaffold, Clathrodin, with other prominent natural product scaffolds such as flavonoids and terpenoids. The information is supported by available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to aid in the evaluation and selection of scaffolds for drug development programs.

Introduction to Natural Product Scaffolds

Natural products have historically been a rich source of therapeutic agents and inspiration for medicinal chemistry. Their inherent structural diversity and biological pre-validation make them attractive starting points for drug discovery. A "scaffold" represents the core chemical structure of a molecule, which can be decorated with various functional groups to modulate its biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the pyrrole-2-aminoimidazole scaffold of this compound and compares its biological profile with other well-established natural product scaffolds.

The this compound Scaffold: A Marine Alkaloid

This compound is a marine alkaloid isolated from sponges of the genus Agelas. It belongs to the pyrrole-2-aminoimidazole class of alkaloids, which are known for a wide range of biological activities. The core scaffold of this compound and its brominated analogue, Oroidin, has served as a template for the synthesis of numerous derivatives with antimicrobial, anticancer, and anti-inflammatory properties. These compounds often exert their effects by interacting with various cellular targets, including DNA, enzymes, and signaling proteins.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies of different natural product scaffolds in the same experimental setup are rare, we can infer a qualitative comparison based on the available literature. The following sections and tables summarize the known biological activities and, where available, quantitative data for the this compound/Oroidin scaffold and other major classes of natural product scaffolds.

Data Presentation

Table 1: Comparative Anticancer Activity of Natural Product Scaffolds

Scaffold ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
Pyrrole-Imidazole Alkaloid OroidinMCF-7 (Breast)42[1]
OroidinA2780 (Ovarian)24[1]
Oroidin Analogue (5l)HT29 (Colon)<5[1]
Oroidin Analogue (5l)SW480 (Colon)<5[1]
Flavonoid KaempferolMCF-7 (Breast), A549 (Lung)Antiproliferative activity reported[2]
Terpenoid Pinnatoxin AP388 (Murine Leukemia)2.5 µg/ml

Table 2: Comparative Antimicrobial Activity of Natural Product Scaffolds

Scaffold ClassRepresentative Compound(s)Microorganism(s)MIC90 (µM)Reference(s)
Pyrrole-Imidazole Alkaloid OroidinStaphylococcus aureus>50
OroidinEnterococcus faecalis>50
Oroidin Analogue (6h)S. aureus, E. faecalis12.5
Oroidin Analogue (6h)Escherichia coli50
Flavonoid VariousGeneral antibacterial and antiviral activity reportedNot specified in broad reviews
Terpenoid VariousGeneral antimicrobial activity reportedNot specified in broad reviews

Signaling Pathways

Natural product scaffolds often exert their biological effects by modulating key cellular signaling pathways. Below are diagrams of two pathways commonly implicated in the action of anticancer agents.

Apoptosis Signaling Pathway

Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated by a cascade of proteins, including caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Bid Bid Caspase-8->Bid Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Bid->Mitochondrion Amplification Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibition IAPs IAPs IAPs->Caspase-9 IAPs->Caspase-3/7 Inhibition

Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.

Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development.

Ras_MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS Ras-GDP Ras-GDP GRB2/SOS->Ras-GDP Ras-GTP Ras-GTP Ras-GDP->Ras-GTP Activation Ras-GTP->Ras-GDP Hydrolysis (GAP) Raf Raf Ras-GTP->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Translocation to Nucleus Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation

Caption: The Ras-MAPK signaling cascade transmits signals from the cell surface to the nucleus.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of natural product scaffolds.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compound stock solution (in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader (if using a viability indicator)

Protocol:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, add it to the wells after incubation and assess the color change.

  • Data Analysis: The MIC value is reported in µM or µg/mL.

Caspase-3/7 Activity Assay for Apoptosis

Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.

Materials:

  • 96-well white-walled plates (for luminescence) or black-walled plates (for fluorescence)

  • Cells treated with the test compound to induce apoptosis

  • Caspase-Glo® 3/7 Assay Reagent (Promega) or similar fluorometric/colorimetric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Lysis buffer

  • Luminometer, fluorometer, or spectrophotometer

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for a specified period to induce apoptosis. Include untreated and positive controls (e.g., staurosporine).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen assay kit. This typically involves adding a lysis buffer and incubating for a short period.

  • Substrate Addition: Add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for the time specified in the assay protocol (usually 30 minutes to 2 hours), protected from light.

  • Signal Measurement: Measure the luminescence, fluorescence, or absorbance using the appropriate plate reader.

  • Data Analysis: Normalize the signal to the number of cells or protein concentration. Express the results as a fold-increase in caspase activity compared to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of a natural product scaffold.

Experimental_Workflow Start Start Natural Product Library Natural Product Library Start->Natural Product Library High-Throughput Screening High-Throughput Screening Natural Product Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies IC50/EC50 Determination IC50/EC50 Determination Dose-Response Studies->IC50/EC50 Determination Lead Compound Selection Lead Compound Selection IC50/EC50 Determination->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies In Vivo Studies In Vivo Studies Lead Compound Selection->In Vivo Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Mechanism of Action Studies->Enzyme Inhibition Assays Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development End End Preclinical Development->End

Caption: A generalized workflow for natural product-based drug discovery.

Conclusion

The this compound scaffold, and the broader class of pyrrole-imidazole alkaloids, represent a promising area for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While flavonoids and terpenoids are more extensively studied and have a broader reported range of activities, the unique chemical space occupied by marine alkaloids like this compound offers opportunities for novel mechanisms of action and the development of drugs against new targets. The data and protocols presented in this guide are intended to provide a foundation for researchers to objectively evaluate the potential of the this compound scaffold in comparison to other natural product classes and to design further experiments to explore its therapeutic potential. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these diverse and valuable natural product scaffolds.

References

Safety Operating Guide

Essential Safety and Handling of Clathrodin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As Clathrodin is a novel marine-derived alkaloid, a comprehensive Safety Data Sheet (SDS) with specific toxicological data is not publicly available. Therefore, the following guidelines are based on best practices for handling new, potentially bioactive chemical compounds and alkaloids of unknown toxicity. A conservative approach, assuming high potency and potential hazards, is essential.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to minimize risk and ensure a safe laboratory environment when handling this compound.

Hazard Assessment and Engineering Controls

Given the lack of specific hazard data, this compound should be treated as a potentially hazardous substance. This includes the possibility of it being a skin/eye irritant, toxic if ingested or inhaled, and potentially having other unknown long-term health effects.[1][2]

  • Designated Area: All work involving this compound, especially when handling the solid powder, must be conducted in a designated area.[3] This area should be clearly marked.

  • Ventilation: All weighing and reconstitution activities should be performed within a certified chemical fume hood or a powder containment balance enclosure to prevent the inhalation of airborne particles.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for all activities involving this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves.Prevents skin contact with the compound. Double-gloving provides an extra layer of protection against tears and contamination.
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing.Protects eyes and face from splashes or airborne particles.
Body Protection A fully-fastened laboratory coat made of a low-permeability material. A disposable gown over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder form outside of a certified fume hood.Prevents the inhalation of fine particles, which is a primary route of exposure for potent compounds.

Always inspect PPE for integrity before use and replace gloves periodically or immediately upon contamination.

Operational Plan: A Step-by-Step Workflow

Adhering to a strict, procedural workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling prep_1 Assemble all necessary labware and reagents prep_2 Verify fume hood certification and function prep_1->prep_2 prep_3 Don all required PPE in the correct order prep_2->prep_3 handling_1 Carefully weigh the solid this compound prep_3->handling_1 handling_2 Slowly add solvent to prevent splashing handling_1->handling_2 handling_3 Cap and label the solution container clearly handling_2->handling_3 cleanup_1 Wipe down all surfaces in the fume hood handling_3->cleanup_1 cleanup_2 Collect all contaminated disposable items cleanup_1->cleanup_2 cleanup_3 Place items in a labeled hazardous waste container cleanup_2->cleanup_3 post_1 Doff PPE in the correct order to avoid self-contamination cleanup_3->post_1 post_2 Wash hands thoroughly with soap and water post_1->post_2

Caption: Procedural workflow for safely handling this compound.

Spill Management and Emergency Procedures

Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent entry.

  • Cleanup (Trained Personnel Only): For a small, manageable spill, trained personnel wearing full PPE should gently cover the spill with an absorbent material (for liquids) or a damp cloth (for solids, to avoid aerosolization) and place it in a sealed, labeled hazardous waste container. For large spills, contact your institution's Environmental Health & Safety (EHS) office immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal Plan

  • Storage: Store this compound in a clearly labeled, tightly sealed container. Keep it in a designated, secure, and ventilated storage area away from incompatible materials.

  • Disposal: All waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads, excess solution) must be disposed of as hazardous chemical waste. Do not dispose of it in regular trash or down the drain. Follow all institutional, local, and national regulations for hazardous waste disposal.

References

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